molecular formula C8H7NO6 B1315721 5-Hydroxy-4-methoxy-2-nitrobenzoic acid CAS No. 31839-20-0

5-Hydroxy-4-methoxy-2-nitrobenzoic acid

Cat. No.: B1315721
CAS No.: 31839-20-0
M. Wt: 213.14 g/mol
InChI Key: VAFJDIUJDDCMHN-UHFFFAOYSA-N
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Description

5-Hydroxy-4-methoxy-2-nitrobenzoic acid is a useful research compound. Its molecular formula is C8H7NO6 and its molecular weight is 213.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-hydroxy-4-methoxy-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO6/c1-15-7-3-5(9(13)14)4(8(11)12)2-6(7)10/h2-3,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAFJDIUJDDCMHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50552448
Record name 5-Hydroxy-4-methoxy-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50552448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31839-20-0
Record name 5-Hydroxy-4-methoxy-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50552448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The information is presented to facilitate its use in research, development, and quality control settings.

Core Physicochemical Data

This compound is a nitrobenzoic acid derivative with the chemical formula C₈H₇NO₆. It typically presents as a yellow or pale yellow crystalline powder.[1] Its structural characteristics, including the presence of hydroxyl, methoxy, and nitro functional groups, significantly influence its physical properties and reactivity.

Summary of Physical Properties

The following table summarizes the key quantitative physical and chemical data for this compound.

PropertyValueSource
Molecular Formula C₈H₇NO₆[1]
Molecular Weight 213.14 g/mol [1]
Appearance Yellow to pale yellow solid/crystalline powder[1]
Melting Point 181 °C (with decomposition)[2]
145.0 to 149.0 °C[1]
Boiling Point 456.1 ± 45.0 °C (Predicted)[2]
Solubility 1.8 g/L (in water at 25 °C)
pKa 2.34 ± 0.25 (Predicted)
Density 1.564 ± 0.06 g/cm³ (Predicted)[2]

Experimental Protocols

Melting Point Determination (Capillary Method)

Principle: The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress and broaden the melting point range.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation: A small amount of the dry this compound powder is placed on a clean, dry surface. The open end of a capillary tube is pressed into the powder, trapping a small amount. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

  • Apparatus Setup: The capillary tube containing the sample is placed in the heating block of the melting point apparatus. The thermometer is positioned so that the bulb is level with the sample.

  • Approximate Melting Point Determination: The apparatus is heated at a relatively rapid rate (e.g., 10-20 °C per minute) to determine the approximate melting point.

  • Accurate Melting Point Determination: The apparatus is allowed to cool to at least 20 °C below the approximate melting point. A fresh sample is prepared and placed in the apparatus. The sample is then heated at a slow, controlled rate (1-2 °C per minute) as the temperature approaches the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the completion of melting) are recorded. This range is the melting point of the sample.

Synthesis Workflow

This compound can be synthesized from 4,5-dimethoxy-2-nitrobenzoic acid. The following diagram illustrates a general workflow for this chemical transformation.

SynthesisWorkflow Start 4,5-Dimethoxy-2-nitrobenzoic acid BaseReaction React with a base (e.g., Sodium Hydroxide) Start->BaseReaction Acidification Acidify (e.g., with HCl) BaseReaction->Acidification Extraction Extract with organic solvent Acidification->Extraction Concentration Concentrate the extract Extraction->Concentration Product 5-Hydroxy-4-methoxy- 2-nitrobenzoic acid Concentration->Product

Caption: A generalized workflow for the synthesis of this compound.

References

5-Hydroxy-4-methoxy-2-nitrobenzoic acid chemical structure and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid, a key chemical intermediate in the synthesis of prominent pharmaceutical compounds. This document details its chemical structure, physicochemical properties, synthesis protocols, and its significant role in drug development. Particular emphasis is placed on its application as a precursor to the epidermal growth factor receptor (EGFR) inhibitor, gefitinib. This guide also collates available data on its biological activities and provides detailed experimental procedures for its synthesis and analysis.

Chemical Structure and Properties

This compound is a substituted benzoic acid derivative with the chemical formula C₈H₇NO₆. Its structure is characterized by a benzene ring substituted with a carboxylic acid group, a nitro group, a methoxy group, and a hydroxyl group at positions 1, 2, 4, and 5, respectively.

Chemical Structure:

CAS Number: 31839-20-0[1]

Molecular Formula: C₈H₇NO₆

Molecular Weight: 213.14 g/mol

Synonyms:

  • 5-Carboxy-2-methoxy-4-nitrophenol

  • 4-Carboxy-2-hydroxy-5-nitroanisole

  • 2-Nitro-5-hydroxy-4-methoxybenzoic acid

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Appearance Yellow solid[2]
Purity ≥95% (commercially available)[1]

Note: Detailed experimental data on properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature.

Synthesis Protocols

This compound is primarily synthesized from derivatives of vanillic acid or its esters. The following sections detail common laboratory-scale synthesis procedures.

Synthesis from 4,5-Dimethoxy-2-nitrobenzoic Acid

A common method for the preparation of this compound involves the selective demethylation of 4,5-Dimethoxy-2-nitrobenzoic acid.

Experimental Protocol:

  • Reaction Setup: To a suitable reaction vessel, add 4,5-Dimethoxy-2-nitrobenzoic acid (1.0 equivalent).

  • Reagent Addition: Add a 10% aqueous solution of potassium hydroxide.

  • Reaction Conditions: Heat the mixture to reflux for approximately 20 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to 5°C and acidify with concentrated hydrochloric acid.

  • Isolation: The precipitated solid is collected by filtration, washed with water, and dried to yield this compound.[3]

Synthesis from Methyl 3-hydroxy-4-methoxybenzoate

An alternative route involves the nitration of an alkylated derivative of methyl 3-hydroxy-4-methoxybenzoate.

Experimental Protocol:

  • Alkylation: React methyl 3-hydroxy-4-methoxybenzoate with a suitable alkylating agent (e.g., 1-bromo-3-chloropropane) in the presence of a base such as potassium carbonate in a solvent like DMF at 70°C for 4 hours.

  • Nitration: The resulting intermediate is then nitrated. To a solution of the intermediate in a mixture of acetic acid and acetic anhydride, add nitric acid dropwise at 0-5°C. The reaction is stirred at room temperature for 6 hours.

  • Work-up and Isolation: The reaction mixture is poured into ice water and extracted with ethyl acetate. The combined organic layers are washed, dried, and the solvent is evaporated to yield the nitrated product, which can then be further processed to the target acid.[4][5]

Role in Drug Development

The primary significance of this compound in the pharmaceutical industry is its role as a crucial intermediate in the synthesis of the anticancer drug, Gefitinib.[6]

Intermediate in the Synthesis of Gefitinib

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer. The synthesis of gefitinib involves a multi-step process where this compound is a key building block.

The general synthetic workflow for the production of Gefitinib from this intermediate is depicted below.

gefitinib_synthesis A 5-Hydroxy-4-methoxy- 2-nitrobenzoic acid B Esterification A->B C Methyl 5-hydroxy-4-methoxy- 2-nitrobenzoate B->C D Alkylation C->D E Alkylated Nitrobenzoate Intermediate D->E F Reduction E->F G Amino Intermediate F->G H Cyclization G->H I Quinazolinone Core H->I J Chlorination I->J K Chloroquinazoline Intermediate J->K L Condensation with 3-chloro-4-fluoroaniline K->L M Gefitinib L->M

Synthetic workflow for Gefitinib production.

Biological Activity

While primarily utilized as a synthetic intermediate, this compound has been noted for its potential antioxidant properties.

Antioxidant Activity

The compound is reported to have the ability to scavenge hydroxyl radicals and reactive oxygen species.[6] This antioxidant activity is attributed to the phenolic hydroxyl group in its structure. Phenolic compounds are well-known for their ability to donate a hydrogen atom to free radicals, thereby neutralizing them.

Experimental Protocol for DPPH Radical Scavenging Assay:

A common method to evaluate antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

  • Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol). Prepare a 0.1 mM solution of DPPH in the same solvent.

  • Assay Procedure: In a 96-well plate, add varying concentrations of the test compound. Add the DPPH solution to each well. A control well should contain the solvent and the DPPH solution.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration. A lower IC50 value indicates higher antioxidant activity.[7][8]

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and quality control of this compound. While comprehensive, assigned spectra are not widely published, this section outlines the expected spectral features based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, the hydroxyl proton, and the carboxylic acid proton. The chemical shifts will be influenced by the electronic effects of the various substituents on the benzene ring.

  • ¹³C NMR: The carbon-13 NMR spectrum will provide signals for each unique carbon atom in the molecule, including the aromatic carbons, the methoxy carbon, and the carboxyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule:

  • A broad O-H stretching band for the carboxylic acid and phenolic hydroxyl groups.

  • A C=O stretching band for the carboxylic acid group.

  • N-O stretching bands for the nitro group.

  • C-O stretching bands for the ether and carboxylic acid groups.

  • Aromatic C-H and C=C stretching bands.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will be characteristic of a substituted nitrobenzoic acid, with major fragments arising from the loss of the nitro group, hydroxyl group, methoxy group, and the carboxylic acid group.

Conclusion

This compound is a valuable chemical entity with a critical role in the synthesis of the important anticancer drug, gefitinib. Its synthesis is well-established, and it possesses inherent antioxidant properties that warrant further investigation. This technical guide provides a foundational resource for researchers and professionals working with this compound, summarizing its key characteristics and outlining relevant experimental protocols. Further research to quantify its biological activities and fully characterize its spectroscopic properties would be of significant value to the scientific community.

References

A Technical Guide to the Synthesis of 5-Hydroxy-4-methoxy-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a detailed, evidence-based methodology for the synthesis of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid, an important intermediate in pharmaceutical development. Direct nitration of the readily available precursor, vanillic acid, is synthetically challenging due to regioselectivity issues. The powerful activating and ortho, para-directing effects of the hydroxyl and methoxy groups favor the formation of the 5-nitro isomer. This document outlines a robust and high-yield three-step alternative pathway starting from veratraldehyde (3,4-dimethoxybenzaldehyde). The guide includes comprehensive experimental protocols, tabulated quantitative data, safety precautions, and logical diagrams to ensure clarity and reproducibility for researchers in organic synthesis and drug development.

Introduction: The Regioselectivity Challenge

This compound (CAS 31839-20-0) is a valuable building block in the synthesis of various pharmaceutical compounds. While its structure suggests a straightforward synthesis via electrophilic nitration of vanillic acid, this approach is synthetically unviable for producing the desired 2-nitro isomer.

The aromatic ring of vanillic acid is substituted with three groups, each influencing the position of incoming electrophiles:

  • -OH (hydroxyl) at C4: A strongly activating, ortho, para-director.

  • -OCH₃ (methoxy) at C3: A strongly activating, ortho, para-director.

  • -COOH (carboxyl) at C1: A deactivating, meta-director.

The combined effect of the highly activating hydroxyl and methoxy groups overwhelmingly directs the electrophilic nitronium ion (NO₂⁺) to the positions ortho or para to them, primarily C5 and to a lesser extent C2 and C6. However, the C5 position is the most electronically favored, leading to 5-nitrovanillic acid as the major product. Achieving selective nitration at the C2 position in the presence of these powerful directing groups is exceedingly difficult, resulting in low yields and complex purification challenges.

// Invisible nodes for positioning arrows pos_c1 [pos="1.1,1.8!", shape=point]; pos_c3 [pos="0.4,0.9!", shape=point]; pos_c4 [pos="0.4,-0.2!", shape=point]; pos_c2 [pos="1.8,0.9!", shape=point]; pos_c5 [pos="1.1,-1.2!", shape=point];

// Arrows pos_c1 -> mol [label=" Meta", color="#EA4335", fontcolor="#EA4335", arrowhead=vee, penwidth=2]; pos_c3 -> mol [label=" Ortho/Para", color="#34A853", fontcolor="#34A853", arrowhead=vee, penwidth=2]; pos_c4 -> mol [label=" Ortho", color="#34A853", fontcolor="#34A853", arrowhead=vee, penwidth=2];

pos_c5 -> mol [label=" Favored", color="#FBBC05", fontcolor="#FBBC05", arrowhead=vee, penwidth=3, style=dashed]; pos_c2 -> mol [label=" Desired", color="#4285F4", fontcolor="#4285F4", arrowhead=vee, penwidth=3, style=dashed]; } ` Caption: Regiochemical influence of substituents on vanillic acid.

This guide, therefore, presents a validated three-step synthetic pathway that circumvents this issue, providing a reliable and high-yield route to the target compound.

Recommended Synthetic Pathway

The recommended synthesis proceeds through three distinct steps, starting from veratraldehyde:

  • Nitration: Veratraldehyde is nitrated to form 4,5-dimethoxy-2-nitrobenzaldehyde.

  • Oxidation: The resulting aldehyde is oxidized to the corresponding carboxylic acid, 4,5-dimethoxy-2-nitrobenzoic acid.

  • Selective Demethylation: The methoxy group at C5 is selectively cleaved to yield the final product, this compound.

G start Start: Veratraldehyde step1 Step 1: Nitration start->step1 Conc. HNO₃ intermediate1 Intermediate 1: 4,5-Dimethoxy-2-nitrobenzaldehyde step1->intermediate1 step2 Step 2: Oxidation intermediate1->step2 NaClO₂ / H₂O₂ intermediate2 Intermediate 2: 4,5-Dimethoxy-2-nitrobenzoic Acid step2->intermediate2 step3 Step 3: Demethylation intermediate2->step3 KOH / H₂O then H⁺ end_product Final Product: 5-Hydroxy-4-methoxy- 2-nitrobenzoic Acid step3->end_product

Data Presentation

Table 1: Reagent and Compound Properties
Compound NameFormulaM.W. ( g/mol )CAS No.Notes
VeratraldehydeC₉H₁₀O₃166.17120-14-9Starting material. Irritant.
Nitric Acid (conc.)HNO₃63.017697-37-2Strong oxidizer. Corrosive.
4,5-Dimethoxy-2-nitrobenzaldehyde C₉H₉NO₅211.1720357-25-9Intermediate 1.
Sodium ChloriteNaClO₂90.447758-19-2Oxidizer. Handle with care.
Hydrogen Peroxide (30%)H₂O₂34.017722-84-1Strong oxidizer.
4,5-Dimethoxy-2-nitrobenzoic acid C₉H₉NO₆227.174998-07-6Intermediate 2. Yellow crystalline powder.
Potassium HydroxideKOH56.111310-58-3Corrosive base.
This compound C₈H₇NO₆213.1431839-20-0Final Product.
Table 2: Summary of Synthetic Steps and Yields
StepReactionStarting MaterialKey ReagentsProductReported Yield
1NitrationVeratraldehydeConc. HNO₃4,5-Dimethoxy-2-nitrobenzaldehyde61%[1]
2Oxidation4,5-Dimethoxy-2-nitrobenzaldehydeNaClO₂, H₂O₂4,5-Dimethoxy-2-nitrobenzoic acid93%[2]
3Selective Demethylation4,5-Dimethoxy-2-nitrobenzoic acidKOH, H₂O; then H⁺ (acid)This compound85-92%[3]

Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and appropriate gloves) must be worn at all times. Handle concentrated acids and bases with extreme care.

Protocol 1: Synthesis of 4,5-Dimethoxy-2-nitrobenzaldehyde

This protocol is adapted from a procedure with a reported yield of 61%.[1]

  • Reaction Setup: In a suitable reaction vessel, place 135 g of veratraldehyde (3,4-dimethoxybenzaldehyde).

  • Nitration: Cool the vessel in an ice bath to 10°C. Slowly add 500 mL of concentrated nitric acid while maintaining the temperature at 10°C.

  • Reaction Time: Stir the mixture at this temperature for 20 hours.

  • Quenching: After 20 hours, pour the reaction mixture into 3 liters of ice water. A crystalline solid will precipitate.

  • Workup: Collect the crystals by filtration. Dissolve the collected solid in a solvent mixture of 8 L of toluene and 500 mL of ethyl acetate.

  • Washing: Wash the organic solution sequentially with a saturated aqueous solution of sodium bicarbonate (1x), water (3x), and saturated brine (1x).

  • Purification: Concentrate the organic solution to a volume of approximately 500 mL under reduced pressure. Cool the concentrate to room temperature to allow yellowish crystals to form.

  • Isolation: Collect the crystals of 4,5-dimethoxy-2-nitrobenzaldehyde by filtration. The reported yield is 77.71 g (61%).[1]

Protocol 2: Synthesis of 4,5-Dimethoxy-2-nitrobenzoic acid

This protocol is adapted from a procedure with a reported yield of 93%.[2]

  • Reaction Setup: In a reaction flask, suspend 10 g of 4,5-dimethoxy-2-nitrobenzaldehyde in a mixture of 20 mL of water and 30 mL of methanol. Add 3.5 mL of acetic acid.

  • Oxidation: To the well-stirred suspension, add 9 mL of 30% hydrogen peroxide. Subsequently, add a solution of 9 g of sodium chlorite (80% purity) in 5 mL of water.

  • Reaction Conditions: The reaction is exothermic; stir and warm the mixture to approximately 50°C. Monitor the reaction progress by TLC.

  • Quenching: Upon completion, add 10.5 g of sodium bisulfite to quench the reaction.

  • Workup: Evaporate the solvent to dryness. Dissolve the resulting solid in a solution of 6 g of sodium hydroxide in 10 mL of water.

  • Purification: Filter the basic solution to remove any impurities. Acidify the filtrate with sulfuric acid to a pH of 1 to precipitate the product.

  • Isolation: Filter the solid product, wash with water, and dry to obtain 4,5-dimethoxy-2-nitrobenzoic acid. The reported yield is 10 g (93%).[2]

Protocol 3: Synthesis of this compound

This protocol is adapted from procedures with reported yields of 85-92%.[3]

  • Reaction Setup: Prepare a 20% aqueous solution of potassium hydroxide (KOH). For example, dissolve 80 g of KOH pellets in 320 mL of water.

  • Demethylation: Add 4,5-dimethoxy-2-nitrobenzoic acid to the KOH solution.

  • Reaction Conditions: Heat the resulting suspension to reflux and maintain for approximately 4 hours. The solution color may change during heating.[3]

  • Workup: After the reaction is complete, cool the solution to room temperature.

  • Acidification: Carefully acidify the cooled reaction mixture with concentrated hydrochloric acid or glacial acetic acid until the pH is acidic, which will cause the product to precipitate.[3]

  • Isolation: Collect the solid precipitate of this compound by filtration.

  • Purification: The crude product can be further purified by recrystallization if necessary. The reported yield is high (85-92%).[3]

Spectroscopic Characterization Data

Table 3: Summary of Spectroscopic Data
Compound¹H NMR (CDCl₃, ppm)¹³C NMR (CDCl₃, ppm)Key IR Peaks (cm⁻¹)Mass Spec (m/z)
4,5-Dimethoxy-2-nitrobenzaldehyde δ 10.28 (s, 1H, CHO), 8.50 (s, 1H, Ar-H), 6.55 (s, 1H, Ar-H), 4.08 (s, 3H, OCH₃), 4.07 (s, 3H, OCH₃)δ 186.5, 165.8, 159.5, 128.0, 95.9, 56.9, 56.52981, 2892 (C-H), 1702 (C=O), 1580 (NO₂), 1302 (C-O)[M+Na]⁺ calcd for C₉H₉NNaO₅: 234.0378, Found: 234.0376.
4,5-Dimethoxy-2-nitrobenzoic acid δ 7.42 (s, 1H, Ar-H), 7.26 (s, 1H, Ar-H), 4.03 (s, 3H, OCH₃), 4.02 (s, 3H, OCH₃)[2]Data not explicitly found in the provided search results but expected around δ 165-170 (C=O), 150-155, 140-145, 110-120 (Ar-C), 56-57 (OCH₃).Broad O-H, 1700 (C=O), 1520, 1340 (NO₂)Exact Mass: 227.0430[1][3]
This compound Data not explicitly found in the provided search results.Data not explicitly found in the provided search results.Broad O-H, 1690 (C=O), 1530, 1350 (NO₂)Molecular Formula: C₈H₇NO₆, M.W.: 213.14[4]

Note: Spectroscopic data can vary slightly based on the solvent and instrument used. The provided data is compiled from available sources and typical chemical shift ranges.

References

Spectroscopic and Analytical Profile of 5-Hydroxy-4-methoxy-2-nitrobenzoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical characteristics of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid. Due to the limited availability of experimentally derived public data for this specific compound, this document presents a combination of predicted spectroscopic values based on established principles and data from analogous compounds, alongside generalized experimental protocols for its analysis.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C₈H₇NO₆ and a molecular weight of 213.14 g/mol . It is a derivative of benzoic acid and is of interest in organic synthesis and medicinal chemistry.

PropertyValue
Molecular Formula C₈H₇NO₆
Molecular Weight 213.14 g/mol
Appearance Reported as a yellow solid.[1]
CAS Number 31839-20-0

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the methoxy group protons, the hydroxyl proton, and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl and methoxy groups.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0 - 13.0Singlet (broad)1HCarboxylic acid (-COOH)
~9.5 - 10.5Singlet (broad)1HPhenolic hydroxyl (-OH)
~7.5Singlet1HAromatic H-3
~7.2Singlet1HAromatic H-6
~3.9Singlet3HMethoxy (-OCH₃)
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will reflect the different carbon environments in the molecule. The chemical shifts are influenced by the nature of the substituents on the aromatic ring.

Predicted Chemical Shift (δ, ppm)Assignment
~168C=O (Carboxylic Acid)
~152C-4 (C-OCH₃)
~148C-5 (C-OH)
~140C-2 (C-NO₂)
~125C-1 (C-COOH)
~118C-6
~115C-3
~56-OCH₃
Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 2400 (broad)O-H stretchCarboxylic acid (-COOH)
~3300 (broad)O-H stretchPhenolic hydroxyl (-OH)
~1700C=O stretchCarboxylic acid (-COOH)
~1600, ~1480C=C stretchAromatic ring
~1530, ~1350N-O asymmetric & symmetric stretchNitro group (-NO₂)
~1270C-O stretchAryl ether (-OCH₃)
Predicted Mass Spectrometry (MS) Data

In an electron ionization (EI) mass spectrum, the molecule is expected to exhibit a molecular ion peak and several characteristic fragment ions.

m/z (Mass-to-Charge Ratio)Proposed Fragment
213[M]⁺ (Molecular Ion)
196[M - OH]⁺
183[M - NO]⁺
168[M - NO₂]⁺ or [M - COOH]⁺
138[M - COOH - OCH₃]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for aromatic carboxylic acids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be used to aid dissolution.

  • If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher.

  • Pulse Program: Standard single-pulse sequence.

  • Temperature: 298 K.

  • Spectral Width: 0-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-32, adjusted to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher.

  • Pulse Program: Proton-decoupled pulse sequence.

  • Temperature: 298 K.

  • Spectral Width: 0-200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, as the ¹³C nucleus has low natural abundance.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Accessory: ATR accessory with a diamond or germanium crystal.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Sample Preparation (Electron Ionization - EI):

  • Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

  • The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for separation prior to analysis.

Data Acquisition (GC-MS):

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Mass Range: m/z 40-500.

  • GC Column: A suitable capillary column (e.g., DB-5ms).

  • Temperature Program: An appropriate temperature gradient to ensure separation and elution of the compound.

Workflow and Process Visualization

The following diagrams illustrate the general workflow for the synthesis and spectroscopic characterization of a chemical compound, and a conceptual representation of the information derived from different spectroscopic techniques.

G cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Starting Materials reaction Chemical Reaction start->reaction workup Reaction Work-up reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms purity Purity Assessment purification->purity structure Structure Elucidation nmr->structure ir->structure ms->structure structure->purity G cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry compound This compound h_nmr ¹H NMR compound->h_nmr c_nmr ¹³C NMR compound->c_nmr ir FT-IR compound->ir ms MS compound->ms h_nmr_info Proton Environment Connectivity h_nmr->h_nmr_info c_nmr_info Carbon Skeleton Functional Groups c_nmr->c_nmr_info ir_info Functional Groups (O-H, C=O, N-O) ir->ir_info ms_info Molecular Weight Fragmentation Pattern ms->ms_info

References

Solubility of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of this compound. A thorough understanding of a compound's solubility is fundamental for a wide range of applications in research and development, including chemical synthesis, formulation design, and the development of analytical methods. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide offers a predictive solubility profile based on its chemical structure and data from analogous compounds. Furthermore, it provides a detailed, industry-standard experimental protocol for the precise determination of its solubility.

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by its molecular structure and the principle of "like dissolves like".[1][2] this compound possesses a variety of functional groups—a carboxylic acid, a hydroxyl group, a methoxy group, and a nitro group—attached to an aromatic ring. These polar groups can participate in hydrogen bonding and dipole-dipole interactions, suggesting a preference for polar solvents. Conversely, the nonpolar aromatic backbone contributes to its solubility in less polar environments.

Based on general solubility rules and experimental data for structurally similar aromatic and nitrobenzoic acids, a qualitative solubility profile can be predicted.[1][3][4] For instance, the solubility of other nitro-derivatives of benzoic acid often follows the order of methanol > ethanol > ethyl acetate > acetonitrile > dichloromethane > toluene > water.[3] The following table summarizes the predicted solubility of this compound in common laboratory solvents.

Table 1: Predicted Qualitative Solubility of this compound

SolventSolvent ClassPredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO)Polar AproticHighly SolubleStrong dipole-dipole interactions; acts as a universal solvent for many organic compounds.
Dimethylformamide (DMF)Polar AproticHighly SolubleSimilar to DMSO, its high polarity effectively solvates the compound.
MethanolPolar ProticSolubleCapable of hydrogen bonding with the hydroxyl and carboxylic acid groups.[3]
EthanolPolar ProticSolubleSimilar to methanol, though slightly less polar, leading to good solubility.[3][4]
AcetonePolar AproticSolubleThe ketone group can act as a hydrogen bond acceptor.[4][5]
Ethyl AcetateModerately PolarModerately SolubleThe ester group allows for some polar interactions, but less than alcohols or aprotic polar solvents.[3]
Dichloromethane (DCM)HalogenatedSlightly SolubleLimited polarity; may dissolve small amounts of the compound.[3]
WaterPolar ProticSlightly SolubleThe polar functional groups grant some aqueous solubility, but the nonpolar aromatic ring limits it. Solubility is expected to be pH-dependent, increasing significantly in alkaline conditions due to the deprotonation of the carboxylic acid and phenolic hydroxyl group.[4]
TolueneNonpolar AromaticSparingly SolubleThe aromatic nature provides some interaction with the compound's benzene ring, but overall polarity mismatch is significant.[3]
HexaneNonpolar AliphaticInsolubleThe highly nonpolar nature of hexane makes it a poor solvent for this polar compound.[1]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise, quantitative solubility data, the equilibrium shake-flask method is the recommended standard.[5][6][7] This thermodynamic solubility assay measures the saturation solubility of a compound at equilibrium under specific conditions.[8][9]

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature (e.g., 25°C and/or 37°C).

Materials and Equipment:

  • This compound (solid)

  • Selected solvents (analytical grade)

  • Glass vials with screw caps

  • Analytical balance

  • Thermostatically controlled orbital shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Centrifuge (optional)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Supersaturated Solution:

    • Accurately weigh an excess amount of solid this compound and add it to a glass vial. An excess is critical to ensure that a saturated solution is achieved.[5]

    • Add a precise volume of the selected solvent to the vial.

  • Equilibration:

    • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a sufficient duration to ensure equilibrium is reached, typically between 24 and 72 hours.[6][8] To confirm that equilibrium has been established, samples can be taken at various time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.[5]

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand at the controlled temperature for at least one hour to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant.

    • Immediately filter the sample using a chemically compatible syringe filter to remove all undissolved solid particles. Alternatively, the sample can be centrifuged at high speed, and the supernatant carefully collected.[7]

  • Quantification:

    • Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

    • Generate a calibration curve by analyzing the standard solutions using a validated analytical method, such as HPLC-UV.

    • Analyze the filtered sample from the saturated solution using the same method.

    • Determine the concentration of the compound in the sample by interpolating from the calibration curve.

  • Data Analysis and Reporting:

    • The experiment should be performed in triplicate to ensure the precision and reliability of the results.[10]

    • Calculate the mean solubility and standard deviation.

    • Report the solubility in standard units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the determination of thermodynamic solubility as described in the protocol above.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_analysis 5. Data Analysis A Weigh Excess Solid Compound B Add Known Volume of Solvent A->B C Agitate in Shaker (Constant Temp, 24-72h) B->C D Settle Undissolved Solid C->D E Filter Supernatant (e.g., 0.22 µm) D->E H Analyze Filtered Sample E->H F Prepare Standard Solutions G Generate Calibration Curve (e.g., HPLC-UV) F->G G->H I Calculate Concentration (mg/mL or mol/L) H->I

Caption: Workflow for Thermodynamic Solubility Determination.

References

5-Hydroxy-4-methoxy-2-nitrobenzoic Acid: A Technical Overview of its Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-4-methoxy-2-nitrobenzoic acid is a synthetic organic compound with documented utility as a key intermediate in the synthesis of various pharmaceutical agents. While extensive research has focused on its application as a building block, direct quantitative data on its intrinsic biological activities are limited in publicly available literature. This technical guide synthesizes the current understanding of its potential biological roles, primarily as a synthetic precursor to potent therapeutic molecules and as a recognized antioxidant.

Chemical and Physical Properties

PropertyValue
CAS Number 31839-20-0
Molecular Formula C₈H₇NO₆
Molecular Weight 213.14 g/mol
Boiling Point 309.2 °C

Potential Biological Activities

Antioxidant Properties
Role as a Pharmaceutical Intermediate

The predominant documented role of this compound is as a crucial intermediate in the synthesis of targeted therapeutics, particularly in oncology and neurology.

Anticancer Drug Synthesis:

This compound is a key precursor in the preparation of intermediates for the anticancer drugs Gefitinib and AZD3759.[2] Gefitinib is a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. The molecular structure of this compound provides a necessary scaffold for the elaboration of these complex, biologically active molecules.

Phosphodiesterase 10A (PDE10A) Inhibitor Synthesis:

This compound is utilized in the preparation of 6,7-dialkoxybiaryl-based inhibitors of phosphodiesterase 10A (PDE10A).[2] PDE10A is an enzyme primarily expressed in the brain, and its inhibitors are being investigated for the treatment of neuropsychiatric disorders such as schizophrenia and Huntington's disease.

Experimental Protocols

Detailed experimental protocols for the direct biological evaluation of this compound are not extensively reported in the available scientific literature. The primary focus of published methods is on its chemical synthesis.

General Synthesis Procedure

A general method for the synthesis of this compound involves the hydrolysis of a methoxy group from a precursor molecule. For instance, it can be synthesized from methyl 4,5-dimethoxy-2-nitrobenzoate. The process typically involves heating the starting material with a strong base like potassium hydroxide in an aqueous solution. Following the reaction, the mixture is acidified to precipitate the desired product.[2]

Visualizations

Synthesis_Pathway Methyl 4,5-dimethoxy-2-nitrobenzoate Methyl 4,5-dimethoxy-2-nitrobenzoate This compound This compound Methyl 4,5-dimethoxy-2-nitrobenzoate->this compound Hydrolysis (e.g., KOH) Gefitinib / AZD3759 Intermediate Gefitinib / AZD3759 Intermediate This compound->Gefitinib / AZD3759 Intermediate Multi-step Synthesis PDE10A Inhibitor PDE10A Inhibitor This compound->PDE10A Inhibitor Multi-step Synthesis

Caption: Synthetic utility of this compound.

Antioxidant_Mechanism cluster_ros Cellular Environment ROS Reactive Oxygen Species (ROS) (e.g., Hydroxyl Radical) Neutralized Species Neutralized ROS ROS->Neutralized Species ROS Scavenging This compound This compound Oxidized Compound Oxidized Form of the Compound This compound->Oxidized Compound Donates Electron/Hydrogen

Caption: Postulated antioxidant mechanism of action.

Conclusion

This compound is a compound of significant interest in medicinal chemistry, primarily valued for its role as a versatile synthetic intermediate in the development of targeted therapies. While its intrinsic antioxidant activity is noted, a clear gap exists in the literature regarding the quantitative assessment and detailed mechanistic understanding of its direct biological effects. Future research focusing on the specific biological activities of this molecule could potentially unveil novel therapeutic applications beyond its current use as a synthetic precursor.

References

5-Hydroxy-4-methoxy-2-nitrobenzoic Acid: A Technical Guide to its Synthesis and Evaluation as a Synthetic Antioxidant

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Hydroxy-4-methoxy-2-nitrobenzoic acid is a synthetic organic compound that has been identified as a potential antioxidant.[1][2] It is characterized as an effective scavenger of hydroxyl radicals and other reactive oxygen species (ROS), which are implicated in the oxidative degradation of biological molecules.[1][2] Its structural features, particularly the phenolic hydroxyl group, are suggestive of antioxidant activity. Beyond its potential use in food and cosmetics, this compound serves as a crucial intermediate in the synthesis of pharmaceuticals, including the anticancer drug Gefitinib.[2]

This guide provides a detailed overview of a common synthetic route to this compound and presents standardized, detailed experimental protocols for key in vitro antioxidant assays. These protocols are intended to enable researchers to systematically evaluate the antioxidant capacity of this compound. Additionally, this document includes visualizations of a general workflow for antioxidant screening and a hypothetical signaling pathway to illustrate how such data can be represented.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the demethylation of a dimethoxy precursor. The following is a general protocol based on available literature.[2]

Experimental Protocol: Synthesis from Methyl 4,5-dimethoxy-2-nitrobenzoate

Materials:

  • Methyl 4,5-dimethoxy-2-nitrobenzoate

  • Potassium hydroxide (KOH) pellets (85% purity)

  • Ice water

  • Glacial acetic acid

  • Methanol/water mixture for distillation

  • High-Performance Liquid Chromatography (HPLC) system for reaction monitoring

Procedure:

  • A solution of potassium hydroxide is prepared by dissolving 770 g (11.665 mol) of KOH pellets in 4000 mL of ice water.

  • To this solution, 800 g (3.317 mol) of methyl 4,5-dimethoxy-2-nitrobenzoate is added.

  • The resulting suspension is heated to reflux. During heating, the color of the solution will gradually change.

  • The mixture is maintained at reflux for approximately 4 hours, during which a methanol/water mixture (approx. 850 mL) is collected by distillation.

  • The progress of the reaction should be monitored by HPLC.

  • Upon completion of the reaction, the solution is cooled to room temperature.

  • The pH of the solution is adjusted to 9 with the addition of 337.6 g (5.566 mol) of glacial acetic acid.

  • The product is then isolated. This may involve further steps such as nitro reduction if the amino derivative is desired, or direct acidification and extraction for the nitro-containing product.

  • A gray crystalline product is typically obtained with a high yield (e.g., 92%).[2]

In Vitro Antioxidant Activity Assays: Experimental Protocols

The following are detailed protocols for common in vitro antioxidant assays that can be used to quantify the antioxidant capacity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the DPPH radical is monitored by the decrease in its absorbance at approximately 517 nm, which corresponds to a color change from purple to yellow.

Materials:

  • This compound (test compound)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or other suitable solvent)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Prepare a stock solution of the test compound in methanol. From this stock, prepare a series of dilutions to obtain a range of concentrations for testing. Prepare similar dilutions for the positive control.

  • Assay Protocol (in a 96-well plate):

    • To respective wells, add 100 µL of the various concentrations of the test compound or positive control.

    • Add 100 µL of the DPPH working solution to each well.

    • For the control well, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the blank well, add 200 µL of methanol.

  • Incubation and Measurement: Mix the contents of the wells and incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay evaluates the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The antioxidant donates an electron or hydrogen atom to the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.

Materials:

  • This compound (test compound)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Methanol or Phosphate Buffered Saline (PBS)

  • Positive control (e.g., Trolox, Ascorbic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution and a series of dilutions for the test compound and the positive control as described in the DPPH protocol.

  • Assay Protocol (in a 96-well plate):

    • To respective wells, add 10 µL of the various concentrations of the test compound or positive control.

    • Add 190 µL of the diluted ABTS•+ working solution to each well.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 7 minutes. Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition using the same formula as for the DPPH assay. The IC50 value is determined from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.

Materials:

  • This compound (test compound)

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (FeSO₄) for standard curve

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP working reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Incubate the reagent at 37°C before use.

  • Preparation of Test Samples and Standard Curve: Prepare a series of dilutions of the test compound. Prepare a standard curve using a series of concentrations of FeSO₄ (e.g., 100-1000 µM).

  • Assay Protocol (in a 96-well plate):

    • Add 20 µL of the sample or standard to each well.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

  • Incubation and Measurement: Incubate the plate at 37°C for 30 minutes. Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from the standard curve of FeSO₄ and is typically expressed as µmol of Fe(II) equivalents or Trolox equivalents per gram of the test compound.

Visualization of Experimental Workflow and Potential Mechanisms

The following diagrams, generated using Graphviz, illustrate a general workflow for screening antioxidant compounds and a hypothetical signaling pathway for an antioxidant's mechanism of action. These are illustrative examples and are not based on specific experimental data for this compound.

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound 5-Hydroxy-4-methoxy- 2-nitrobenzoic acid Stock Prepare Stock Solution (e.g., in Methanol) Compound->Stock Dilutions Create Serial Dilutions Stock->Dilutions DPPH DPPH Assay Dilutions->DPPH ABTS ABTS Assay Dilutions->ABTS FRAP FRAP Assay Dilutions->FRAP Absorbance Measure Absorbance DPPH->Absorbance ABTS->Absorbance FRAP->Absorbance Inhibition Calculate % Inhibition Absorbance->Inhibition FRAP_Value Calculate FRAP Value Absorbance->FRAP_Value IC50 Determine IC50 Value Inhibition->IC50 Comparison Compare with Standards IC50->Comparison FRAP_Value->Comparison

Caption: A generalized workflow for the in vitro antioxidant screening of a test compound.

G cluster_cell Cellular Environment cluster_intervention Antioxidant Intervention (Hypothetical) ROS Reactive Oxygen Species (ROS) OxidativeStress Oxidative Stress ROS->OxidativeStress CellDamage Cellular Damage (Lipids, Proteins, DNA) OxidativeStress->CellDamage Compound 5-Hydroxy-4-methoxy- 2-nitrobenzoic acid Compound->ROS Direct Scavenging Nrf2 Nrf2 Compound->Nrf2 Activation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Upregulation AntioxidantEnzymes->ROS Neutralization

Caption: Hypothetical mechanisms of antioxidant action, including direct ROS scavenging and activation of the Nrf2 pathway.

Conclusion

This compound presents an interesting scaffold for antioxidant research. While its general radical-scavenging properties are noted, a thorough quantitative investigation is required to fully characterize its potential. The synthetic protocols and standardized assay methods provided in this guide offer a clear path for researchers to undertake such an evaluation. The generation of robust quantitative data will be crucial in determining the viability of this compound for future applications in the pharmaceutical, cosmetic, and food industries.

References

Derivatives of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid and their properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-4-methoxy-2-nitrobenzoic acid is a substituted aromatic carboxylic acid that serves as a versatile building block in medicinal chemistry and materials science. Its structural features, including a phenolic hydroxyl group, a methoxy group, and a nitro group on a benzoic acid scaffold, offer multiple points for chemical modification, leading to a diverse range of derivatives. These derivatives have garnered interest for their potential biological activities, including antioxidant, antimicrobial, and anticancer properties. This technical guide provides an in-depth overview of the synthesis, properties, and experimental evaluation of derivatives of this compound, based on available scientific literature.

Synthesis of the Core Scaffold and Its Derivatives

The parent compound, this compound, is a key intermediate for the synthesis of its derivatives.[1] It is also utilized in the preparation of pharmaceuticals such as the anticancer drug Gefitinib and the targeted drug AZD3759.[2] The primary route for its synthesis involves the selective demethylation of 4,5-dimethoxy-2-nitrobenzoic acid.[1]

General Synthesis Workflow

The synthesis of derivatives typically follows a multi-step process starting from commercially available precursors. A generalized workflow is depicted below.

SynthesisWorkflow Precursor 4,5-Dimethoxy- 2-nitrobenzoic Acid Core 5-Hydroxy-4-methoxy- 2-nitrobenzoic Acid Precursor->Core Selective Demethylation Activation Carboxylic Acid Activation (e.g., SOCl2, EDCI) Core->Activation Other Other Derivatives Core->Other Other Modifications Amide Amide Derivatives Activation->Amide Amine Nucleophile Ester Ester Derivatives Activation->Ester Alcohol Nucleophile

Caption: General workflow for the synthesis of this compound and its derivatives.

Experimental Protocols

Synthesis of this compound from 4,5-Dimethoxy-2-nitrobenzoic Acid [1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,5-dimethoxy-2-nitrobenzoic acid in a suitable solvent (e.g., a mixture of acetic acid and hydrobromic acid).

  • Reaction Conditions: Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Isolation: The product will precipitate out of the solution. Collect the solid by filtration, wash it with cold water, and dry it under vacuum to yield this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

General Procedure for the Synthesis of Amide Derivatives

  • Activation of the Carboxylic Acid: To a solution of this compound in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt)) or a chlorinating agent (e.g., thionyl chloride) to activate the carboxylic acid group.

  • Amine Addition: To the activated intermediate, add the desired primary or secondary amine. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the acid formed during the reaction.

  • Reaction and Monitoring: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is typically washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is then dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated under reduced pressure. The resulting crude amide is purified by column chromatography or recrystallization.

General Procedure for the Synthesis of Ester Derivatives

  • Esterification: Dissolve this compound in an excess of the desired alcohol.

  • Catalyst: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reaction Conditions: Heat the mixture to reflux for several hours. The reaction can be monitored by TLC.

  • Work-up and Purification: After the reaction, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer, concentrate it, and purify the crude ester by column chromatography.

Properties of Derivatives

The biological properties of derivatives of this compound are influenced by the nature of the functional groups introduced. Based on studies of structurally related phenolic and nitrobenzoic acid compounds, the following properties can be anticipated.

Antioxidant Activity

The phenolic hydroxyl group is a key determinant of antioxidant activity. It can donate a hydrogen atom to scavenge free radicals. The antioxidant potential of these derivatives can be quantitatively assessed using various in vitro assays.

Table 1: Antioxidant Activity Data for Structurally Related Phenolic Compounds

CompoundAssayIC50 (µg/mL)Reference
Gallic AcidDPPH2.5[3]
Caffeic AcidDPPH4.8[3]
Ferulic AcidDPPH9.2[3]

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a common and reliable method for determining the free radical scavenging activity of compounds.

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

  • Sample Preparation: Prepare a series of dilutions of the test compound in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

    • Add an equal volume of the test compound solution at different concentrations to the wells.

    • For the control, add methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • IC50 Determination: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH_Workflow start Start prep_dpph Prepare DPPH Solution (in Methanol) start->prep_dpph prep_sample Prepare Sample Dilutions start->prep_sample mix Mix DPPH and Sample in 96-well plate prep_dpph->mix prep_sample->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot end Determine IC50 plot->end

Caption: Experimental workflow for the DPPH radical scavenging assay.

Antimicrobial Activity

Nitroaromatic compounds and phenolic acids are known to exhibit antimicrobial properties. The mechanism of action can involve disruption of microbial membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The antimicrobial efficacy of derivatives can be evaluated against a panel of pathogenic bacteria and fungi.

Table 2: Antimicrobial Activity Data for Structurally Related Compounds

CompoundOrganismMIC (µg/mL)Reference
p-Hydroxybenzoic acidE. coli>1000[4]
Vanillic acidS. aureus1000[4]
Nitrofurantoin (Control)E. coli25[5]

Note: This table provides examples of MIC values for related compounds to illustrate the potential for antimicrobial activity. Specific data for derivatives of this compound is limited.

Anticancer Activity

The structural motif of substituted benzoic acids is present in numerous anticancer agents. Derivatives of this compound could potentially be explored as inhibitors of various cellular targets involved in cancer progression, such as protein kinases.

While no specific signaling pathway data for these derivatives is available, a hypothetical relationship for a kinase inhibitor derivative is illustrated below.

SignalingPathway cluster_cell Cancer Cell GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase Intracellular Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase Proliferation Cell Proliferation & Survival Kinase->Proliferation Inhibitor 5-Hydroxy-4-methoxy- 2-nitrobenzoic acid Derivative Inhibitor->Kinase Inhibition

Caption: Hypothetical inhibition of a cancer-related signaling pathway by a derivative.

Conclusion

Derivatives of this compound represent a promising class of compounds for further investigation in drug discovery and development. The synthetic accessibility of the core structure allows for the creation of diverse chemical libraries. While the current body of literature provides a foundation for understanding their potential antioxidant, antimicrobial, and anticancer properties, further systematic studies are required to fully elucidate the structure-activity relationships and therapeutic potential of these derivatives. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate future research in this area.

References

Navigating the Safe Handling of 5-Hydroxy-4-methoxy-2-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 5-Hydroxy-4-methoxy-2-nitrobenzoic acid (CAS No. 31839-20-0). The information presented herein is intended to equip laboratory personnel with the knowledge necessary to mitigate risks and ensure a safe working environment. This document outlines the known hazards, proper handling procedures, personal protective equipment requirements, and emergency response protocols associated with this compound.

Section 1: Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards associated with this compound are acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.

GHS Classification:

  • Acute Toxicity, Oral: Category 4

  • Skin Corrosion/Irritation: Category 2

  • Serious Eye Damage/Eye Irritation: Category 2A

  • Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Pictograms:

alt text

Section 2: Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage. The following table summarizes the available data for this compound.

PropertyValue
Molecular Formula C₈H₇NO₆
Molecular Weight 213.14 g/mol
Appearance Solid
Melting Point 181 °C (decomposes)
Boiling Point 309.2 ± 42.0 °C at 760 mmHg (Predicted)
Density 1.564 ± 0.06 g/cm³ (Predicted)
pKa 2.34 ± 0.25 (Predicted)

Section 3: Toxicological Data

Toxicity DataValue
LD50 (Oral) No data available
LD50 (Dermal) No data available
LC50 (Inhalation) No data available

Researchers should handle this compound with the assumption that it is toxic and take all necessary precautions to avoid exposure.

Section 4: Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to minimizing the risks associated with this compound.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

  • Avoid contact with skin and eyes by wearing appropriate personal protective equipment (see Section 5).

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.

  • Wash hands thoroughly after handling the compound.

  • Avoid the formation of dust and aerosols.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

  • The recommended storage temperature is room temperature, under an inert atmosphere.

Section 5: Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

  • Eye/Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Skin Protection: Chemically resistant gloves (e.g., nitrile rubber) and a lab coat must be worn to prevent skin contact.

  • Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator with a particulate filter is required.

The logical workflow for donning and doffing PPE should be followed to prevent cross-contamination.

PPE_Workflow cluster_Donning Donning PPE cluster_Doffing Doffing PPE Don1 Lab Coat Don2 Respirator Don1->Don2 Don3 Goggles/Face Shield Don2->Don3 Don4 Gloves Don3->Don4 Doff1 Gloves Doff2 Goggles/Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Respirator Doff3->Doff4 Spill_Response A Assess the Spill (Size & Risk) B Evacuate Immediate Area & Alert Others A->B C Don Appropriate PPE B->C D Contain the Spill (Use absorbent dikes if necessary) C->D E Gently Cover with Inert Absorbent Material D->E F Carefully Scoop into a Labeled Waste Container E->F G Decontaminate the Area F->G H Dispose of Waste According to Regulations G->H I Report the Incident H->I

Methodological & Application

Use of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1.0 Introduction

5-Hydroxy-4-methoxy-2-nitrobenzoic acid (CAS No. 31839-20-0) is a pivotal organic compound utilized as a synthetic intermediate in the pharmaceutical and agricultural industries[1]. Its structural features make it a valuable building block for the synthesis of complex molecules. Notably, it serves as a key intermediate in the preparation of targeted anticancer drug intermediates, such as those for Gefitinib and AZD3759[2]. It is also employed in the synthesis of 6,7-dialkoxybiaryl-based inhibitors for phosphodiesterase 10A (PDE10A)[2]. Beyond its role as a synthetic reagent, the compound exhibits antioxidant properties, acting as a scavenger of hydroxyl radicals and reactive oxygen species[2][3].

2.0 Physicochemical Properties

The fundamental properties of this compound are summarized below.

PropertyValueReference
CAS Number 31839-20-0[3]
Molecular Formula C₈H₇NO₆[3][4]
Molecular Weight 213.14 g/mol [3]
Boiling Point 309.2 °C[3]
Appearance Yellow to gray crystalline powder[2][5]
Purity ≥99% (Typical)[5]
Solubility Highly soluble in water and other organic solvents[5]
Canonical SMILES COC1=C(C=C(C(=C1)--INVALID-LINK--[O-])C(=O)O)O[3]

3.0 Applications in Pharmaceutical Synthesis

This compound is a versatile intermediate primarily used for:

  • Anticancer Drug Intermediates : It is a documented precursor in the synthesis pathways for intermediates of kinase inhibitors like Gefitinib[2].

  • PDE10A Inhibitors : The compound is used in the preparation of inhibitors for phosphodiesterase 10A (PDE10A), a target for neurological and psychiatric disorders[2].

  • General Organic Synthesis : Its functional groups (hydroxyl, methoxy, nitro, and carboxylic acid) allow for a variety of chemical transformations, making it a useful starting material for diverse organic compounds[5].

A generalized workflow for its application in pharmaceutical synthesis is illustrated below.

G cluster_start Starting Material cluster_synthesis Synthetic Pathway cluster_api API Development cluster_end Final Product start 5-Hydroxy-4-methoxy- 2-nitrobenzoic acid reaction1 Functional Group Transformation (e.g., Reduction of Nitro Group) start->reaction1 reaction2 Coupling Reaction (e.g., Amide Bond Formation) reaction1->reaction2 intermediate Key Pharmaceutical Intermediate reaction2->intermediate api Active Pharmaceutical Ingredient (API) intermediate->api formulation Drug Formulation & Manufacturing api->formulation end_product Final Medicinal Product formulation->end_product

Fig. 1: General workflow for utilizing the compound in drug development.

4.0 Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis from methyl 4,5-dimethoxy-2-nitrobenzoate, a common precursor[2].

4.1 Materials and Reagents:

  • Methyl 4,5-dimethoxy-2-nitrobenzoate

  • Potassium Hydroxide (KOH) pellets (85% purity)

  • Glacial Acetic Acid

  • Deionized Water

  • Standard laboratory glassware (reflux setup, beakers, etc.)

  • Heating mantle

  • pH meter or pH strips

  • HPLC system for reaction monitoring

4.2 Procedure:

  • Base Solution Preparation : Dissolve 770 g (11.665 mol, 85% purity) of potassium hydroxide pellets in 4000 mL of ice water in a suitable reaction vessel. Stir until the solution is clarified[2].

  • Reaction Initiation : To the clarified KOH solution, add 800 g (3.317 mol) of methyl 4,5-dimethoxy-2-nitrobenzoate. The mixture will form a green suspension[2].

  • Reflux : Heat the suspension to reflux. During heating, the solution's color will gradually change to red. Maintain stirring and reflux for approximately 4 hours[2].

  • Distillation : While refluxing, collect the distilled methanol/water mixture (approx. 850 mL)[2].

  • Reaction Monitoring : Monitor the reaction progress via HPLC to confirm the consumption of the starting material[2].

  • Cooling and Neutralization : Once the reaction is complete, cool the solution to room temperature. Carefully adjust the pH to 9 by adding 337.6 g (5.566 mol) of glacial acetic acid[2].

  • Product Isolation : The desired product, this compound, will precipitate as a gray crystalline solid. Isolate the product via filtration[2].

  • Purification (Optional) : The isolated product can be further purified if necessary using standard techniques such as recrystallization or column chromatography[1].

4.3 Quantitative Data

Reactant/ProductMolecular Weight ( g/mol )Moles (mol)Mass/VolumeYield (%)
Methyl 4,5-dimethoxy-2-nitrobenzoate241.183.317800 g-
Potassium Hydroxide (85%)56.1111.665770 g-
Glacial Acetic Acid60.055.566337.6 g-
This compound 213.14 3.049 558.5 g 92% [2]

Diagram of Synthesis Pathway

G reactant Methyl 4,5-dimethoxy-2-nitrobenzoate product This compound reactant->product 1. KOH, H₂O, Reflux 2. Acetic Acid (pH 9)

Fig. 2: Synthesis of the title compound via selective demethylation.

5.0 Safety and Handling

Proper safety precautions must be observed when handling this compound and its precursors.

Hazard CategoryDescription & PrecautionsReference(s)
Eye Irritation Causes serious eye irritation. Action : Wear protective eyeglasses or chemical safety goggles. If in eyes, rinse cautiously with water for several minutes.[6]
Skin Irritation Causes skin irritation. Action : Wear appropriate protective gloves and clothing. If on skin, wash with plenty of soap and water.[6]
Respiratory Irritation May cause respiratory irritation. Action : Avoid breathing dust. Use only outdoors or in a well-ventilated area.[6][7]
Handling Avoid contact with skin and eyes. Wash hands and any exposed skin thoroughly after handling.[7]
Storage Store in a well-ventilated place. Keep container tightly closed and dry. Store locked up.[6][7]
Incompatible Materials Strong oxidizing agents, strong bases, reducing agents.[7]
Disposal Dispose of contents/container to an approved waste disposal plant according to local regulations.[6][7]

References

The Pivotal Role of 5-Hydroxy-4-methoxy-2-nitrobenzoic Acid in the Synthesis of Gefitinib: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the synthesis of the targeted cancer therapeutic, Gefitinib, with a specific focus on the crucial intermediate, 5-Hydroxy-4-methoxy-2-nitrobenzoic acid. The following sections detail the synthetic pathway, experimental protocols, and the pharmacological context of Gefitinib's mechanism of action.

Introduction to Gefitinib and its Synthesis

Gefitinib (Iressa®) is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key driver in the growth and proliferation of certain cancer cells.[1] Its targeted action has made it a cornerstone in the treatment of non-small cell lung cancer (NSCLC) patients with specific EGFR mutations. The synthesis of this complex molecule involves several key steps, with this compound serving as a critical building block in various reported synthetic routes. This intermediate provides the necessary structural framework for the subsequent construction of the quinazoline core of Gefitinib.

Synthetic Pathway Overview

The synthesis of Gefitinib utilizing this compound as a key intermediate generally proceeds through the following key transformations:

  • Formation of this compound: This step often involves the selective demethylation of a dimethoxy precursor.

  • Esterification: The carboxylic acid is converted to its methyl ester to facilitate subsequent reactions.

  • Alkylation: The free hydroxyl group is alkylated to introduce the morpholinopropoxy side chain characteristic of Gefitinib.

  • Reduction of the Nitro Group: The nitro group is reduced to an amine, which is essential for the subsequent cyclization step.

  • Quinazoline Ring Formation: The amino ester undergoes cyclization to form the core quinazoline ring structure.

  • Chlorination and Final Condensation: The quinazoline intermediate is chlorinated and then condensed with 3-chloro-4-fluoroaniline to yield Gefitinib.

Below is a visual representation of this synthetic workflow.

G cluster_0 Synthesis of Gefitinib Intermediate cluster_1 Final Assembly of Gefitinib 4,5-Dimethoxy-2-nitrobenzoic acid 4,5-Dimethoxy-2-nitrobenzoic acid This compound This compound 4,5-Dimethoxy-2-nitrobenzoic acid->this compound Demethylation Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate This compound->Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate Esterification Methyl 5-(3-morpholinopropoxy)-4-methoxy-2-nitrobenzoate Methyl 5-(3-morpholinopropoxy)-4-methoxy-2-nitrobenzoate Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate->Methyl 5-(3-morpholinopropoxy)-4-methoxy-2-nitrobenzoate Alkylation Methyl 2-amino-5-(3-morpholinopropoxy)-4-methoxybenzoate Methyl 2-amino-5-(3-morpholinopropoxy)-4-methoxybenzoate Methyl 5-(3-morpholinopropoxy)-4-methoxy-2-nitrobenzoate->Methyl 2-amino-5-(3-morpholinopropoxy)-4-methoxybenzoate Reduction 6-(3-Morpholinopropoxy)-7-methoxyquinazolin-4(3H)-one 6-(3-Morpholinopropoxy)-7-methoxyquinazolin-4(3H)-one Methyl 2-amino-5-(3-morpholinopropoxy)-4-methoxybenzoate->6-(3-Morpholinopropoxy)-7-methoxyquinazolin-4(3H)-one Cyclization 4-Chloro-6-(3-morpholinopropoxy)-7-methoxyquinazoline 4-Chloro-6-(3-morpholinopropoxy)-7-methoxyquinazoline 6-(3-Morpholinopropoxy)-7-methoxyquinazolin-4(3H)-one->4-Chloro-6-(3-morpholinopropoxy)-7-methoxyquinazoline Chlorination Gefitinib Gefitinib 4-Chloro-6-(3-morpholinopropoxy)-7-methoxyquinazoline->Gefitinib Condensation with 3-chloro-4-fluoroaniline

Synthetic workflow for Gefitinib.

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic steps.

Table 1: Synthesis of Key Intermediates

StepStarting MaterialProductReagents and ConditionsYield (%)Purity (%)
1. Demethylation4,5-Dimethoxy-2-nitrobenzoic acidThis compound4 M NaOH(aq), 95-105°C, 6 h96Not Specified
2. EsterificationThis compoundMethyl 5-hydroxy-4-methoxy-2-nitrobenzoateMethanolic HCl, reflux, 15 h60Not Specified
3. AlkylationMethyl 5-hydroxy-4-methoxy-2-nitrobenzoateMethyl 5-(3-morpholinopropoxy)-4-methoxy-2-nitrobenzoate4-(3-chloropropyl)morpholine HCl, K₂CO₃, acetonitrile, reflux, 2.5 h~82Not Specified
4. ReductionMethyl 5-(3-morpholinopropoxy)-4-methoxy-2-nitrobenzoateMethyl 2-amino-5-(3-morpholinopropoxy)-4-methoxybenzoate10% Pd/C, H₂ (5-6 kg), ethyl acetate, 4 h93Not Specified

Table 2: Final Assembly of Gefitinib

StepStarting MaterialProductReagents and ConditionsYield (%)Purity (%)
5. CyclizationMethyl 2-amino-5-hydroxy-4-methoxybenzoate6-Hydroxy-7-methoxyquinazolin-4(3H)-oneFormamidine acetate, methanol, reflux, 10 h92Not Specified
6. Final Steps6-Hydroxy-7-methoxyquinazolin-4(3H)-oneGefitinibMulti-step including chlorination and condensationNot SpecifiedNot Specified

Experimental Protocols

The following are detailed protocols for the key experimental steps in the synthesis of Gefitinib, focusing on the involvement of this compound and its derivatives.

Protocol 1: Preparation of this compound

This protocol describes the selective demethylation of 4,5-dimethoxy-2-nitrobenzoic acid.

Materials:

  • 4,5-Dimethoxy-2-nitrobenzoic acid

  • 4 M Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • To a suitable reaction vessel, add 4,5-dimethoxy-2-nitrobenzoic acid (20.0 g, 88.0 mmol) and 4 M aqueous sodium hydroxide solution (99 ml, 396 mmol).[2]

  • Heat the reaction mixture to 95-105°C and stir for 6 hours.[2]

  • After completion of the reaction, cool the mixture and add ethyl acetate (60 ml) and concentrated hydrochloric acid (40.33 ml) to acidify the aqueous layer to a pH of approximately 0.35.[2]

  • Separate the organic layer and concentrate it under reduced pressure to obtain this compound as a yellow solid.[2]

Protocol 2: Esterification to Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate

This protocol details the conversion of the carboxylic acid to its methyl ester.

Materials:

  • This compound

  • Methanolic hydrochloride

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve this compound (50 g) in methanolic hydrochloride (500 ml).

  • Reflux the solution for 15 hours.

  • After the reaction is complete, distill the solvent under reduced pressure.

  • Dilute the residue with water and extract with ethyl acetate.

  • Separate the organic layer, wash with water, and distill to obtain the title compound.

Protocol 3: Reduction of the Nitro Group

This protocol describes the reduction of the nitro group to an amine, a critical step for the subsequent cyclization.

Materials:

  • Methyl-5-hydroxy-4-methoxy-2-nitro benzoate

  • 10% Palladium on carbon (Pd/C)

  • Ethyl acetate

  • Hydrogen gas

  • n-Hexane

Procedure:

  • In a hydrogenation apparatus, combine methyl-5-hydroxy-4-methoxy-2-nitro benzoate (50 gm), ethyl acetate (300 ml), and 10% palladium/carbon (5 gm).[3][4]

  • Hydrogenate the mixture under a hydrogen gas pressure of 5-6 kg for 4 hours.[3][4]

  • Filter the reaction mass to remove the catalyst.

  • Distill the filtrate to remove the solvent.

  • Stir the resulting residue in n-hexane (100 ml) at 0-5°C.[3][4]

  • Filter the solid, wash with n-hexane (25 ml), to yield the title compound, Methyl-2-amino-5-hydroxy-4-methoxy benzoate.[3][4]

Mechanism of Action: Targeting the EGFR Signaling Pathway

Gefitinib exerts its therapeutic effect by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR).[1] EGFR is a transmembrane receptor that, upon binding to ligands such as Epidermal Growth Factor (EGF) and Transforming Growth Factor-alpha (TGF-α), dimerizes and autophosphorylates its intracellular tyrosine kinase domain.[1] This phosphorylation event triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and differentiation.[1]

Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling.[1] This leads to the inhibition of cancer cell growth and the induction of apoptosis.

The following diagram illustrates the EGFR signaling pathway and the inhibitory action of Gefitinib.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGF/TGF-α EGF/TGF-α EGFR EGFR EGF/TGF-α->EGFR Binds to RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Gefitinib Gefitinib Gefitinib->EGFR Inhibits (ATP competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation, Survival Proliferation, Survival ERK->Proliferation, Survival AKT AKT PI3K->AKT AKT->Proliferation, Survival

EGFR signaling pathway and Gefitinib's mechanism.

Conclusion

This compound is a key intermediate in several efficient synthetic routes to Gefitinib. The protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis and development of this important anti-cancer agent. A thorough understanding of the synthetic chemistry and the underlying pharmacology is essential for the continued innovation in targeted cancer therapies.

References

Synthesis of AZD3759 using 5-Hydroxy-4-methoxy-2-nitrobenzoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a proposed synthesis of AZD3759, a potent, orally active, and central nervous system-penetrant epidermal growth factor receptor (EGFR) inhibitor, starting from 5-Hydroxy-4-methoxy-2-nitrobenzoic acid.[1][2] The protocols outlined below are based on established chemical transformations for the synthesis of quinazoline derivatives and related compounds.

EGFR Signaling Pathway and AZD3759's Mechanism of Action

AZD3759 is a tyrosine kinase inhibitor (TKI) that targets the EGFR.[1] The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. In many cancers, this pathway is dysregulated due to mutations or overexpression of EGFR, leading to uncontrolled cell growth. AZD3759 inhibits the tyrosine kinase activity of EGFR, thereby blocking downstream signaling and impeding tumor growth.[1]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds AZD3759 AZD3759 AZD3759->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition by AZD3759.

Proposed Synthesis of AZD3759

The following multi-step synthesis is proposed for the preparation of AZD3759 from this compound.

AZD3759_Synthesis_Workflow A 5-Hydroxy-4-methoxy- 2-nitrobenzoic acid B 2-Amino-5-hydroxy- 4-methoxybenzoic acid A->B Reduction C 6-Hydroxy-7-methoxy- quinazolin-4(3H)-one B->C Cyclization D 4-Chloro-6-hydroxy- 7-methoxyquinazoline C->D Chlorination E 6-(Benzyloxy)-4-chloro- 7-methoxyquinazoline D->E Protection F 4-((3-Chloro-2-fluorophenyl)amino)- 6-(benzyloxy)-7-methoxyquinazoline E->F Substitution G 4-((3-Chloro-2-fluorophenyl)amino)- 7-methoxyquinazolin-6-ol F->G Deprotection H AZD3759 G->H Coupling

Caption: Proposed Synthetic Pathway for AZD3759.

Experimental Protocols

Step 1: Reduction of this compound

This step involves the reduction of the nitro group to an amine.

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

Protocol:

  • To a solution of this compound in a mixture of ethanol and water, add ammonium chloride.

  • Heat the mixture to reflux (approximately 80°C).

  • Add iron powder portion-wise over 30 minutes.

  • Continue refluxing for 2-3 hours, monitoring the reaction by TLC.

  • Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron catalyst.

  • Cool the filtrate to room temperature and concentrate under reduced pressure.

  • The crude 2-Amino-5-hydroxy-4-methoxybenzoic acid can be purified by recrystallization.

ParameterValue
Starting MaterialThis compound
ReagentsFe, NH₄Cl
SolventEthanol/Water
Temperature80°C
Reaction Time2-3 hours
Expected Yield85-95%
Step 2: Cyclization to 6-Hydroxy-7-methoxyquinazolin-4(3H)-one

This step utilizes a Niementowski quinazoline synthesis.[3]

Materials:

  • 2-Amino-5-hydroxy-4-methoxybenzoic acid

  • Formamide

Protocol:

  • Mix 2-Amino-5-hydroxy-4-methoxybenzoic acid with an excess of formamide.

  • Heat the mixture to 130-140°C for 2-4 hours.[4]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 6-Hydroxy-7-methoxyquinazolin-4(3H)-one.

ParameterValue
Starting Material2-Amino-5-hydroxy-4-methoxybenzoic acid
ReagentFormamide
Temperature130-140°C
Reaction Time2-4 hours
Expected Yield70-80%
Step 3: Chlorination to 4-Chloro-6-hydroxy-7-methoxyquinazoline

The hydroxyl group at the 4-position is converted to a chloro group.

Materials:

  • 6-Hydroxy-7-methoxyquinazolin-4(3H)-one

  • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic)

Protocol:

  • Suspend 6-Hydroxy-7-methoxyquinazolin-4(3H)-one in an excess of phosphorus oxychloride or thionyl chloride.

  • Add a catalytic amount of DMF.

  • Heat the mixture to reflux (around 90-110°C) for 3-5 hours.[5][6]

  • Monitor the reaction by TLC.

  • After completion, carefully quench the reaction mixture by pouring it onto crushed ice.

  • Neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give 4-Chloro-6-hydroxy-7-methoxyquinazoline.

ParameterValue
Starting Material6-Hydroxy-7-methoxyquinazolin-4(3H)-one
ReagentsPOCl₃ or SOCl₂, DMF (cat.)
Temperature90-110°C
Reaction Time3-5 hours
Expected Yield80-90%
Step 4: Protection of the 6-Hydroxyl Group

The phenolic hydroxyl group is protected to prevent it from reacting in the subsequent step.

Materials:

  • 4-Chloro-6-hydroxy-7-methoxyquinazoline

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃)

  • Acetone or Acetonitrile

Protocol:

  • Dissolve 4-Chloro-6-hydroxy-7-methoxyquinazoline in acetone or acetonitrile.

  • Add potassium carbonate and benzyl bromide.

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain 6-(Benzyloxy)-4-chloro-7-methoxyquinazoline.

ParameterValue
Starting Material4-Chloro-6-hydroxy-7-methoxyquinazoline
ReagentsBnBr, K₂CO₃
SolventAcetone or Acetonitrile
TemperatureReflux
Reaction Time4-6 hours
Expected Yield90-98%
Step 5: Nucleophilic Aromatic Substitution

The 4-chloro group is displaced by 3-chloro-2-fluoroaniline.

Materials:

  • 6-(Benzyloxy)-4-chloro-7-methoxyquinazoline

  • 3-chloro-2-fluoroaniline

  • Isopropanol (IPA) or other suitable solvent

  • Acid catalyst (e.g., HCl in IPA)

Protocol:

  • Dissolve 6-(Benzyloxy)-4-chloro-7-methoxyquinazoline and 3-chloro-2-fluoroaniline in isopropanol.

  • Add a catalytic amount of acid.

  • Heat the mixture to reflux for 6-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

  • Filter the solid, wash with cold isopropanol, and dry to yield 4-((3-Chloro-2-fluorophenyl)amino)-6-(benzyloxy)-7-methoxyquinazoline.

ParameterValue
Starting Material6-(Benzyloxy)-4-chloro-7-methoxyquinazoline
Reagents3-chloro-2-fluoroaniline, HCl (cat.)
SolventIsopropanol
TemperatureReflux
Reaction Time6-8 hours
Expected Yield75-85%
Step 6: Deprotection of the 6-Hydroxyl Group

The benzyl protecting group is removed to reveal the free hydroxyl group.

Materials:

  • 4-((3-Chloro-2-fluorophenyl)amino)-6-(benzyloxy)-7-methoxyquinazoline

  • Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Methanol (MeOH) or Ethanol (EtOH)

Protocol:

  • Dissolve 4-((3-Chloro-2-fluorophenyl)amino)-6-(benzyloxy)-7-methoxyquinazoline in methanol or ethanol.

  • Add a catalytic amount of 10% Pd/C.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through celite to remove the catalyst.

  • Concentrate the filtrate to obtain 4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol.

ParameterValue
Starting Material4-((3-Chloro-2-fluorophenyl)amino)-6-(benzyloxy)-7-methoxyquinazoline
Reagents10% Pd/C, H₂
SolventMethanol or Ethanol
TemperatureRoom Temperature
Reaction Time12-16 hours
Expected Yield90-99%
Step 7: Coupling to form AZD3759

The final step is the coupling of the 6-hydroxyl intermediate with (2R)-2,4-dimethylpiperazine-1-carbonyl chloride.

Materials:

  • 4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol

  • (2R)-2,4-dimethylpiperazine-1-carbonyl chloride

  • A suitable base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Protocol for the synthesis of (2R)-2,4-dimethylpiperazine-1-carbonyl chloride:

  • Dissolve (2R)-2,4-dimethylpiperazine in a suitable solvent like dichloromethane.

  • Cool the solution to 0°C.

  • Add a solution of triphosgene or phosgene in toluene dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • The resulting solution of the carbonyl chloride can be used directly in the next step.

Protocol for the final coupling:

  • Dissolve 4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol in dichloromethane or THF.

  • Add the base (TEA or DIPEA).

  • Add the freshly prepared solution of (2R)-2,4-dimethylpiperazine-1-carbonyl chloride dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography to afford AZD3759.

ParameterValue
Starting Material4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol
Reagents(2R)-2,4-dimethylpiperazine-1-carbonyl chloride, TEA or DIPEA
SolventDichloromethane or THF
Temperature0°C to Room Temperature
Reaction Time4-6 hours
Expected Yield60-75%

General Experimental Workflow

Experimental_Workflow Start Start Setup Reaction Setup (Glassware, Reagents) Start->Setup Reaction Perform Reaction (Heating, Stirring) Setup->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Workup (Quenching, Extraction) Monitoring->Workup Complete Purification Purification (Chromatography, Recrystallization) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End End Analysis->End

Caption: General Laboratory Workflow for Organic Synthesis.

Disclaimer: The synthetic route and protocols described herein are proposed based on established chemical principles and literature precedents. These procedures should be carried out by trained chemists in a well-equipped laboratory with appropriate safety precautions. The expected yields are estimates and may vary depending on the specific reaction conditions and experimental execution.

References

Application Notes & Protocols: The Role of 5-Hydroxy-4-methoxy-2-nitrobenzoic Acid in the Preparation of PDE10A Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategic use of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid as a key starting material in the synthesis of potent and selective Phosphodiesterase 10A (PDE10A) inhibitors. The protocols detailed below outline a plausible and robust synthetic pathway to a papaverine-like PDE10A inhibitor, leveraging established chemical transformations.

Introduction to PDE10A and the Role of Inhibitors

Phosphodiesterase 10A (PDE10A) is a crucial enzyme in the central nervous system, primarily expressed in the medium spiny neurons of the striatum. It plays a significant role in regulating cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling cascades. Dysregulation of these pathways is implicated in various neuropsychiatric disorders, including schizophrenia and Huntington's disease.

PDE10A inhibitors have emerged as a promising therapeutic class by modulating these signaling pathways, offering a potential new avenue for the treatment of these conditions. Papaverine, a naturally occurring opium alkaloid, was one of the first identified PDE10A inhibitors and has served as a scaffold for the development of more potent and selective analogues. The synthesis of these analogues often relies on the strategic construction of a substituted isoquinoline core.

This compound as a Versatile Starting Material

This compound is a valuable and versatile starting material in medicinal chemistry. Its array of functional groups—a carboxylic acid, a nitro group, a hydroxyl group, and a methoxy group—on a benzene ring provides multiple handles for chemical modification. This allows for the systematic construction of complex molecular architectures, such as those required for potent PDE10A inhibition.

The presence of the nitro group is particularly advantageous, as it can be readily reduced to an amine, a key functional group for the construction of the isoquinoline core of papaverine-like molecules through established synthetic routes like the Bischler-Napieralski reaction. The hydroxyl and methoxy groups are crucial for mimicking the substitution pattern of known potent PDE10A inhibitors.

Proposed Synthetic Pathway for a Papaverine Analogue PDE10A Inhibitor

The following section outlines a proposed multi-step synthesis of a potent papaverine analogue PDE10A inhibitor, starting from this compound. This pathway is designed to be robust and utilize well-established chemical reactions.

Diagram of the Proposed Synthetic Workflow

G A This compound B Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (Esterification) A->B  CH3OH, H2SO4 C Methyl 5-(benzyloxy)-4-methoxy-2-nitrobenzoate (Protection) B->C  BnBr, K2CO3 D Methyl 2-amino-5-(benzyloxy)-4-methoxybenzoate (Nitro Reduction) C->D  H2, Pd/C E 2-(2-Amino-5-(benzyloxy)-4-methoxyphenyl)ethanol (Ester Reduction) D->E  LiAlH4 F N-(2-(5-(Benzyloxy)-4-methoxy-2-aminophenyl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide (Amide Coupling) E->F  3,4-Dimethoxyphenylacetyl  chloride, Et3N G 1-((3,4-Dimethoxyphenyl)methyl)-6-(benzyloxy)-7-methoxy-3,4-dihydroisoquinoline (Bischler-Napieralski Cyclization) F->G  POCl3 H 1-((3,4-Dimethoxyphenyl)methyl)-6-(benzyloxy)-7-methoxyisoquinoline (Dehydrogenation) G->H  Pd/C, heat I 1-((3,4-Dimethoxyphenyl)methyl)-7-methoxyisoquinolin-6-ol (Deprotection) H->I  H2, Pd/C

Caption: Proposed synthetic workflow for a papaverine analogue from this compound.

Experimental Protocols

The following are detailed, step-by-step protocols for the key transformations in the proposed synthetic pathway.

Protocol 1: Esterification of this compound
  • Objective: To convert the carboxylic acid to a methyl ester for subsequent reactions.

  • Materials:

    • This compound

    • Methanol (anhydrous)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Sodium bicarbonate (NaHCO₃) solution (saturated)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Suspend this compound (1.0 eq) in anhydrous methanol (10 mL per gram of acid).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add concentrated sulfuric acid (0.1 eq) dropwise with stirring.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate.

Protocol 2: Protection of the Phenolic Hydroxyl Group
  • Objective: To protect the hydroxyl group as a benzyl ether to prevent side reactions in subsequent steps.

  • Materials:

    • Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate

    • Benzyl bromide (BnBr)

    • Potassium carbonate (K₂CO₃)

    • Acetone (anhydrous)

  • Procedure:

    • Dissolve Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (1.0 eq) in anhydrous acetone.

    • Add potassium carbonate (2.0 eq) and benzyl bromide (1.2 eq).

    • Heat the mixture to reflux and stir for 8-12 hours, monitoring by TLC.

    • After completion, cool the reaction mixture and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain Methyl 5-(benzyloxy)-4-methoxy-2-nitrobenzoate.

Protocol 3: Reduction of the Nitro Group
  • Objective: To reduce the nitro group to a primary amine, a key step for the Bischler-Napieralski reaction.

  • Materials:

    • Methyl 5-(benzyloxy)-4-methoxy-2-nitrobenzoate

    • Palladium on carbon (10% Pd/C)

    • Methanol

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve Methyl 5-(benzyloxy)-4-methoxy-2-nitrobenzoate (1.0 eq) in methanol.

    • Add 10% Pd/C (10% w/w) to the solution.

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 4-8 hours.

    • Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield Methyl 2-amino-5-(benzyloxy)-4-methoxybenzoate.

Protocol 4: Bischler-Napieralski Cyclization and Subsequent Steps
  • Objective: To construct the isoquinoline core of the PDE10A inhibitor. This protocol combines several steps for brevity.

  • Procedure:

    • Ester Reduction: The previously formed aminobenzoate is reduced to the corresponding amino alcohol using a strong reducing agent like Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as THF.

    • Amide Coupling: The resulting amino alcohol is then coupled with 3,4-dimethoxyphenylacetyl chloride in the presence of a non-nucleophilic base like triethylamine (Et₃N) in a chlorinated solvent like dichloromethane (DCM) to form the corresponding amide.

    • Cyclization: The amide is then subjected to the Bischler-Napieralski reaction conditions. This is typically achieved by heating the amide with a dehydrating agent such as phosphorus oxychloride (POCl₃) to effect cyclization to the dihydroisoquinoline.

    • Dehydrogenation and Deprotection: The resulting dihydroisoquinoline is then dehydrogenated to the aromatic isoquinoline using a catalyst like Pd/C at elevated temperatures. Finally, the benzyl protecting group is removed by catalytic hydrogenation to yield the target PDE10A inhibitor.

Quantitative Data for a Representative PDE10A Inhibitor

The following table summarizes the inhibitory activity of a representative papaverine analogue against PDE10A and other phosphodiesterases, demonstrating its potency and selectivity.

CompoundPDE10A IC₅₀ (nM)PDE3A IC₅₀ (nM)PDE4D IC₅₀ (nM)Selectivity (vs. PDE3A)Selectivity (vs. PDE4D)
Papaverine Analogue 151500350100-fold23-fold
Papaverine 36130032036-fold9-fold

Data is representative and may vary based on the specific analogue synthesized and the assay conditions.

PDE10A Signaling Pathway

The following diagram illustrates the role of PDE10A in the signaling cascade within a medium spiny neuron.

G cluster_0 cAMP Signaling Pathway ATP ATP AC Adenylate Cyclase ATP->AC  Stimulation cAMP cAMP AC->cAMP PDE10A PDE10A cAMP->PDE10A PKA Protein Kinase A (PKA) cAMP->PKA AMP AMP PDE10A->AMP Downstream Downstream Signaling PKA->Downstream Inhibitor PDE10A Inhibitor Inhibitor->PDE10A  Inhibition

Caption: Simplified diagram of the cAMP signaling pathway and the inhibitory action of a PDE10A inhibitor.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. The proposed synthetic pathway is a plausible route based on established chemical principles and may require optimization.

Application Notes and Protocols for the Nitration of 4-Hydroxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

These protocols provide detailed methodologies for the synthesis of 5-nitrovanillic acid through the nitration of 4-hydroxy-3-methoxybenzoic acid (vanillic acid). The procedures outlined are intended for use by researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

The nitration of vanillic acid is a crucial step in the synthesis of various pharmaceutical intermediates. The introduction of a nitro group onto the aromatic ring at the 5-position yields 4-hydroxy-3-methoxy-5-nitrobenzoic acid, commonly known as 5-nitrovanillic acid. This compound serves as a valuable building block in the development of more complex molecules. The primary synthetic route is the direct electrophilic nitration of vanillic acid.[1] An alternative, two-step pathway involves the nitration of vanillin to 5-nitrovanillin, which is then oxidized to the desired carboxylic acid.[1][2] This document details several experimental protocols for these transformations.

Data Presentation

The following table summarizes the quantitative data from various nitration methods performed on vanillin, a closely related substrate, which can be adapted for vanillic acid.

MethodNitrating AgentSolvent / CatalystTemperature (°C)Reaction Time (hours)Yield (%)Reference
1Concentrated Nitric AcidGlacial Acetic AcidNot specifiedNot specified~75[2][3]
2Acetyl NitrateSilica GelNot specifiedNot specifiedup to 88[2][3]
3Cerium Ammonium Nitrate (CAN)Acetic Acid (5–90% v/v) / PEG-40020–601.0–2.5>85[2][4]
4Nitric AcidDichloromethane (DCM)0–5~2.364[5]

Experimental Protocols

Protocol 1: Direct Nitration of Vanillic Acid using Nitric Acid in Acetic Acid

This protocol is adapted from the nitration of vanillin and is a standard method for the nitration of activated aromatic rings.

Materials:

  • 4-hydroxy-3-methoxybenzoic acid (vanillic acid)

  • Concentrated nitric acid (70%)

  • Glacial acetic acid

  • Distilled water

  • Ice

  • Beaker, magnetic stirrer, and stir bar

  • Dropping funnel

  • Buchner funnel and filter paper

Procedure:

  • In a beaker, dissolve 10 g of 4-hydroxy-3-methoxybenzoic acid in 50 mL of glacial acetic acid.

  • Cool the mixture in an ice bath to below 10°C with continuous stirring.

  • Slowly add 10 mL of concentrated nitric acid dropwise from a dropping funnel, ensuring the temperature of the reaction mixture does not exceed 15°C.

  • After the addition is complete, continue stirring the mixture in the ice bath for 1 hour.

  • Slowly pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.

  • A yellow precipitate of 5-nitrovanillic acid will form.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold distilled water until the washings are neutral to litmus paper.

  • Dry the product in a desiccator or a vacuum oven at a low temperature.

  • For further purification, the crude product can be recrystallized from ethanol or an ethanol/water mixture.[2]

Protocol 2: Green Chemistry Approach using Cerium Ammonium Nitrate (CAN)

This method offers a more environmentally friendly alternative with high yields, adapted from the nitration of vanillin.[2][4]

Materials:

  • 4-hydroxy-3-methoxybenzoic acid (vanillic acid)

  • Cerium (IV) ammonium nitrate (CAN)

  • Acetic acid (90% v/v)

  • Polyethylene glycol-400 (PEG-400)

  • Distilled water

  • Ice

  • Erlenmeyer flask, magnetic stirrer, and stir bar

  • Buchner funnel and filter paper

Procedure:

  • In a 100 mL Erlenmeyer flask, add 0.76 g (5 mmol) of 4-hydroxy-3-methoxybenzoic acid, 10 mL of 90% acetic acid, and 2.5 g (6.25 mmol) of PEG-400.[4]

  • Stir the mixture at 40°C.

  • Slowly add an aqueous solution of cerium ammonium nitrate (the molar ratio of vanillin to CAN should be between 1:0.6 and 1:1.6).[4]

  • Maintain the reaction at 40°C for 1.5 hours with continuous stirring.[4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a developing agent of ethyl acetate:petroleum ether (1:1).[4]

  • Once the reaction is complete, pour the mixture into an appropriate amount of ice water to precipitate the yellow solid product.[4]

  • Filter the precipitate using suction filtration and wash the solid 2-3 times with distilled water.[4]

  • Dry the crude 5-nitrovanillic acid. Recrystallization can be performed for further purification.

Visualizations

Experimental Workflow for Direct Nitration

Nitration_Workflow A Dissolve Vanillic Acid in Glacial Acetic Acid B Cool Mixture in Ice Bath A->B C Add Conc. Nitric Acid Dropwise B->C D Stir in Ice Bath (1 hour) C->D E Precipitate Product in Ice Water D->E F Vacuum Filtration E->F G Wash with Cold Water F->G H Dry Product G->H I Recrystallize (Optional) H->I J Pure 5-Nitrovanillic Acid H->J I->J

Caption: Workflow for the direct nitration of vanillic acid.

Signaling Pathway: Electrophilic Aromatic Substitution

EAS_Pathway reagents HNO₃ + H₂SO₄ electrophile NO₂⁺ (Nitronium Ion) reagents->electrophile Generation of Electrophile sigma_complex Arenium Ion Intermediate (Sigma Complex) vanillic_acid Vanillic Acid OH OCH₃ COOH vanillic_acid->sigma_complex Electrophilic Attack product 5-Nitrovanillic Acid OH OCH₃ COOH NO₂ sigma_complex->product Deprotonation

Caption: Electrophilic aromatic substitution mechanism for nitration.

References

Application Notes and Protocols: Organic Synthesis Reactions Involving 5-Hydroxy-4-methoxy-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for organic synthesis reactions involving 5-Hydroxy-4-methoxy-2-nitrobenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The information is intended to guide researchers in the efficient synthesis and application of this versatile building block.

Synthesis of this compound

This compound is a crucial synthetic intermediate, notably in the preparation of anticancer agents. Below are two common methods for its synthesis.

Synthesis from 4,5-Dimethoxy-2-nitrobenzoic Acid

This method involves the selective demethylation of 4,5-dimethoxy-2-nitrobenzoic acid.

Quantitative Data:

Starting MaterialReagentsSolventReaction TimeTemperatureYield
4,5-Dimethoxy-2-nitrobenzoic acid10% aq. Potassium HydroxideWater20 hoursReflux~92%
2,5-dimethoxy-2-nitrobenzoic acid4 M aq. Sodium HydroxideWater6 hours95-105 °C96%

Experimental Protocol:

A detailed protocol for the synthesis from 4,5-Dimethoxy-2-nitrobenzoic acid is as follows:

  • To a suitable reaction vessel, add 4,5-dimethoxy-2-nitrobenzoic acid (50.0 g).

  • Add a 10% aqueous solution of potassium hydroxide (275 ml).

  • Heat the mixture to reflux and maintain for 20 hours.

  • After completion of the reaction, cool the reaction mass to 5 °C.

  • Acidify the mixture with concentrated hydrochloric acid until a precipitate is formed.

  • Filter the precipitated solid.

  • Wash the solid with water.

  • Dry the solid to obtain this compound (yield: 46 g).[1]

Logical Workflow for Synthesis from 4,5-Dimethoxy-2-nitrobenzoic Acid:

G start Start: 4,5-Dimethoxy-2-nitrobenzoic acid reflux Reflux with 10% aq. KOH for 20h start->reflux cool Cool to 5 °C reflux->cool acidify Acidify with conc. HCl cool->acidify precipitate Precipitation of Product acidify->precipitate filter_wash Filter and Wash with Water precipitate->filter_wash dry Dry the Product filter_wash->dry end_product End: this compound dry->end_product

Caption: Synthesis of this compound workflow.

Applications in the Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound serves as a pivotal building block in the synthesis of several targeted therapies.

Synthesis of Gefitinib

Gefitinib is an epidermal growth factor receptor (EGFR) inhibitor used in the treatment of certain types of cancer. The synthesis of Gefitinib can be accomplished starting from this compound.

Signaling Pathway of Gefitinib:

Gefitinib inhibits the EGFR signaling pathway, which is crucial for cell proliferation and survival. By blocking this pathway, Gefitinib can halt tumor growth and induce apoptosis in cancer cells.

G EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Gefitinib Gefitinib Gefitinib->Dimerization Apoptosis Apoptosis Gefitinib->Apoptosis PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT RAS_RAF RAS/RAF/MEK/ERK Pathway Dimerization->RAS_RAF JAK_STAT JAK/STAT Pathway Dimerization->JAK_STAT Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_RAF->Proliferation JAK_STAT->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

Experimental Protocol for Gefitinib Synthesis:

The following multi-step synthesis outlines the preparation of Gefitinib starting from this compound.

Step 1: Esterification of this compound

  • Dissolve this compound (50 g) in methanolic hydrochloride (500 ml).

  • Reflux the solution for 15 hours.

  • After the reaction is complete, distill the solvent under reduced pressure.

  • Dilute the residue with water and extract with ethyl acetate.

  • Separate the organic layer, wash with water, and distill to obtain methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (Yield: 30 g).[1]

Step 2: Etherification

  • To a mixture of methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (10 g) and anhydrous potassium carbonate (18.2 g) in acetonitrile (100 ml), add 4-(3-chloropropyl)-morpholine hydrochloride (10 g).

  • Reflux the mixture for 2.5 hours.

  • Distill the solvent under reduced pressure.

  • Dilute the residue with water and extract with ethyl acetate.

  • Distill the organic layer under vacuum and dry to obtain the etherified product (Yield: 14 g).[1]

Step 3: Reduction of the Nitro Group

  • Hydrogenate the product from Step 2 (5 g) using 10% palladium on carbon (0.5 g) in methanol (50 ml) at 3-4 kg/cm ² pressure at ambient temperature for 5 hours.

  • Filter the catalyst after the reaction is complete.

  • Distill the filtrate to obtain the amino compound (Yield: 4.2 g).[1]

Step 4: Quinazoline Ring Formation

  • Add the amino compound from Step 3 (4 g) to a mixture of formamidine acetate (1.34 g) in methanol (32 ml).

  • Heat the mixture at 50-60 °C for 6 hours to form the quinazolinone ring.

Subsequent steps would involve chlorination and condensation with 3-chloro-4-fluoroaniline to yield Gefitinib.

Quantitative Data for Gefitinib Synthesis Steps:

StepStarting MaterialReagentsSolventReaction TimeTemperatureYield
1This compoundMethanolic HClMethanol15 hoursReflux60%
2Methyl 5-hydroxy-4-methoxy-2-nitrobenzoateK₂CO₃, 4-(3-chloropropyl)-morpholine HClAcetonitrile2.5 hoursReflux~93%
3Product from Step 210% Pd/C, H₂Methanol5 hoursAmbient84%

Experimental Workflow for Gefitinib Synthesis:

G start Start: this compound esterification Esterification with Methanolic HCl start->esterification etherification Etherification with 4-(3-chloropropyl)-morpholine HCl esterification->etherification reduction Nitro Group Reduction with Pd/C, H₂ etherification->reduction cyclization Quinazoline Ring Formation with Formamidine Acetate reduction->cyclization chlorination Chlorination cyclization->chlorination condensation Condensation with 3-chloro-4-fluoroaniline chlorination->condensation end_product End: Gefitinib condensation->end_product

Caption: Multi-step synthesis workflow for Gefitinib.

Intermediate for AZD3759 Synthesis

AZD3759 is a third-generation EGFR inhibitor with excellent central nervous system penetration. While a detailed public protocol starting from this compound is not available, the synthesis of its core structure follows a similar pathway to Gefitinib, making this acid a key precursor.

Signaling Pathway of AZD3759:

AZD3759 inhibits both the EGFR and JAK/STAT signaling pathways, leading to a synergistic antitumor effect.

G AZD3759 AZD3759 EGFR_pathway EGFR Signaling Pathway AZD3759->EGFR_pathway JAK_STAT_pathway JAK/STAT Signaling Pathway AZD3759->JAK_STAT_pathway Tumor_Growth Tumor Growth and Proliferation EGFR_pathway->Tumor_Growth JAK_STAT_pathway->Tumor_Growth

Caption: Dual inhibitory action of AZD3759 on EGFR and JAK/STAT pathways.

Precursor for Phosphodiesterase 10A (PDE10A) Inhibitors

Signaling Pathway of PDE10A Inhibitors:

PDE10A inhibitors modulate dopamine signaling by increasing intracellular levels of cAMP and cGMP. This enhances the activity of the D1 receptor-expressing direct pathway and inhibits the D2 receptor-expressing indirect pathway in the striatum.

G PDE10A_Inhibitor PDE10A Inhibitor PDE10A PDE10A PDE10A_Inhibitor->PDE10A cAMP_cGMP ↑ cAMP & cGMP PDE10A_Inhibitor->cAMP_cGMP Prevents degradation PDE10A->cAMP_cGMP Degradation of D1_pathway D1 Receptor Pathway (Direct) cAMP_cGMP->D1_pathway D2_pathway D2 Receptor Pathway (Indirect) cAMP_cGMP->D2_pathway D1_activation Activation D1_pathway->D1_activation D2_inhibition Inhibition D2_pathway->D2_inhibition

Caption: Mechanism of action of PDE10A inhibitors on dopamine signaling pathways.

References

Application of 5-Hydroxy-4-methoxy-2-nitrobenzoic Acid in Antioxidant Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-4-methoxy-2-nitrobenzoic acid is a synthetic phenolic compound recognized for its potential antioxidant properties.[1][2] As a derivative of benzoic acid, its structure suggests the capacity to act as a scavenger of free radicals and reactive oxygen species (ROS), which are implicated in oxidative stress and cellular damage.[1][2] Phenolic acids, in general, exert their antioxidant effects through mechanisms such as hydrogen atom transfer (HAT) or single electron transfer (SET), neutralizing harmful radicals. The evaluation of the antioxidant capacity of this compound is crucial for its potential application in pharmaceuticals, cosmetics, and as a food preservative.[1][2]

This document provides detailed protocols for three common in vitro antioxidant assays—DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay, and FRAP (Ferric Reducing Antioxidant Power) Assay—which are suitable for assessing the antioxidant potential of this compound.

Disclaimer: The following protocols are standardized methodologies for evaluating antioxidant activity. At the time of publication, specific quantitative data (e.g., IC50 values) for this compound in these assays were not available in the public domain. Researchers should use these protocols to generate data and are encouraged to include appropriate positive controls (e.g., Ascorbic Acid, Trolox, Gallic Acid) for comparison.

Data Presentation

Quantitative results from the antioxidant assays should be summarized for clear comparison. The half-maximal inhibitory concentration (IC50) for DPPH and ABTS assays, and the Ferric Reducing Antioxidant Power for the FRAP assay, should be calculated and presented.

Table 1: Antioxidant Capacity of this compound

AssayThis compoundStandard Antioxidant (e.g., Ascorbic Acid)
DPPH Radical Scavenging Assay
IC50 (µg/mL)Insert experimental valueInsert experimental value
ABTS Radical Scavenging Assay
IC50 (µg/mL)Insert experimental valueInsert experimental value
FRAP Assay
Ferric Reducing Power (µM Fe(II)/mg)Insert experimental valueInsert experimental value

Signaling Pathways and Experimental Workflows

Antioxidant Mechanism of Action

Phenolic compounds like this compound can neutralize free radicals through direct scavenging, interrupting the propagation of oxidative chain reactions. They can also upregulate endogenous antioxidant defense mechanisms.

ROS Reactive Oxygen Species (ROS) Neutralized Neutralized ROS CellularDamage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->CellularDamage causes Antioxidant 5-Hydroxy-4-methoxy- 2-nitrobenzoic acid Antioxidant->Neutralized donates e- or H+ Protection Cellular Protection Neutralized->Protection leads to

Caption: General mechanism of antioxidant action.

Experimental Workflow: DPPH Radical Scavenging Assay

The DPPH assay is a straightforward and widely used method to assess the free radical scavenging ability of a compound.

start Start prep_sample Prepare serial dilutions of This compound start->prep_sample mix Mix sample dilutions with DPPH solution prep_sample->mix prep_dpph Prepare DPPH solution in methanol prep_dpph->mix incubate Incubate in the dark (e.g., 30 minutes at RT) mix->incubate measure Measure absorbance at ~517 nm incubate->measure calculate Calculate % inhibition and determine IC50 value measure->calculate end End calculate->end

Caption: Workflow for the DPPH assay.

Experimental Workflow: ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation.

start Start prep_abts Generate ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate start->prep_abts prep_sample Prepare serial dilutions of This compound start->prep_sample dilute_abts Dilute ABTS•+ solution to an absorbance of ~0.7 at 734 nm prep_abts->dilute_abts mix Mix sample dilutions with ABTS•+ solution dilute_abts->mix prep_sample->mix incubate Incubate at room temperature (e.g., 6 minutes) mix->incubate measure Measure absorbance at 734 nm incubate->measure calculate Calculate % inhibition and determine IC50 value measure->calculate end End calculate->end

References

Application Notes and Protocols for the Step-by-Step Synthesis of 5-Hydroxy-4-methoxy-2-nitrobenzoic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid and its subsequent conversion to corresponding esters. This compound is a key intermediate in the preparation of several pharmaceutical compounds, including epidermal growth factor receptor (EGFR) inhibitors like Gefitinib and AZD3759, which are utilized in cancer therapy. The protocols outlined below describe two primary synthetic routes for the carboxylic acid and a general method for its esterification.

I. Synthesis of this compound

Two common synthetic pathways for the preparation of this compound are presented below. Route A involves the selective demethylation of a dimethoxy precursor, while Route B starts with the nitration of 3,4-dimethoxybenzoic acid.

Route A: From 4,5-Dimethoxy-2-nitrobenzoic Acid

This method relies on the selective demethylation of 4,5-dimethoxy-2-nitrobenzoic acid at the 5-position.

Route B: From 3,4-Dimethoxybenzoic Acid

This two-step synthesis begins with the nitration of 3,4-dimethoxybenzoic acid to yield 4,5-dimethoxy-2-nitrobenzoic acid, which is then selectively demethylated.

II. Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the synthesis of this compound and its methyl ester.

StepStarting MaterialKey ReagentsSolventReaction TimeTemperatureYield (%)
Route A 4,5-Dimethoxy-2-nitrobenzoic acid4 M NaOH (aq)Water6 hours95-105°C96%
Route B, Step 1 3,4-Dimethoxybenzoic acidConc. Nitric Acid-60 minutesCooled~77%
Route B, Step 2 4,5-Dimethoxy-2-nitrobenzoic acid10% KOH (aq)Water20 hoursReflux~85%
Esterification This compoundMethyl Orthoformate, Conc. H₂SO₄-20 hours60-70°C87%

III. Experimental Protocols

Protocol 1: Synthesis of this compound (Route A)

  • Reaction Setup: In a 200 mL glass container equipped with a stirrer, thermometer, and reflux condenser, add 20.0 g (88.0 mmol) of 4,5-dimethoxy-2-nitrobenzoic acid.

  • Reaction: Add 99 mL (396 mmol) of a 4 mol/L sodium hydroxide aqueous solution. Heat the mixture with stirring at 95 to 105°C for 6 hours.

  • Work-up: After the reaction is complete, cool the mixture. Add 60 mL of ethyl acetate and 40.33 mL of concentrated hydrochloric acid to acidify the aqueous layer to a pH of 0.35.

  • Extraction and Isolation: Separate the organic layer. Concentrate the extract under reduced pressure to obtain this compound as a yellow solid.[1]

Protocol 2: Synthesis of this compound (Route B)

  • Step 1: Preparation of 4,5-dimethoxy-2-nitrobenzoic acid

    • Reaction Setup: To a flask containing 275 mL of pre-cooled concentrated nitric acid, slowly add 50.0 g of 3,4-dimethoxybenzoic acid.

    • Reaction: Stir the reaction mass for 60 minutes. Monitor the reaction completion using Thin Layer Chromatography (TLC).

    • Work-up and Isolation: Quench the reaction by pouring the mixture into ice water. Filter the precipitated solid, wash with water, and purify with toluene to obtain 4,5-dimethoxy-2-nitrobenzoic acid.[2]

  • Step 2: Preparation of this compound

    • Reaction Setup: To a solution of 10% aqueous potassium hydroxide (275 mL), add 50.0 g of 4,5-dimethoxy-2-nitrobenzoic acid from the previous step.

    • Reaction: Reflux the mixture for 20 hours.

    • Work-up and Isolation: After completion, cool the reaction mass to 5°C and acidify with concentrated hydrochloric acid. Filter the precipitated solid, wash with water, and dry to obtain the final product.[2]

Protocol 3: Synthesis of Methyl 5-Hydroxy-4-methoxy-2-nitrobenzoate (Esterification)

  • Reaction Setup: To the this compound obtained from either Route A or B, add 8.21 mL (75 mmol) of methyl orthoformate and 6.5 mL of concentrated sulfuric acid.

  • Reaction: Stir the mixture at 60-70°C for 20 hours.

  • Work-up and Isolation: After the reaction, concentrate the solution under reduced pressure. Filter the resulting solid, wash with ether, and dry to yield methyl 5-hydroxy-4-methoxy-2-nitrobenzoate as a pale yellow solid.[1]

IV. Visualizations

Experimental Workflow: Synthesis of this compound Esters

Caption: Synthetic routes to this compound esters.

Signaling Pathway: EGFR and JAK-STAT Inhibition

This compound is a precursor to drugs that inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Some of these drugs, like AZD3759, also exhibit inhibitory effects on the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway.[3][4][5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K JAK JAK STAT STAT JAK->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation Inhibitor AZD3759 (derived from intermediate) Inhibitor->EGFR Inhibits Inhibitor->JAK Inhibits EGF EGF (Ligand) EGF->EGFR

Caption: EGFR and JAK-STAT signaling pathways and their inhibition.

References

Analytical techniques for the characterization of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical techniques for the characterization of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid, a key intermediate in the synthesis of pharmaceuticals.[1][2] This document offers detailed experimental protocols for chromatography and spectroscopy, along with data presentation guidelines to facilitate analysis and reporting.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

HPLC is a robust method for determining the purity of this compound and for its quantification in reaction mixtures and final products. A reverse-phase method is typically employed for the separation of this polar analyte from potential impurities.

Experimental Protocol: Reverse-Phase HPLC

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following protocol is based on established methods for similar nitrobenzoic acid derivatives and can be optimized as needed.

Instrumentation and Conditions:

ParameterRecommended Condition
HPLC System Standard system with UV detector, autosampler, and column oven
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile and water (with 0.1% formic or phosphoric acid)
Elution Mode Isocratic or gradient elution
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Determined from UV-Vis spectrum (typically around 254 nm)
Injection Volume 10 µL

Reagent Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water. Add 1 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Standard Solution: Prepare a stock solution of this compound reference standard in methanol or the mobile phase at a concentration of 1 mg/mL. Prepare working standards by serial dilution.

  • Sample Solution: Dissolve the sample in the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Analysis Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Standard Solutions Equilibrate Equilibrate HPLC System Prep_Standard->Equilibrate Prep_Sample Prepare Sample Solutions Prep_Sample->Equilibrate Inject Inject Samples & Standards Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: General workflow for HPLC analysis.

Quantitative Data Summary

The following table provides an example of how to summarize quantitative HPLC data.

ParameterResult
Retention Time (min) To be determined experimentally
Linearity (R²) > 0.999
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of the molecule.

Experimental Protocol: ¹H NMR Spectroscopy

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Analysis: Acquire the ¹H NMR spectrum.

Expected ¹H NMR Spectral Data (Predicted):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~13.0Singlet1HCarboxylic acid proton (-COOH)
~10.0Singlet1HPhenolic proton (-OH)
~7.5Singlet1HAromatic proton
~7.2Singlet1HAromatic proton
~3.9Singlet3HMethoxy protons (-OCH₃)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Instrument: Mass spectrometer with an ESI source.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 10-100 µg/mL.

  • Analysis: Infuse the sample solution into the ESI source. Acquire the mass spectrum in negative ion mode to observe the deprotonated molecule [M-H]⁻.

Expected Mass Spectrometry Data:

ParameterValue
Molecular Formula C₈H₇NO₆
Molecular Weight 213.14 g/mol
Expected [M-H]⁻ (m/z) 212.02
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Instrument: FTIR spectrometer with an ATR accessory.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Analysis: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
3300 - 2500O-H stretch (carboxylic acid)
~3200O-H stretch (phenol)
1700 - 1680C=O stretch (carboxylic acid)
1600 - 1450C=C stretch (aromatic)
1550 - 1475N-O asymmetric stretch (nitro group)
1350 - 1280N-O symmetric stretch (nitro group)
1250 - 1000C-O stretch (ether and phenol)
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used to determine an appropriate wavelength for HPLC detection.

Experimental Protocol: UV-Vis Spectroscopy

  • Instrument: UV-Vis Spectrophotometer.

  • Solvent: Methanol or Ethanol.

  • Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent.

  • Analysis: Scan the absorbance of the solution from 200 to 400 nm.

Expected UV-Vis Data:

ParameterValue
λmax To be determined experimentally (typically around 254 nm)

Logical Workflow for Compound Characterization

The following diagram illustrates the logical flow of analytical techniques for the complete characterization of this compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Identification cluster_chromatography Purity & Quantification cluster_final Final Characterization Synthesis Synthesis of Compound Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS FTIR FTIR Spectroscopy Purification->FTIR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis HPLC HPLC Analysis Purification->HPLC Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis UV_Vis->Data_Analysis HPLC->Data_Analysis Final_Report Comprehensive Characterization Report Data_Analysis->Final_Report

Caption: Logical workflow for compound characterization.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the synthesis of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and industrially relevant synthesis involves a two-step process. It begins with the nitration of 3,4-dimethoxybenzoic acid (veratric acid) to form the intermediate 4,5-dimethoxy-2-nitrobenzoic acid.[1] This is followed by a selective demethylation of the methoxy group at the 5-position using a strong base, such as potassium hydroxide, to yield the final product.[1][2][3]

Q2: What are the most critical parameters to control during this synthesis?

Temperature control during the nitration step is paramount. Nitration reactions are highly exothermic, and excessive heat can lead to dangerous runaway reactions, decreased yield, and the formation of unwanted byproducts, including dinitrated compounds and oxidative degradation (tar).[4][5] During demethylation, the concentration of the base, reaction temperature, and reaction time are crucial for achieving selective cleavage of the C5-methoxy group without affecting the C4-methoxy group.

Q3: What are the primary safety precautions for this synthesis?

Given the use of concentrated strong acids (nitric and sulfuric acid), this synthesis must be performed in a well-ventilated chemical fume hood.[4] Appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves, is mandatory. The addition of the nitrating agent should be done slowly and at a controlled low temperature (e.g., in an ice bath) to manage the exothermic reaction.[6][7]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My overall reaction yield is significantly lower than expected. What are the potential causes and solutions?

A: Low yield can stem from several stages of the process. Below are common causes and their respective solutions.

  • Incomplete Nitration: The starting material may not have fully converted to the nitro-intermediate.

    • Solution: Verify the purity and concentration of the nitric and sulfuric acids. Ensure the reaction has been allowed to proceed for a sufficient duration; monitor its progress using Thin Layer Chromatography (TLC).[6]

  • Incomplete Demethylation: The intermediate, 4,5-dimethoxy-2-nitrobenzoic acid, may not be fully converted to the final product.

    • Solution: Confirm that the concentration of the base (e.g., KOH solution) is correct and that the reaction has been refluxed for the necessary time (often 20 hours or more).[1] The reaction progress can be monitored by HPLC.[2]

  • Losses During Workup and Extraction: Significant product loss can occur during the isolation phases.

    • Solution: During the acidic workup after demethylation, ensure the pH is sufficiently low (around 1.0) to fully protonate the carboxylic acid, making it less soluble in water and more extractable into an organic solvent like ethyl acetate.[8] Use adequate volumes of solvent for extraction and minimize transfer steps to reduce mechanical losses.[4]

Issue 2: Impure Final Product

Q: My final product shows significant impurities upon analysis (TLC, NMR). How can I identify and mitigate them?

A: Product contamination is a common issue arising from side reactions or incomplete purification.

  • Presence of Unreacted Starting Material: This is a common impurity if the reaction is not driven to completion.

    • Solution: Increase the reaction time or slightly increase the molar equivalents of the nitrating agent.[4] For purification, recrystallization is often effective as the starting material and product have different polarity and solubility profiles.[6]

  • Formation of Isomers: Nitration can sometimes produce small amounts of other regioisomers.

    • Solution: Strict temperature control during nitration is the best way to improve regioselectivity.[9] If isomers are present, purification via column chromatography or fractional crystallization may be necessary to isolate the desired product.[3]

  • Formation of Dinitrated Byproducts: Overly harsh nitrating conditions can introduce a second nitro group.

    • Solution: Avoid excessively high temperatures and do not use an overly concentrated nitrating mixture. Add the nitrating agent slowly and maintain a low temperature (0-10°C) throughout the addition.

  • Residual Acids or Bases: Traces of acid from the nitration step or base from the demethylation step can remain.

    • Solution: During the extraction process, wash the organic layer thoroughly with water and then with brine to remove any residual acids or bases before drying and solvent evaporation.[4]

Issue 3: Reaction Mixture Darkens or Forms Tar

Q: During the nitration step, my reaction mixture turned dark brown/black and formed a tar-like substance. What went wrong?

A: This indicates oxidative degradation of the aromatic compound. Phenolic and activated aromatic rings are particularly susceptible to oxidation by nitric acid, especially at elevated temperatures.[5]

  • Cause: The reaction temperature was too high, or the addition of the nitrating agent was too rapid, causing localized overheating.

  • Solution: The reaction must be maintained at a low temperature (typically below 10°C) using an ice or ice-salt bath. The nitrating mixture (mixed acid) should be added dropwise or in small portions to the cooled, stirring solution of the substrate to allow for effective heat dissipation.[6]

Data Presentation: Reaction Conditions

The tables below summarize typical reaction conditions found in the literature for the key steps of the synthesis.

Table 1: Nitration of 3,4-Dimethoxybenzoic Acid

Reagent 1Reagent 2TemperatureTimeYieldReference
3,4-Dimethoxybenzoic acid (50.0 g)Conc. Nitric Acid (275 ml)Cooled (not specified)60 minutes80.4% (43.0 g)[1]

Table 2: Selective Demethylation of 4,5-Dimethoxy-2-nitrobenzoic Acid

Starting MaterialBaseTemperatureTimeYieldReference
4,5-Dimethoxy-2-nitrobenzoic acid (50.0 g)10% Aqueous KOH (275 ml)Reflux20 hoursNot specified[1]
4,5-Dimethoxy-2-nitrobenzoic acid (20.0 g)4 mol/l NaOH (99 ml)95-105 °C6 hours96% (18.04 g)[3]
Methyl 4,5-dimethoxy-2-nitrobenzoate (800 g)KOH (770 g) in Water (4000 ml)Reflux4 hours92% (558.5 g)[2]

Experimental Protocols

Protocol 1: Synthesis of 4,5-Dimethoxy-2-nitrobenzoic acid

This protocol is adapted from established literature procedures.[1]

  • Preparation: In a flask of appropriate size, place 275 ml of concentrated nitric acid and cool it in an ice bath.

  • Reaction: Slowly and with vigorous stirring, add 50.0 g of 3,4-dimethoxybenzoic acid to the cooled nitric acid in small portions, ensuring the temperature remains low.

  • Stirring: Continue to stir the reaction mass for 60 minutes after the addition is complete, maintaining the low temperature.

  • Quenching: Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture into a larger beaker containing crushed ice and water.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent like toluene to yield the title compound.

Protocol 2: Synthesis of this compound

This protocol is a generalized procedure based on common methods.[1][3]

  • Preparation: In a round-bottom flask equipped with a reflux condenser, add 50.0 g of 4,5-dimethoxy-2-nitrobenzoic acid to 275 ml of a 10% aqueous potassium hydroxide (KOH) solution.

  • Reaction: Heat the mixture to reflux and maintain reflux for approximately 20 hours. The reaction progress can be monitored by taking small aliquots and analyzing them (e.g., via HPLC).

  • Cooling & Acidification: After the reaction is complete, cool the reaction mass to approximately 5°C in an ice bath. Slowly and carefully, acidify the solution with concentrated hydrochloric acid until the pH is highly acidic (pH ~1). The product will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with cold water and then recrystallize from an appropriate solvent (e.g., ethanol or acetic acid) to obtain pure this compound.[6]

Visualizations

SynthesisPathway Start 3,4-Dimethoxybenzoic Acid Intermediate 4,5-Dimethoxy-2-nitrobenzoic Acid Start->Intermediate Nitration (Conc. HNO₃, H₂SO₄) Product 5-Hydroxy-4-methoxy- 2-nitrobenzoic Acid Intermediate->Product Selective Demethylation (KOH or NaOH, Reflux)

Caption: Reaction pathway for the synthesis of this compound.

TroubleshootingWorkflow Start Problem Encountered CheckTLC Analyze Product by TLC/NMR Start->CheckTLC LowYield Low Yield CheckTLC->LowYield Quantitative Issue ImpureProduct Impure Product CheckTLC->ImpureProduct Qualitative Issue CheckCompletion Was reaction incomplete? LowYield->CheckCompletion IdentifyImpurity What is the impurity? ImpureProduct->IdentifyImpurity OptimizeTime Solution: Increase reaction time/temp. Monitor completion. CheckCompletion->OptimizeTime Yes CheckWorkup Was workup pH correct? CheckCompletion->CheckWorkup No CheckWorkup->Start Yes, problem elsewhere AdjustpH Solution: Ensure pH is ~1 before extraction. CheckWorkup->AdjustpH No StartingMaterial Solution: Force reaction to completion. Recrystallize. IdentifyImpurity->StartingMaterial Unreacted Starting Material Isomers Solution: Control nitration temperature. Purify via chromatography. IdentifyImpurity->Isomers Isomers or Byproducts Tar Cause: Overheating/Oxidation Solution: Maintain low temp during nitration. IdentifyImpurity->Tar Tar/Degradation

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Common byproducts in 5-Hydroxy-4-methoxy-2-nitrobenzoic acid synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially applicable method is the selective demethylation of 4,5-dimethoxy-2-nitrobenzoic acid. This reaction is typically carried out using a strong base, such as potassium hydroxide or sodium hydroxide, in an aqueous solution.

Q2: My reaction yields are consistently low. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete Reaction: The demethylation reaction may not have gone to completion. Ensure you are using a sufficient excess of the base and adequate reaction time and temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.

  • Suboptimal Reaction Conditions: The concentration of the base and the reaction temperature are critical. A 20% aqueous potassium hydroxide solution is often cited for this synthesis.[1]

  • Degradation of Product: Prolonged exposure to harsh basic conditions or high temperatures can lead to product degradation.

  • Issues During Workup: Improper pH adjustment during acidification can lead to the loss of product in the aqueous phase. Ensure the solution is sufficiently acidic (pH < 2) to precipitate the carboxylic acid.

Q3: I am observing multiple spots on my TLC plate after the reaction. What could they be?

A3: The additional spots on your TLC plate likely correspond to byproducts formed during the reaction. The most common byproducts are the unreacted starting material (4,5-dimethoxy-2-nitrobenzoic acid), a regioisomeric product (4-hydroxy-3-methoxy-5-nitrobenzoic acid), and a decarboxylated byproduct.

Q4: How can I confirm the identity of the main byproducts?

A4: Spectroscopic methods are essential for confirming the identity of byproducts.

  • ¹H NMR: The presence of two methoxy signals in the ¹H NMR spectrum would indicate the starting material, 4,5-dimethoxy-2-nitrobenzoic acid. The desired product will show one methoxy signal and a hydroxyl proton signal.

  • HPLC: High-Performance Liquid Chromatography can be used to separate the desired product from byproducts. Spiking the sample with authentic standards of the suspected byproducts can confirm their identity.

  • Mass Spectrometry (MS): Mass spectrometry can provide the molecular weight of the byproducts, aiding in their identification.

Troubleshooting Guides for Byproduct Removal

A common challenge in the synthesis of this compound is the presence of closely related impurities. This section provides detailed guides for identifying and removing these byproducts.

Byproduct 1: Unreacted Starting Material (4,5-dimethoxy-2-nitrobenzoic acid)
  • Identification: The starting material is less polar than the desired product due to the absence of the free hydroxyl group. On a silica gel TLC plate, it will have a higher Rf value. In the ¹H NMR spectrum, it will exhibit two distinct methoxy signals.

  • Removal:

    • Recrystallization: This is an effective method for removing small to moderate amounts of the starting material. A mixed solvent system, such as ethanol/water or methanol/water, can be employed. The desired product is less soluble in the cold solvent mixture and will crystallize out, leaving the more soluble starting material in the mother liquor.

    • Column Chromatography: For larger quantities or for achieving very high purity, silica gel column chromatography is recommended. A gradient elution system, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, will effectively separate the less polar starting material from the more polar product.

Byproduct 2: Regioisomer (4-hydroxy-3-methoxy-5-nitrobenzoic acid)
  • Identification: This isomer has the same molecular weight as the desired product, making it challenging to distinguish by mass spectrometry alone. However, its polarity will be slightly different, allowing for separation by chromatography. ¹H NMR spectroscopy is the most definitive method for identification, as the chemical shifts of the aromatic protons will differ from those of the desired product.

  • Removal:

    • Fractional Recrystallization: This technique can be attempted, but it may be challenging due to the similar solubility profiles of the isomers. Multiple recrystallization steps may be necessary.

    • Preparative HPLC: For obtaining a highly pure product, preparative HPLC is the most effective method for separating regioisomers.

Byproduct 3: Decarboxylated Product (4-methoxy-3-nitrophenol)
  • Identification: The decarboxylated product lacks the carboxylic acid group and is therefore less acidic and more volatile than the desired product. It will have a significantly different Rf value on TLC. Its identity can be confirmed by the absence of the carboxylic acid proton signal in the ¹H NMR spectrum and a lower molecular weight in the mass spectrum.

  • Removal:

    • Acid-Base Extraction: The acidic nature of the desired product can be exploited for separation. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with an aqueous sodium bicarbonate solution. The desired carboxylic acid will move into the aqueous basic layer, while the less acidic phenolic byproduct will remain in the organic layer. The aqueous layer can then be acidified to precipitate the pure product.

    • Column Chromatography: Silica gel column chromatography can also effectively separate the more polar carboxylic acid from the less polar phenol.

Quantitative Data Summary

The following tables provide a summary of typical reaction parameters and purification outcomes. The exact values can vary depending on the specific experimental conditions.

Table 1: Typical Reaction and Byproduct Profile

ParameterValue
Starting Material4,5-dimethoxy-2-nitrobenzoic acid
Reagent20% aq. Potassium Hydroxide
Temperature90-100 °C
Reaction Time4-6 hours
Typical Yield of Crude Product85-95%[1]
Common Byproducts Typical Percentage
Unreacted Starting Material2-10%
Regioisomer1-5%
Decarboxylated Product< 2%

Table 2: Comparison of Purification Methods

Purification MethodTarget Byproduct(s)Typical Purity AchievedEstimated Yield Loss
Recrystallization (Ethanol/Water)Unreacted Starting Material>98%10-20%
Column Chromatography (Silica Gel)Unreacted Starting Material, Decarboxylated Product>99%15-25%
Acid-Base ExtractionDecarboxylated Product>97%5-15%
Preparative HPLCRegioisomer>99.5%20-40%

Experimental Protocols

Protocol 1: Recrystallization for Removal of Unreacted Starting Material
  • Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol (near boiling point) in an Erlenmeyer flask.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly turbid.

  • Re-dissolution: Add a few more drops of hot ethanol until the turbidity just disappears.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Acid-Base Extraction for Removal of Decarboxylated Byproduct
  • Dissolution: Dissolve the crude product in ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract three times with a saturated aqueous solution of sodium bicarbonate.

  • Combine Aqueous Layers: Combine the aqueous extracts, which now contain the sodium salt of the desired product.

  • Wash Organic Layer (Optional): The organic layer containing the neutral and less acidic impurities can be washed with brine, dried over anhydrous sodium sulfate, and concentrated to recover any non-acidic byproducts for analysis.

  • Acidification: Cool the combined aqueous layer in an ice bath and slowly acidify with concentrated hydrochloric acid to a pH of approximately 1-2. The desired product will precipitate out of the solution.

  • Isolation: Collect the precipitated product by vacuum filtration.

  • Washing: Wash the solid with cold deionized water.

  • Drying: Dry the purified this compound.

Visual Diagrams

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start 4,5-dimethoxy-2- nitrobenzoic acid Reaction Demethylation (KOH, H2O, Heat) Start->Reaction Workup Acidification (HCl) & Extraction Reaction->Workup Crude Crude Product Workup->Crude Recrystallization Recrystallization Crude->Recrystallization Removes Starting Material ColumnChrom Column Chromatography Crude->ColumnChrom Removes Multiple Byproducts AcidBase Acid-Base Extraction Crude->AcidBase Removes Decarboxylated Byproduct Final Pure 5-Hydroxy-4-methoxy- 2-nitrobenzoic acid Recrystallization->Final ColumnChrom->Final AcidBase->Final

Caption: Overall workflow for the synthesis and purification of this compound.

Troubleshooting_Logic ImpureProduct Impure Product Observed (e.g., by TLC/HPLC) IdentifyByproduct Identify Byproduct(s) (NMR, MS) ImpureProduct->IdentifyByproduct StartingMaterial Unreacted Starting Material IdentifyByproduct->StartingMaterial Two MeO signals Regioisomer Regioisomer IdentifyByproduct->Regioisomer Similar MW, different NMR Decarboxylated Decarboxylated Product IdentifyByproduct->Decarboxylated No COOH signal Recrystallize Recrystallization or Column Chromatography StartingMaterial->Recrystallize PrepHPLC Preparative HPLC Regioisomer->PrepHPLC AcidBaseExtract Acid-Base Extraction Decarboxylated->AcidBaseExtract PureProduct Pure Product Recrystallize->PureProduct PrepHPLC->PureProduct AcidBaseExtract->PureProduct

Caption: Logical troubleshooting workflow for identifying and removing common byproducts.

References

Optimization of reaction conditions for 5-Hydroxy-4-methoxy-2-nitrobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include 4,5-dimethoxy-2-nitrobenzoic acid, its methyl ester, or 3,4-dimethoxybenzoic acid.[1][2][3] An alternative route involves the hydrolysis of 5-chloro-2-nitrobenzoic acid.[4][5]

Q2: What is the general principle behind the synthesis from 4,5-dimethoxy-2-nitrobenzoic acid?

A2: The synthesis from 4,5-dimethoxy-2-nitrobenzoic acid involves the selective demethylation of the methoxy group at the 5-position. This is typically achieved by reacting the starting material with a strong base, such as potassium hydroxide or sodium hydroxide, at elevated temperatures.[1][2][3]

Q3: How can the progress of the reaction be monitored?

A3: The progress of the reaction can be effectively monitored using High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material and the formation of the desired product.[2] Thin-Layer Chromatography (TLC) can also be utilized for this purpose.[3]

Q4: What are the typical purification methods for this compound?

A4: Following the reaction, the product is typically isolated by acidification of the reaction mixture, which causes the product to precipitate.[1][3] Further purification can be achieved by recrystallization, column chromatography, or washing the filtered solid with appropriate solvents like ether or toluene.[1][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Ensure the reaction is heated to the optimal temperature (e.g., reflux) for a sufficient duration (4-20 hours depending on the protocol).[2][3]- Use an adequate excess of the base (e.g., potassium hydroxide).[2]
Product loss during workup.- Carefully adjust the pH during acidification to ensure complete precipitation of the product.[2]- Use an appropriate extraction solvent like ethyl acetate to recover the product from the aqueous layer.[1]
Impurity Formation Incomplete demethylation.- Increase the reaction time or temperature to drive the reaction to completion.[2][3]
Side reactions.- If starting from 3,4-dimethoxybenzoic acid, control the nitration conditions (e.g., pre-cooled concentrated nitric acid) to minimize the formation of undesired isomers.[3]
Difficulty in Product Isolation Product remains dissolved in the reaction mixture.- After acidification, cool the mixture to a lower temperature (e.g., 5°C) to promote precipitation.[3]
Oily product instead of solid.- Ensure complete removal of the extraction solvent under reduced pressure.[1]- Try triturating the oily residue with a non-polar solvent to induce crystallization.

Experimental Protocols

Protocol 1: Demethylation of 4,5-dimethoxy-2-nitrobenzoic acid

This protocol is based on the reaction using an aqueous potassium hydroxide solution.[3]

  • To a suitable reaction vessel, add 4,5-dimethoxy-2-nitrobenzoic acid (50.0 g).

  • Add a 10% aqueous solution of potassium hydroxide (275 ml).

  • Heat the mixture to reflux and maintain for 20 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mass to 5°C.

  • Acidify the mixture with concentrated hydrochloric acid until the product precipitates.

  • Filter the precipitated solid.

  • Wash the solid with water.

  • Dry the solid to obtain this compound.

Protocol 2: Synthesis from Methyl 4,5-dimethoxy-2-nitrobenzoate

This protocol involves the hydrolysis of the methyl ester followed by demethylation.[2]

  • Dissolve potassium hydroxide pellets (770 g, 85% purity) in ice water (4000 mL).

  • Add methyl 4,5-dimethoxy-2-nitrobenzoate (800 g) to the solution.

  • Heat the resulting suspension to reflux for approximately 4 hours, collecting the distilled methanol/water mixture.

  • Monitor the reaction by HPLC.

  • Upon completion, cool the solution to room temperature.

  • Adjust the pH to 9 with glacial acetic acid.

  • Proceed with nitro group reduction and product isolation as required for subsequent steps.

Quantitative Data Summary

Starting Material Reagents Reaction Temperature Reaction Time Yield Reference
4,5-dimethoxy-2-nitrobenzoic acid4 mol/L NaOH (aq)95-105°C6 hours96%[1]
4,5-dimethoxy-2-nitrobenzoic acid10% KOH (aq)Reflux20 hoursNot specified[3]
Methyl 4,5-dimethoxy-2-nitrobenzoateKOH (85% purity) in waterReflux~4 hours92% (for the subsequent reduced product)[2]
5-chloro-2-nitrobenzoic acid15% NaOH (aq)Reflux72 hours96.5%[4]

Visualized Workflows

SynthesisWorkflow1 start Start: 4,5-dimethoxy-2-nitrobenzoic acid reagents Add Base (e.g., KOH or NaOH solution) start->reagents reaction Heat to Reflux (Monitor by HPLC/TLC) reagents->reaction workup Cool & Acidify (e.g., with HCl) reaction->workup isolation Filter & Wash Solid workup->isolation product Product: 5-Hydroxy-4-methoxy- 2-nitrobenzoic acid isolation->product TroubleshootingTree start Low Yield Observed? check_completion Check Reaction Completion (TLC/HPLC) start->check_completion Yes incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes solution_incomplete Increase Reaction Time/Temp or Reagent Concentration incomplete->solution_incomplete check_workup Review Workup Procedure complete->check_workup ph_issue Incorrect pH during Acidification? check_workup->ph_issue extraction_issue Inefficient Extraction? check_workup->extraction_issue solution_ph Optimize pH Adjustment ph_issue->solution_ph Yes solution_extraction Use Appropriate Solvent & Multiple Extractions extraction_issue->solution_extraction Yes

References

Technical Support Center: Purification of 5-Hydroxy-4-methoxy-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 5-Hydroxy-4-methoxy-2-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound are recrystallization and column chromatography.[1] The choice of method depends on the nature and quantity of the impurities.

Q2: What are the likely impurities in crude this compound?

A2: Based on its common synthesis from 4,5-dimethoxy-2-nitrobenzoic acid, the most probable impurity is the unreacted starting material.[1] Other potential impurities could include side-products from the synthetic route and residual solvents.

Q3: My crude product is a dark color. How can I decolorize it?

A3: Discoloration is common in nitroaromatic compounds. During the recrystallization process, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities before the hot filtration step.

Q4: How can I monitor the progress of the purification?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the purification process. By comparing the crude mixture with the purified fractions against a reference standard, you can assess the purity. High-performance liquid chromatography (HPLC) provides a more quantitative analysis of the purity.[2][3]

Troubleshooting Guides

Recrystallization
ProblemPossible Cause(s)Suggested Solution(s)
Low recovery of purified product - Excessive solvent used for dissolution.- Premature crystallization during hot filtration.- The compound is significantly soluble in the cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling.- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
Product "oils out" instead of crystallizing - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated.- High concentration of impurities depressing the melting point.- Lower the temperature of the dissolution step.- Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization.- Attempt a preliminary purification by column chromatography to remove a significant portion of the impurities.
No crystals form upon cooling - Too much solvent was used.- The solution is not saturated.- Boil off some of the solvent to concentrate the solution and attempt cooling again.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.
Purified product has a broad melting point range - The product is still impure.- Residual solvent is present.- Perform a second recrystallization.- Ensure the crystals are thoroughly dried under vacuum.
Column Chromatography
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of the product from impurities - Inappropriate mobile phase polarity.- Column overloading.- Optimize the solvent system using TLC first. A common mobile phase for substituted benzoic acids is a mixture of hexanes and ethyl acetate.- Use a larger column or reduce the amount of crude material loaded.
Product is not eluting from the column - The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase. For acidic compounds like this, adding a small amount of acetic acid (0.5-1%) to the mobile phase can help.
Tailing of the product peak/band - Strong interaction between the acidic product and the silica gel.- Add a small amount of a volatile acid (e.g., acetic acid) to the mobile phase to reduce the interaction with the stationary phase.

Data Presentation

Table 1: Estimated Solubility of Structurally Similar Nitrobenzoic Acids in Common Solvents

Disclaimer: The following data is for structurally related nitrobenzoic acids and should be used as a guideline for solvent selection for the recrystallization of this compound.

SolventSolubility at 25°CSolubility at Elevated Temperature
WaterSparingly solubleModerately soluble
EthanolSolubleVery soluble
MethanolSolubleVery soluble
AcetoneSolubleVery soluble
Ethyl AcetateModerately solubleVery soluble
HexaneInsolubleSparingly soluble

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Solvent System
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum volume of hot ethanol required to just dissolve the solid with gentle heating and stirring.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities and activated charcoal.

  • Crystallization: Add hot water dropwise to the hot ethanolic solution until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., 9:1 hexane:ethyl acetate). Pack a glass column with the slurry, ensuring there are no air bubbles.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Loading: Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute the compounds.

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow Purification Workflow for Crude this compound Crude_Product Crude Product Recrystallization Recrystallization Crude_Product->Recrystallization Primary Method Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Alternative/Secondary Method Purity_Check_1 Purity Check (TLC/HPLC) Recrystallization->Purity_Check_1 Column_Chromatography->Purity_Check_1 Pure_Product Pure Product Purity_Check_1->Pure_Product Purity > 98% Impure_Further_Purification Impure: Further Purification Needed Purity_Check_1->Impure_Further_Purification Purity < 98% Impure_Further_Purification->Recrystallization Re-purify Impure_Further_Purification->Column_Chromatography Re-purify

Caption: Purification workflow for crude this compound.

Troubleshooting_Recrystallization Troubleshooting Logic for Recrystallization Start Crude Product Dissolved in Hot Solvent & Cooled Crystals_Form Do Crystals Form? Start->Crystals_Form No_Crystals No Crystals_Form->No_Crystals No Yes_Crystals Yes Crystals_Form->Yes_Crystals Yes Action_No_Crystals Concentrate Solution or Scratch Flask/Seed No_Crystals->Action_No_Crystals Check_Purity Check Purity (Melting Point/TLC) Yes_Crystals->Check_Purity Action_No_Crystals->Start Pure Pure Check_Purity->Pure Acceptable Impure Impure Check_Purity->Impure Not Acceptable Final_Product Pure Product Pure->Final_Product Action_Impure Re-recrystallize or Use Chromatography Impure->Action_Impure

Caption: Troubleshooting logic for the recrystallization process.

References

Preventing side reactions during the nitration of vanillic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the nitration of vanillic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the nitration of vanillic acid derivatives?

A1: The nitration of vanillic acid and its derivatives is prone to several side reactions due to the presence of strongly activating hydroxyl and methoxy groups on the aromatic ring. The most common issues include:

  • Oxidative Decomposition: The phenolic hydroxyl group is sensitive to oxidation by nitric acid, especially at elevated temperatures or with concentrated reagents. This often results in the formation of colored impurities, such as benzoquinones, and can lead to tarry materials, reducing the overall yield and complicating purification.[1][2]

  • Polynitration: The high reactivity of the aromatic ring makes it susceptible to the addition of multiple nitro groups, yielding undesired dinitro or trinitro compounds.[2][3][4] This is more likely to occur with strong nitrating agents or prolonged reaction times.

  • Formation of Undesired Isomers: The hydroxyl and methoxy groups are ortho, para-directing. This can lead to a mixture of nitro-isomers which may be difficult to separate.[3][5]

  • Decarboxylation: Under certain reaction conditions, the carboxylic acid group can be lost, leading to nitrated guaiacol derivatives.[4]

  • Nitrosation: Using dilute nitric acid can sometimes lead to nitrosation of the phenolic ring. While this can be a route to the desired product via subsequent oxidation, it can also be an unintended side reaction.[5]

Q2: How can I prevent the oxidation of the phenolic hydroxyl group during nitration?

A2: Preventing oxidation is critical for achieving a high yield of the desired product. Key strategies include:

  • Low-Temperature Control: The nitration reaction is highly exothermic.[6] Maintaining a low temperature, typically between 0-5°C using an ice bath, is the most effective way to slow down the rate of oxidation.[7]

  • Use of a Protecting Group: Temporarily protecting the hydroxyl group, for example, by converting it to an acetate ester, significantly reduces the ring's activation and prevents oxidation.[2] The protecting group can be removed in a subsequent step after nitration.

  • Milder Nitrating Agents: Instead of the aggressive nitric acid/sulfuric acid mixture, consider using alternative, milder nitrating agents that are less prone to causing oxidation.

Q3: I am observing significant amounts of dinitro- and trinitro- products. How can I improve the selectivity for mono-nitration?

A3: Achieving mono-nitration requires careful control over the reaction conditions. To improve selectivity, you should:

  • Control Stoichiometry: Use a controlled amount of the nitrating agent, typically close to a 1:1 molar ratio with the vanillic acid derivative.

  • Slow Addition of Reagents: Add the nitrating agent dropwise to the solution of the vanillic acid derivative while maintaining vigorous stirring and low temperature.[7] This prevents localized areas of high concentration of the nitrating agent.

  • Reduce Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC).[7] Stop the reaction as soon as the starting material is consumed to prevent further nitration of the desired mono-nitro product.

  • Use of Milder Reagents: Employing milder nitrating systems, such as cerium (IV) ammonium nitrate (CAN) or yttrium nitrate, can provide better control and higher selectivity for mono-nitration.[7][8]

Q4: How can I control the regioselectivity of the nitration to favor a specific isomer?

A4: Controlling the position of nitration (regioselectivity) is a common challenge. Several factors can be manipulated:

  • Steric Hindrance: The existing substituents on the ring can sterically hinder the approach of the nitronium ion to the ortho positions, thereby favoring substitution at the less hindered para position.[9][10]

  • Catalysts: The use of solid acid catalysts, such as zeolites, has been shown to enhance the formation of the para-isomer.[11]

  • Two-Step Nitrosation-Oxidation: For some substrates, a two-step procedure involving nitrosation followed by oxidation can offer a high degree of regioselectivity that may not be achievable with direct nitration.[10]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Dark brown or black tarry reaction mixture Oxidation of the phenolic hydroxyl group due to high temperature or overly aggressive nitrating agents.[1][2][12]1. Ensure the reaction temperature is strictly maintained at 0-5°C using an ice-salt bath. 2. Protect the hydroxyl group as an acetate ester before nitration. 3. Switch to a milder nitrating agent (e.g., cerium ammonium nitrate).[8]
Product is a mixture of mono-, di-, and tri-nitrated compounds Reaction is too vigorous, reaction time is too long, or an excess of nitrating agent was used.[2]1. Add the nitrating agent slowly and dropwise. 2. Monitor the reaction progress with TLC and quench the reaction immediately upon consumption of the starting material.[7] 3. Use a precise 1:1 molar ratio of substrate to nitrating agent.
Low yield of desired product, with multiple spots on TLC Formation of multiple isomers, incomplete reaction, or product degradation.[3]1. Attempt to improve regioselectivity using steric hindrance or specialized catalysts.[9] 2. Optimize reaction time and temperature. 3. Ensure the work-up procedure effectively neutralizes all acid to prevent product degradation during purification.
Product decarboxylates during the reaction Harsh reaction conditions (e.g., high temperature, strong acid) causing the loss of the -COOH group.[4]1. Use milder reaction conditions and lower temperatures. 2. Consider protecting the carboxylic acid group as an ester, which is generally more stable under nitrating conditions.[13]

Experimental Protocols

Protocol 1: Controlled Nitration with Nitric Acid in Glacial Acetic Acid

This protocol is a standard method that relies on careful temperature control to minimize side reactions.

  • Dissolution: Dissolve the vanillic acid derivative in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5°C.

  • Nitrating Agent Addition: Slowly add a stoichiometric amount (1.0-1.1 equivalents) of concentrated nitric acid dropwise to the stirred solution. The addition should be slow enough to ensure the temperature does not rise above 5°C.

  • Reaction: Continue to stir the mixture at 0-5°C. Monitor the reaction's progress by TLC.

  • Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a beaker of crushed ice and water (approximately 10 times the reaction volume) to precipitate the product and quench the reaction.[14]

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product.

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol or aqueous ethanol.

Protocol 2: Mild Nitration using Cerium (IV) Ammonium Nitrate (CAN)

This method uses a less harsh nitrating agent, which can reduce oxidation and improve selectivity.[8]

  • Solution Preparation: In a round-bottom flask, dissolve the vanillic acid derivative (1 equivalent) in 90% acetic acid. Add polyethylene glycol-400 (1.25 equivalents) as a phase transfer catalyst.[8]

  • Reagent Addition: While stirring, slowly add a solution of cerium (IV) ammonium nitrate (0.6-1.6 equivalents) in water dropwise.[8]

  • Reaction: Maintain the reaction at a controlled temperature (e.g., 20-40°C) for 1.0 to 2.5 hours.[8] Monitor the reaction's completion by TLC.

  • Quenching and Isolation: Pour the mixture into ice water to precipitate the yellow solid product.[8]

  • Purification: Collect the product by filtration, wash with cold water, dry, and recrystallize.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the nitration of vanillin, a structurally similar compound to vanillic acid, providing a baseline for optimization.

Nitrating System Solvent Temperature Time Typical Yield Reference(s)
Conc. HNO₃Glacial Acetic Acid0-5°C1-2 h~70-80%[7]
Conc. HNO₃Dichloromethane (DCM)0-5°C1-3 h~75%[7]
Cerium (IV) Ammonium Nitrate (CAN)90% Acetic Acid / PEG-40040-60°C1-1.5 h~69-70%[8]
Y(NO₃)₃·6H₂OGlacial Acetic AcidRoom Temp.10 minHigh (unspecified)[7]

Visualized Workflows and Logic

G General Nitration Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Vanillic Acid Derivative in Solvent B Cool to 0-5°C (Ice Bath) A->B C Slowly Add Nitrating Agent B->C D Stir and Monitor by TLC C->D E Quench in Ice Water D->E F Filter Crude Product E->F G Wash with Cold Water F->G H Recrystallize G->H

Caption: A typical experimental workflow for the nitration of vanillic acid derivatives.

G Troubleshooting Logic for Nitration Side Reactions cluster_oxidation Oxidation Issue cluster_poly Polynitration Issue cluster_isomer Isomer Issue Start Problem Observed Prob_Ox Tarry Mixture / Dark Color? Start->Prob_Ox Prob_Poly Multiple Nitro Groups Added? Start->Prob_Poly Prob_Iso Difficult Isomer Separation? Start->Prob_Iso Sol_Temp Lower Temperature to 0-5°C Prob_Ox->Sol_Temp Yes Sol_Protect Use -OH Protecting Group Prob_Ox->Sol_Protect Yes Sol_Agent_Ox Use Milder Nitrating Agent Prob_Ox->Sol_Agent_Ox Yes Sol_Stoich Control Stoichiometry (1:1) Prob_Poly->Sol_Stoich Yes Sol_Add Slow Reagent Addition Prob_Poly->Sol_Add Yes Sol_Time Reduce Reaction Time (TLC) Prob_Poly->Sol_Time Yes Sol_Cat Use Regioselective Catalyst (e.g., Zeolite) Prob_Iso->Sol_Cat Yes Sol_Steric Leverage Steric Hindrance Prob_Iso->Sol_Steric Yes G Protecting Group Strategy to Prevent Oxidation Start Vanillic Acid Derivative Protect Step 1: Protection (e.g., Acetylation) React with Acetic Anhydride Start->Protect Protects -OH group Protected_Int Protected Intermediate (Acetate Ester) Protect->Protected_Int Nitration Step 2: Nitration (e.g., HNO3/H2SO4) Protected_Int->Nitration Prevents oxidation Nitro_Protected Nitrated Protected Intermediate Nitration->Nitro_Protected Deprotect Step 3: Deprotection (e.g., Hydrolysis) Nitro_Protected->Deprotect Removes protecting group Final_Product Final Mono-Nitro Product Deprotect->Final_Product

References

Technical Support Center: Synthesis of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid, a key intermediate in the pharmaceutical and agrochemical industries.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete Demethylation: Insufficient reaction time or temperature when starting from 4,5-dimethoxy-2-nitrobenzoic acid.- Ensure the reaction is heated to the optimal temperature (e.g., 95-105°C) for the specified duration (e.g., 6 hours).[1] - Monitor the reaction progress using a suitable analytical technique like HPLC to confirm the disappearance of the starting material.[2]
Suboptimal Nitration Conditions: Inadequate temperature control during the nitration of vanillic acid, leading to side reactions.- Maintain a low reaction temperature (e.g., below 5°C) during the addition of the nitrating agent to minimize the formation of by-products.[3] - The nitrating mixture should be added slowly to the reaction vessel to prevent a rapid increase in temperature.[4]
Loss During Workup: Product loss during extraction, washing, or purification steps.- Ensure complete precipitation of the product by using a sufficient amount of ice or an appropriate anti-solvent. - Use ice-cold water and solvents for washing to minimize product dissolution.[4] - Optimize the pH during extraction to ensure the product is in the desired layer. A pH of 0.35 for the aqueous layer has been reported for efficient extraction into ethyl acetate.[1]
Formation of Multiple Products/Impurities Isomer Formation: Nitration of vanillic acid can lead to the formation of different nitro isomers.- Strict temperature control is crucial for selectivity. Maintaining a consistently low temperature is key.[4] - The choice of nitrating agent and solvent system can influence the regioselectivity of the reaction.
Dinitration or Oxidation: Over-nitration or oxidation of the starting material or product, especially at elevated temperatures.- Maintain a low reaction temperature (ideally 5-10°C) during nitration.[4] - Use the stoichiometric amount of the nitrating agent.
Incomplete Reaction: Unreacted starting material present in the final product.- Ensure the reaction goes to completion by allowing sufficient reaction time and maintaining the optimal temperature.[4] - Monitor the reaction by TLC or HPLC.
Difficulty in Product Isolation/Purification Poor Precipitation: The product does not precipitate out of the solution effectively.- Ensure the pH of the solution is adjusted correctly to precipitate the acidic product. - Add a suitable anti-solvent or cool the solution sufficiently.
Co-precipitation of Impurities: Impurities precipitating along with the desired product.- Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol-water mixture.[4] - Column chromatography can also be employed for further purification if necessary.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The two primary starting materials are 4,5-dimethoxy-2-nitrobenzoic acid (via demethylation) and vanillic acid (via nitration).[1][5]

Q2: What is a typical yield for the synthesis of this compound?

A2: Yields can vary depending on the synthetic route and optimization. A reported synthesis from 4,5-dimethoxy-2-nitrobenzoic acid achieved an isolated yield of 96%.[1] Another method starting from methyl 4,5-dimethoxy-2-nitrobenzoate reported a yield of 92%.[2]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material and the formation of the product.[2][6]

Q4: What are the key parameters to control during the nitration of vanillic acid?

A4: The most critical parameter is temperature control. The reaction is highly exothermic, and maintaining a low temperature (typically 0-15°C) is crucial to prevent side reactions like dinitration and oxidation.[4] Slow addition of the nitrating agent is also essential.[4]

Q5: What purification methods are recommended for the final product?

A5: The crude product can be purified by washing with cold solvents and recrystallization.[4] For higher purity, column chromatography can be utilized.[1]

Experimental Protocols

Protocol 1: Synthesis from 4,5-dimethoxy-2-nitrobenzoic acid[1]

Materials:

  • 4,5-dimethoxy-2-nitrobenzoic acid

  • 4 mol/L Sodium hydroxide aqueous solution

  • Ethyl acetate

  • Concentrated hydrochloric acid

Procedure:

  • In a suitable glass container equipped with a stirrer, thermometer, and reflux condenser, add 20.0 g (88.0 mmol) of 4,5-dimethoxy-2-nitrobenzoic acid and 99 ml (396 mmol) of 4 mol/l sodium hydroxide aqueous solution.

  • Heat the mixture to 95-105 °C and stir for 6 hours.

  • After completion of the reaction, cool the mixture and add 60 ml of ethyl acetate and 40.33 ml of concentrated hydrochloric acid to adjust the pH of the aqueous layer to approximately 0.35.

  • Separate the organic layer (extract).

  • Concentrate the extract under reduced pressure to obtain this compound as a yellow solid.

Parameter Value
Starting Material4,5-dimethoxy-2-nitrobenzoic acid
Reagents4M NaOH, Ethyl Acetate, Conc. HCl
Reaction Temperature95-105°C
Reaction Time6 hours
Reported Yield96%
Protocol 2: Nitration of Vanillin (as an example for nitration of a related compound)[3]

Materials:

  • Vanillin

  • Dichloromethane (DCM)

  • Nitric acid (HNO₃)

  • Ice water

  • Ethanol

Procedure:

  • Dissolve 75 mmol of vanillin in 55 mL of dichloromethane in a beaker and cool the mixture to 0-5°C in an ice bath.

  • Slowly add 12 mL of nitric acid dropwise to the solution while maintaining the temperature below 5°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 20 minutes.

  • Add 25 mL of ice water to the reaction mixture and leave it for 2 hours to allow for precipitation.

  • Collect the precipitate and recrystallize it from ethanol to obtain the purified 5-nitrovanillin.

Parameter Value
Starting MaterialVanillin
ReagentsDichloromethane, Nitric Acid
Reaction Temperature0-5°C
Reported outcomeGood yield

Diagrams

Synthesis_Workflow_Demethylation start Start: 4,5-dimethoxy-2-nitrobenzoic acid reaction Demethylation: - 4M NaOH - 95-105°C, 6h start->reaction workup Workup: - Add Ethyl Acetate - Acidify with conc. HCl reaction->workup extraction Extraction: Separate organic layer workup->extraction concentration Concentration: Under reduced pressure extraction->concentration product Product: This compound concentration->product

Caption: Workflow for the synthesis of this compound via demethylation.

Nitration_Logical_Flow start Start: Vanillic Acid nitration Nitration Reaction start->nitration temp_control Critical Control Point: Temperature (0-15°C) nitration->temp_control slow_addition Slow addition of nitrating agent nitration->slow_addition side_reactions Side Reactions: - Dinitration - Oxidation - Isomer formation temp_control->side_reactions Not Maintained high_yield High Yield / Pure Product temp_control->high_yield Maintained low_yield Low Yield / Impure Product side_reactions->low_yield

Caption: Logical relationship for optimizing the nitration of vanillic acid to improve yield.

References

Navigating the Scale-Up Synthesis of 5-Hydroxy-4-methoxy-2-nitrobenzoic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the successful scale-up of chemical syntheses is a critical juncture. This technical support center provides a comprehensive resource for troubleshooting the challenges encountered during the large-scale synthesis of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid, a key intermediate in various pharmaceutical applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main synthetic pathways for this compound are:

  • Nitration of 3,4-dimethoxybenzoic acid (veratric acid) followed by selective demethylation. This is a common route, but controlling the regioselectivity of the nitration and achieving selective demethylation can be challenging.

  • Demethylation of 4,5-dimethoxy-2-nitrobenzoic acid. This route starts with a pre-nitrated precursor, simplifying the nitration step, but relies on the availability and cost-effectiveness of the starting material.

Q2: What are the major challenges when scaling up the nitration of veratric acid?

A2: Scaling up the nitration of veratric acid presents several significant challenges:

  • Regioselectivity: The directing effects of the methoxy and carboxylic acid groups can lead to the formation of isomeric byproducts, primarily 6-nitroveratric acid. Controlling the reaction temperature and the choice of nitrating agent are crucial for maximizing the yield of the desired 2-nitro isomer.

  • Thermal Runaway: Nitration reactions are highly exothermic.[1][2] On a large scale, inefficient heat dissipation can lead to a rapid increase in temperature, resulting in a runaway reaction with a risk of explosion.[3][4] Careful control of reagent addition rates and robust cooling systems are paramount.

  • Byproduct Formation: Over-nitration to dinitro or trinitro compounds can occur, especially at elevated temperatures or with prolonged reaction times.[5] Oxidation of the benzoic acid starting material is also a potential side reaction.

Q3: What are the key considerations for the selective demethylation step?

A3: The selective demethylation of the methoxy group at the 5-position while preserving the one at the 4-position is a critical and often challenging step. Key considerations include:

  • Reagent Selection: A variety of demethylating agents can be used, including hydrobromic acid, hydroiodic acid, and boron tribromide. The choice of reagent will influence the reaction conditions and selectivity.

  • Reaction Conditions: Temperature and reaction time must be carefully controlled to prevent the demethylation of both methoxy groups.

  • Work-up and Purification: The separation of the desired product from unreacted starting material and the fully demethylated byproduct can be difficult on a large scale.

Q4: What are the most effective methods for purifying crude this compound on a larger scale?

A4: Purification of the crude product is essential to remove isomers and other impurities. Common large-scale purification techniques include:

  • Recrystallization: This is a widely used method for purifying solid organic compounds.[6] The choice of solvent or solvent system is critical for achieving good recovery and high purity.

  • Acid-Base Extraction: The carboxylic acid functionality allows for purification via acid-base extraction to separate it from neutral or basic impurities.[6]

  • Column Chromatography: While effective at the lab scale, column chromatography can be expensive and cumbersome for large-scale production. It is typically reserved for high-value products or when other methods fail.[7]

Troubleshooting Guides

Issue 1: Low Yield of the Desired 2-Nitro Isomer in the Nitration of Veratric Acid
Potential Cause Recommended Solution(s)
Incorrect Reaction Temperature Maintain a low and consistent temperature (typically 0-10 °C) during the addition of the nitrating agent to favor the formation of the 2-nitro isomer.[5]
Inappropriate Nitrating Agent A mixture of concentrated nitric acid and sulfuric acid is commonly used. The ratio of these acids can be optimized to improve regioselectivity.
Poor Mixing Inadequate agitation on a large scale can lead to localized "hot spots" and poor reagent distribution, resulting in increased byproduct formation. Ensure the use of an appropriately sized and efficient stirring mechanism.
Formation of Isomeric Byproducts The primary isomeric byproduct is 6-nitroveratric acid. Purification by fractional crystallization or chromatography may be necessary.
Issue 2: Thermal Runaway During Nitration
Potential Cause Recommended Solution(s)
Rapid Addition of Nitrating Agent The addition of the nitrating agent should be slow and controlled to allow the cooling system to dissipate the heat generated.[3]
Inadequate Cooling Capacity The cooling system must be robust enough to handle the exotherm of the reaction at the intended scale. Consider using a jacketed reactor with a reliable chilling unit.
Accumulation of Unreacted Reagents Poor mixing or a delayed reaction onset can lead to the accumulation of reagents, which can then react rapidly and uncontrollably. Ensure good mixing and monitor the reaction progress closely.
Contamination The presence of impurities can sometimes catalyze decomposition or side reactions, increasing the risk of thermal runaway.[1][2] Use high-purity starting materials and solvents.
Issue 3: Incomplete or Non-Selective Demethylation
Potential Cause Recommended Solution(s)
Insufficient Amount of Demethylating Agent Ensure the correct stoichiometric amount of the demethylating agent is used. An excess may be required to drive the reaction to completion.
Suboptimal Reaction Temperature or Time The reaction temperature and time are critical for selectivity. Monitor the reaction progress by TLC or HPLC to determine the optimal endpoint and avoid over-reaction.
Deactivation of the Demethylating Agent Moisture can deactivate some demethylating agents. Ensure anhydrous conditions if required for the chosen reagent.
Formation of Byproducts Over-reaction can lead to the formation of the di-demethylated product (2,5-dihydroxy-4-methoxybenzoic acid). Under-reaction will leave unreacted starting material. Purification will be necessary to isolate the desired product.
Issue 4: Difficulties in Product Purification and Isolation
Potential Cause Recommended Solution(s)
"Oiling Out" During Recrystallization This occurs when the solute is insoluble in the hot solvent and separates as a liquid. Try using a different solvent system or a larger volume of the current solvent.[6]
Poor Crystal Formation Slow cooling and gentle agitation can promote the formation of larger, purer crystals. Seeding the solution with a small crystal of the pure product can also induce crystallization.[6]
Incomplete Extraction During acid-base extraction, ensure the pH of the aqueous layer is adjusted appropriately to fully protonate or deprotonate the carboxylic acid for efficient transfer between phases.
Emulsion Formation During Extraction Emulsions can form at the interface of the aqueous and organic layers, making separation difficult. Adding a small amount of brine or filtering the mixture through celite can help to break the emulsion.

Experimental Protocols

Synthesis of 4,5-Dimethoxy-2-nitrobenzoic acid from 3,4-Dimethoxybenzoic acid

This procedure is based on established nitration methods for substituted benzoic acids.

  • Reaction Setup: In a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, cool a solution of concentrated sulfuric acid.

  • Substrate Addition: Slowly add 3,4-dimethoxybenzoic acid to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Nitration: Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture). Add the nitrating mixture dropwise to the reaction mixture via the addition funnel, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: The precipitated solid product, 4,5-dimethoxy-2-nitrobenzoic acid, is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.

Synthesis of this compound from 4,5-Dimethoxy-2-nitrobenzoic acid

This procedure is adapted from a patented method.[7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,5-dimethoxy-2-nitrobenzoic acid in an aqueous solution of a suitable base (e.g., sodium hydroxide or potassium hydroxide).

  • Demethylation: Heat the reaction mixture to reflux (approximately 95-105 °C) and maintain for several hours.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Acidification: After cooling the reaction mixture, acidify it with a concentrated acid (e.g., hydrochloric acid) to a pH of approximately 1-2 to precipitate the product.

  • Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.

Data Presentation

Table 1: Comparison of Nitrating Agents and Typical Reaction Conditions

Nitrating AgentTemperature (°C)Typical Yield of 2-Nitro IsomerKey Considerations
Conc. HNO₃ / Conc. H₂SO₄0 - 1070-85%Highly exothermic, requires careful temperature control.
Fuming HNO₃-10 - 080-90%More reactive and hazardous, risk of over-nitration.
Acetyl Nitrate0 - 575-85%Milder nitrating agent, but can be unstable.

Table 2: Troubleshooting Guide for Low Yield in Demethylation

ObservationPotential CauseSuggested Action
Significant amount of starting material remainsIncomplete reactionIncrease reaction time or temperature moderately. Check the concentration and amount of the base.
Presence of di-demethylated byproductOver-reactionDecrease reaction time or temperature.
Low overall recovery after work-upProduct loss during extractionEnsure complete precipitation by adjusting the pH correctly. Perform multiple extractions with the organic solvent.

Visualizations

Synthesis_Workflow cluster_nitration Step 1: Nitration cluster_demethylation Step 2: Selective Demethylation Veratric_Acid 3,4-Dimethoxybenzoic Acid Nitration_Reaction Nitration (0-10 °C) Veratric_Acid->Nitration_Reaction Nitrating_Agent Conc. HNO3 / Conc. H2SO4 Nitrating_Agent->Nitration_Reaction Intermediate 4,5-Dimethoxy-2-nitrobenzoic Acid Nitration_Reaction->Intermediate Demethylation_Reaction Demethylation (Reflux) Intermediate->Demethylation_Reaction Intermediate->Demethylation_Reaction Base Aqueous Base (e.g., NaOH) Base->Demethylation_Reaction Final_Product This compound Demethylation_Reaction->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield in Nitration Check_Temp Is Temperature < 10°C? Start->Check_Temp Check_Mixing Is Mixing Adequate? Check_Temp->Check_Mixing Yes Adjust_Temp Optimize Cooling/ Addition Rate Check_Temp->Adjust_Temp No Check_Byproducts Analyze for Isomers Check_Mixing->Check_Byproducts Yes Improve_Stirring Increase Agitation/ Baffling Check_Mixing->Improve_Stirring No Purify Purify by Recrystallization/ Chromatography Check_Byproducts->Purify Adjust_Temp->Start Improve_Stirring->Start Success Yield Improved Purify->Success

References

Technical Support Center: Purifying 5-Hydroxy-4-methoxy-2-nitrobenzoic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate solvent for the recrystallization of this compound?

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue, especially with compounds that have lower melting points or when the solution is too concentrated.[5] To address this, you can try the following:

  • Add more solvent: The solution may be too saturated. Add a small amount of hot solvent to redissolve the oil and then allow it to cool more slowly.

  • Lower the cooling rate: Rapid cooling can prevent the orderly arrangement of molecules into a crystal lattice. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Use a different solvent system: The current solvent may not be ideal. Experiment with a solvent in which the compound is less soluble at higher temperatures or try a mixed-solvent system.

  • Seeding: Introduce a seed crystal of the pure compound to encourage nucleation.

Q3: I am getting a very low yield of crystals. What are the likely causes and how can I improve it?

A3: A low yield can result from several factors:

  • Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time, including in an ice bath, to maximize crystal formation.

Q4: My final product is still colored. How can I remove colored impurities?

A4: If your recrystallized product retains a colored tint, it is likely due to the presence of colored impurities. To remedy this, you can add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities, which can then be removed by filtration. Be aware that using too much charcoal can also adsorb some of your desired product, potentially reducing your yield.

Data Presentation: Solvent Suitability

Due to the lack of specific quantitative solubility data for this compound, the following table provides a qualitative summary of suitable solvents based on the properties of structurally related compounds. It is crucial to perform preliminary solubility tests to confirm the optimal solvent for your specific sample.

Solvent SystemCompound ClassExpected Solubility CharacteristicsBoiling Point (°C)Notes
EthanolPolar ProticGood solubility when hot, lower solubility when cold.78Often a good starting point for nitrobenzoic acids.[1]
IsopropanolPolar ProticSimilar to ethanol, may offer different solubility profile.82A mixed system with water has been used for a similar compound.
Ethanol/WaterMixed Polar ProticAllows for fine-tuning of solubility. The compound is dissolved in hot ethanol, and water is added until turbidity appears.VariesA common and effective mixed solvent system for polar organic compounds.[4]
Ethyl AcetatePolar AproticMentioned as a potential extraction solvent, suggesting some solubility.[5]77May be a suitable recrystallization solvent.
AcetonePolar AproticGenerally a good solvent for many organic compounds.56High volatility may require careful handling to prevent premature crystallization.

Experimental Protocols

Detailed Methodology for Recrystallization of this compound

This protocol is a general guideline based on standard recrystallization techniques for aromatic carboxylic acids.[3] The optimal solvent and volumes should be determined through preliminary small-scale experiments.

  • Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent system (e.g., ethanol or an ethanol/water mixture).

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent, just enough to create a slurry.

    • Gently heat the mixture on a hot plate with continuous stirring.

    • Add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to maximize yield.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Swirl the flask and gently reheat to boiling for a few minutes.

  • Hot Filtration (Optional):

    • If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration.

    • Preheat a second Erlenmeyer flask and a stemless funnel.

    • Place a fluted filter paper in the funnel and pour the hot solution through it quickly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection of Crystals:

    • Set up a Büchner funnel with filter paper.

    • Wet the filter paper with a small amount of the ice-cold recrystallization solvent.

    • Turn on the vacuum and transfer the crystalline slurry into the Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying:

    • Leave the crystals in the Büchner funnel with the vacuum on to pull air through and partially dry them.

    • Transfer the crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven at a suitable temperature.

Mandatory Visualizations

Experimental Workflow

G Recrystallization Workflow for this compound A Dissolve Crude Compound in Minimum Hot Solvent B Add Activated Charcoal (Optional, for colored impurities) A->B C Hot Gravity Filtration (To remove insoluble impurities) A->C If no charcoal needed B->C D Cool Solution Slowly (To induce crystallization) C->D E Collect Crystals by Vacuum Filtration D->E F Wash Crystals with Ice-Cold Solvent E->F G Dry Pure Crystals F->G

Caption: A flowchart of the key stages in the recrystallization of this compound.

Troubleshooting Guide

G Troubleshooting Recrystallization Issues Start Problem Encountered NoCrystals No Crystals Form Start->NoCrystals OilingOut Compound Oils Out Start->OilingOut LowYield Low Crystal Yield Start->LowYield TooMuchSolvent Too Much Solvent? NoCrystals->TooMuchSolvent Yes Supersaturated Supersaturated Solution? NoCrystals->Supersaturated No CoolingTooFast Cooling Too Fast? OilingOut->CoolingTooFast Yes ImpureCompound Impure Compound? OilingOut->ImpureCompound No CheckSolventAmount Used Minimum Amount of Hot Solvent? LowYield->CheckSolventAmount EvaporateSolvent Evaporate Some Solvent and Recool TooMuchSolvent->EvaporateSolvent ScratchOrSeed Scratch Flask or Add Seed Crystal Supersaturated->ScratchOrSeed CoolSlowly Allow for Slower Cooling CoolingTooFast->CoolSlowly AddMoreSolvent Add More Solvent and Recool Slowly ImpureCompound->AddMoreSolvent ReduceSolvent Use Less Solvent in Next Attempt CheckSolventAmount->ReduceSolvent No MotherLiquor Check Mother Liquor for Product CheckSolventAmount->MotherLiquor Yes

Caption: A decision tree for troubleshooting common problems during recrystallization.

References

Column chromatography protocols for isolating 5-Hydroxy-4-methoxy-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for the successful isolation of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying this compound?

For preparative purification of moderately polar compounds like this compound, silica gel is the most commonly used stationary phase in normal-phase column chromatography. For high-performance liquid chromatography (HPLC) analysis, a C18 reversed-phase column is often employed.[1][2][3][4]

Q2: How do I choose an appropriate mobile phase for the separation?

The choice of mobile phase depends on whether you are performing normal-phase or reversed-phase chromatography.

  • Normal-Phase (Silica Gel): A solvent system of hexane and ethyl acetate is a good starting point. The polarity can be gradually increased by increasing the proportion of ethyl acetate to facilitate the elution of the compound.

  • Reversed-Phase (C18): A mixture of an aqueous solvent (often with a pH-modifying additive like formic or phosphoric acid) and an organic solvent like acetonitrile or methanol is typically used.[1][5][6][7][8] For acidic compounds like this, maintaining a low pH (around 2.5-3.0) is crucial to ensure the compound is in its neutral, protonated form, which increases retention and improves peak shape.[2][6]

Q3: My compound is eluting too quickly in reversed-phase HPLC. What should I do?

If your compound elutes too quickly, it indicates that it is too polar under the current conditions and has a weak interaction with the stationary phase. To increase retention time:

  • Decrease the organic solvent percentage in your mobile phase.[6]

  • Ensure the mobile phase pH is low enough (at least 1.5-2 units below the pKa of the analyte) to keep the carboxylic acid group protonated.[6][9] For nitrobenzoic acids, a pH around 2.1-2.8 is often effective.[1][9]

Q4: Why is my product not a solid after purification?

If you obtain a dark-colored oil or solid, it could be due to oxidation of the phenolic hydroxyl group or degradation from excessive heat during the synthesis or purification process. To mitigate this, it is advisable to work under an inert atmosphere and avoid high temperatures.[10]

Experimental Protocols

Protocol 1: Preparative Normal-Phase Column Chromatography

This protocol outlines a general procedure for the purification of this compound from a crude reaction mixture using silica gel.

1. Preparation of the Column:

  • A slurry of silica gel in a non-polar solvent (e.g., hexane) is prepared.
  • The slurry is carefully poured into a chromatography column and the silica gel is allowed to settle, ensuring a uniformly packed column bed.[10]

2. Sample Loading:

  • The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
  • Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.

3. Elution:

  • The separation is initiated with a low-polarity mobile phase (e.g., a mixture of hexane and ethyl acetate).
  • The polarity of the mobile phase is gradually increased by increasing the percentage of ethyl acetate to elute the compounds based on their polarity.

4. Fraction Collection and Analysis:

  • Fractions are collected throughout the elution process.
  • The composition of each fraction is monitored using Thin Layer Chromatography (TLC).
  • Fractions containing the pure desired product are combined.

5. Solvent Evaporation:

  • The solvent is removed from the combined pure fractions under reduced pressure to yield the purified this compound.[10]

Protocol 2: Analytical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is for assessing the purity of the isolated compound.

1. Instrumentation and Column:

  • An HPLC system equipped with a UV-Vis detector.
  • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]

2. Reagents and Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in HPLC-grade water.[3]
  • Mobile Phase B: Acetonitrile (HPLC grade).[3]
  • Sample Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).[3]

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min[3]
  • Column Temperature: 30 °C[3]
  • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan of the compound)[3]
  • Injection Volume: 10 µL[3]
  • Gradient Program: A scouting gradient can be used initially (e.g., 10% to 90% Mobile Phase B over 10 minutes) to determine the optimal elution conditions.[2][3]

4. Sample Preparation:

  • A small, accurately weighed sample of the purified compound is dissolved in the sample diluent to a known concentration (e.g., 0.5 mg/mL).[3]
  • The solution is filtered through a 0.45 µm syringe filter before injection.[3]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor Separation of Compound from Impurities - Inappropriate mobile phase polarity. - Column overloading.- Optimize the mobile phase composition by running a gradient elution. - Reduce the amount of sample loaded onto the column.[9]
Peak Tailing in HPLC Analysis - Mobile phase pH is too high, causing the carboxylic acid to be ionized. - Secondary interactions with active silanol groups on the stationary phase. - Column overload.- Lower the mobile phase pH to 2.5-3.0 using formic or phosphoric acid.[6] - Use a high-purity silica-based column with end-capping. - Dilute the sample or reduce the injection volume.[9]
No Compound Eluting from the Column - The mobile phase is not polar enough to elute the compound. - The compound may have degraded on the column.- Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). - Ensure the stability of the compound on silica gel; consider using a different stationary phase if necessary.
Multiple Peaks for a Supposedly Pure Compound - Isomers are present. - On-column degradation. - The compound exists in both protonated and deprotonated forms (in HPLC).- Improve the selectivity of the separation by trying a different solvent system or stationary phase.[10] - Check the stability of the compound under the chromatographic conditions. - Ensure the mobile phase pH is sufficiently low to fully protonate the analyte.[6][9]

Visualized Workflows

experimental_workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Gel Slurry pack_column Pack Chromatography Column prep_slurry->pack_column prep_sample Prepare and Load Sample pack_column->prep_sample elute Elute with Mobile Phase Gradient prep_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Obtain Pure Product evaporate->pure_product

Caption: Workflow for preparative column chromatography.

troubleshooting_logic cluster_peak_shape Peak Shape Issues (HPLC) cluster_separation Separation Issues cluster_elution Elution Problems start Problem Encountered peak_tailing Peak Tailing? start->peak_tailing poor_sep Poor Resolution? start->poor_sep no_elution No Compound Eluting? start->no_elution check_ph Lower Mobile Phase pH peak_tailing->check_ph Yes reduce_load Reduce Sample Load check_ph->reduce_load Still Tailing optimize_mp Optimize Mobile Phase poor_sep->optimize_mp Yes change_sp Change Stationary Phase optimize_mp->change_sp No Improvement increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity Yes

Caption: Troubleshooting logic for common chromatography issues.

References

Identifying and minimizing impurities in 5-Hydroxy-4-methoxy-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Hydroxy-4-methoxy-2-nitrobenzoic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis, purification, and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common synthetic routes involve:

  • Selective demethylation/hydrolysis: Starting from 4,5-dimethoxy-2-nitrobenzoic acid or its esters. This is a widely used method that involves the selective removal of the methyl group at the 5-position.[1][2]

  • Nitration of a substituted benzoic acid: Starting from 3-hydroxy-4-methoxybenzoic acid (isovanillic acid) or a protected derivative. This route requires careful control of reaction conditions to ensure the correct regioselectivity of the nitro group.[3]

Q2: What are the most likely impurities I might encounter?

A2: Depending on the synthetic route, common impurities may include:

  • Isomeric impurities: Primarily the 6-nitro isomer (3-hydroxy-4-methoxy-6-nitrobenzoic acid) can form during the nitration of isovanillic acid derivatives. The directing effects of the hydroxyl and methoxy groups can lead to a mixture of products.

  • Starting materials: Unreacted 4,5-dimethoxy-2-nitrobenzoic acid or isovanillic acid derivatives.

  • Over-nitration products: Formation of dinitro-substituted benzoic acids is possible if the nitration conditions are too harsh.[3]

  • Byproducts of incomplete reaction: In the case of hydrolysis of an ester, the corresponding methyl or ethyl ester of this compound might be present.

  • Decarboxylation products: While less common for this specific molecule under typical synthetic conditions, prolonged exposure to high temperatures or harsh acidic/basic conditions could potentially lead to decarboxylation.

Q3: My final product has a persistent yellow color. What could be the cause?

A3: A yellow coloration is often indicative of residual nitro-aromatic impurities. Even trace amounts of certain byproducts can impart a noticeable color. The presence of dinitro- compounds or other colored side-products from the nitration reaction is a likely cause.[1] Inadequate purification is the primary reason for this observation.

Troubleshooting Guides

Issue 1: Low Yield During Synthesis

Potential Cause 1.1: Incomplete Demethylation/Hydrolysis

  • Troubleshooting:

    • Ensure the appropriate base (e.g., potassium hydroxide) and solvent are used as specified in the protocol.[2]

    • Reaction time and temperature are critical. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion.

    • The concentration of the base can also be a crucial factor.

Potential Cause 1.2: Poor Regioselectivity in Nitration

  • Troubleshooting:

    • Control the reaction temperature carefully, as nitration reactions are highly exothermic. Lower temperatures generally favor higher selectivity.

    • The choice of nitrating agent (e.g., nitric acid, a mixture of nitric and sulfuric acids) and the reaction medium can significantly influence the isomer distribution.[3]

Issue 2: Difficulty in Removing Impurities

Potential Cause 2.1: Co-crystallization of Isomers

  • Troubleshooting:

    • Isomeric impurities, such as the 6-nitro isomer, can have similar solubility profiles to the desired product, making separation by simple recrystallization challenging.

    • Consider using a different recrystallization solvent or a solvent mixture to enhance the solubility difference.

    • If recrystallization is ineffective, column chromatography is a more robust method for separating isomers.

Potential Cause 2.2: Presence of Highly Polar or Non-polar Impurities

  • Troubleshooting:

    • Acid-base extraction can be an effective preliminary purification step. Dissolve the crude product in an organic solvent and extract with an aqueous basic solution. The desired product will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. Acidification of the aqueous layer will then precipitate the purified product.

Issue 3: Inaccurate Quantification by HPLC

Potential Cause 3.1: Co-elution of Impurities

  • Troubleshooting:

    • The HPLC method may not have sufficient resolution to separate all impurities from the main peak.

    • Optimize the mobile phase composition, gradient, and flow rate. Using a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) might also improve separation.

    • Peak purity analysis using a Diode Array Detector (DAD) can help to identify co-eluting peaks.

Potential Cause 3.2: Poor Peak Shape

  • Troubleshooting:

    • Peak tailing for acidic compounds can occur due to interactions with residual silanols on the HPLC column. Adding a small amount of a competing acid (e.g., trifluoroacetic acid or phosphoric acid) to the mobile phase can improve peak shape.

    • Ensure the sample is fully dissolved in the mobile phase or a compatible solvent to avoid peak splitting or broadening.

Data Presentation

Table 1: Summary of Potential Impurities and their Origin

Impurity NameStructureLikely Synthetic Origin
4,5-Dimethoxy-2-nitrobenzoic acidIncomplete hydrolysis of the starting material.
3-Hydroxy-4-methoxy-6-nitrobenzoic acidIsomeric byproduct from the nitration of isovanillic acid.
This compound methyl esterIncomplete hydrolysis of the methyl ester precursor.
3-Hydroxy-4-methoxy-2,6-dinitrobenzoic acidOver-nitration of isovanillic acid.[3]
Isovanillic acid (3-Hydroxy-4-methoxybenzoic acid)Unreacted starting material in the nitration route.

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrolysis[2]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 4,5-dimethoxy-2-nitrobenzoate in methanol.

  • Hydrolysis: Add an aqueous solution of potassium hydroxide to the flask.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: After completion, cool the reaction mixture and remove the methanol under reduced pressure.

  • Acidification: Dissolve the residue in water and acidify with a strong acid (e.g., hydrochloric acid) to a pH of approximately 1-2.

  • Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, water, or mixtures thereof) to find a suitable system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethanol and water is often a good starting point.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot recrystallization solvent to the crude product to achieve complete dissolution.

  • Hot Filtration (optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The purified product should crystallize out. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.

Protocol 3: Purity Analysis by HPLC
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient can be developed, for example:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 20% B

    • 20-25 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or a mixture of mobile phases A and B) at a concentration of approximately 1 mg/mL. Further dilute as necessary.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Material (4,5-dimethoxy-2-nitrobenzoic acid ester) hydrolysis Base Hydrolysis (e.g., KOH, MeOH/H2O) start->hydrolysis acidification Acidification (e.g., HCl) hydrolysis->acidification crude_product Crude Product acidification->crude_product recrystallization Recrystallization (e.g., Ethanol/Water) crude_product->recrystallization filtration Filtration & Drying recrystallization->filtration pure_product Pure Product filtration->pure_product hplc HPLC Analysis pure_product->hplc characterization Structural Characterization (NMR, MS) pure_product->characterization

Caption: A typical experimental workflow for the synthesis, purification, and analysis of this compound.

troubleshooting_logic cluster_yield Low Yield Troubleshooting cluster_purity Impurity Troubleshooting cluster_hplc HPLC Troubleshooting start Problem Encountered low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product hplc_issue HPLC Issues start->hplc_issue incomplete_reaction Incomplete Reaction? - Monitor by TLC/HPLC - Adjust time/temp low_yield->incomplete_reaction poor_selectivity Poor Selectivity? - Control temperature - Optimize reagents low_yield->poor_selectivity isomers Isomers Present? - Column Chromatography - Optimize Recrystallization impure_product->isomers other_impurities Other Impurities? - Acid-Base Extraction impure_product->other_impurities coelution Co-elution? - Optimize Mobile Phase - Change Column hplc_issue->coelution bad_peak_shape Poor Peak Shape? - Add Acid to Mobile Phase - Check Sample Solvent hplc_issue->bad_peak_shape

Caption: A logical troubleshooting guide for common issues encountered during the synthesis and analysis of the target compound.

References

Validation & Comparative

A Comparative Guide to 5-Hydroxy-4-methoxy-2-nitrobenzoic Acid and its Isomeric Counterparts in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical decision that profoundly influences the efficiency, scalability, and ultimate success of a synthetic route. Substituted nitrobenzoic acids are a vital class of intermediates, prized for their versatile reactivity. The specific arrangement of functional groups on the aromatic ring dictates the molecule's physicochemical properties and its suitability for subsequent transformations.

This guide provides an objective comparison of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid with other common nitrobenzoic acid isomers, focusing on their synthesis, properties, and applications, particularly in the context of active pharmaceutical ingredient (API) synthesis.

Physicochemical Properties: A Quantitative Comparison

The position of the nitro group and other substituents on the benzoic acid backbone significantly impacts the molecule's acidity, melting point, and solubility. These properties are crucial for reaction setup, purification, and isolation of products.

PropertyThis compound2-Nitrobenzoic acid3-Nitrobenzoic acid4-Nitrobenzoic acid
Molecular Formula C₈H₇NO₆C₇H₅NO₄C₇H₅NO₄C₇H₅NO₄
Molecular Weight ( g/mol ) 213.14167.12167.12167.12
Melting Point (°C) Not explicitly stated, but its methyl ester melts at 128-130°C[1]146–148[2]139–141[2]240–242[3]
pKa Not explicitly stated2.17[4]3.47[2]3.44[2]
Appearance Yellow solid[5]Yellowish-white crystals[6]Off-white to yellowish-white crystals[6]Pale yellow crystalline solid[6]

Synthesis of Nitrobenzoic Acid Isomers: A Comparative Overview

The synthetic route to a specific nitrobenzoic acid isomer is a primary consideration for its practical application. The efficiency and feasibility of these methods are dictated by the directing effects of the functional groups already present on the aromatic ring.

General Synthetic Workflow

cluster_synthesis General Synthetic Workflow for Nitrobenzoic Acids start Starting Material reaction Reaction (Nitration or Oxidation) start->reaction workup Work-up (Quenching, Extraction) reaction->workup purification Purification (Crystallization, Chromatography) workup->purification product Pure Nitrobenzoic Acid Isomer purification->product

Caption: General experimental workflow for the synthesis and purification of nitrobenzoic acid isomers.

Experimental Protocols

1. Synthesis of this compound

This substituted nitrobenzoic acid is often prepared from a more readily available precursor.

  • Principle: Selective demethylation of a dimethoxy-substituted nitrobenzoic acid.

  • Procedure:

    • 4,5-Dimethoxy-2-nitrobenzoic acid is added to an aqueous solution of potassium hydroxide (e.g., 10%).[5]

    • The mixture is heated under reflux for an extended period (e.g., 20 hours).[5]

    • After completion of the reaction, the mixture is cooled.[5]

    • The solution is then acidified with a strong acid, such as concentrated hydrochloric acid, to precipitate the product.[5]

    • The resulting solid is filtered, washed with water, and dried.[5]

2. Synthesis of 2-Nitrobenzoic Acid

  • Principle: Oxidation of the corresponding nitrotoluene. Direct nitration of benzoic acid yields very little of the ortho isomer.[6]

  • Procedure:

    • 2-nitrotoluene is oxidized using a strong oxidizing agent, such as potassium permanganate or nitric acid.[6][7]

    • The reaction is typically carried out under reflux.

    • After the reaction is complete, the mixture is cooled, and the product is isolated by filtration and purified by recrystallization.[7]

3. Synthesis of 3-Nitrobenzoic Acid

  • Principle: Direct nitration of benzoic acid. The carboxylic acid group is a meta-director, making this the major product.[6]

  • Procedure:

    • Benzoic acid is dissolved in concentrated sulfuric acid and cooled in an ice bath.[6]

    • A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining a low temperature.[6]

    • The reaction mixture is then poured over ice to precipitate the crude product.[2]

    • The product is collected by filtration, washed with water, and can be purified by recrystallization.[2]

4. Synthesis of 4-Nitrobenzoic Acid

  • Principle: Oxidation of 4-nitrotoluene.[6]

  • Procedure:

    • 4-nitrotoluene is suspended in an aqueous solution of a strong oxidizing agent like potassium dichromate with sulfuric acid.

    • The mixture is heated under reflux.

    • After cooling, the product crystallizes and is collected by filtration, washed, and can be recrystallized.

Reactivity and Synthetic Utility: A Case Study in Gefitinib Synthesis

The choice of a nitrobenzoic acid isomer is often dictated by the specific substitution pattern required for a target molecule. This compound is a key intermediate in the synthesis of Gefitinib, an anticancer drug.[5][8] This application highlights the importance of its unique substitution pattern, which would be difficult to achieve with the simpler ortho, meta, or para isomers.

Logical Relationship in Precursor Selection for Gefitinib

cluster_gefitinib Precursor Selection Logic for Gefitinib Synthesis target Gefitinib (Target Molecule) quinazoline Quinazoline Core target->quinazoline substituents Required Substituents: - Methoxy at C7 - Hydroxy at C6 (for etherification) - Amino at C5 (for cyclization) quinazoline->substituents precursor This compound substituents->precursor other_isomers Other Nitrobenzoic Acid Isomers (Lack required substitution pattern) substituents->other_isomers Not suitable nitro_reduction Nitro Group Reduction to Amine precursor->nitro_reduction cyclization Cyclization to form Quinazoline nitro_reduction->cyclization cyclization->quinazoline

Caption: Logical flow for selecting this compound for Gefitinib synthesis.

The synthesis of Gefitinib requires a specific arrangement of functional groups on the aniline precursor to form the quinazoline core. This compound provides the necessary scaffold. The nitro group at the 2-position is crucial as its reduction to an amine allows for the subsequent cyclization to form the quinazoline ring.[9][10] The hydroxy and methoxy groups at the 5- and 4-positions, respectively, become the substituents at the 6- and 7-positions of the final quinazoline core, which are essential for the drug's activity. The simpler nitrobenzoic acid isomers lack this specific substitution pattern and therefore are not suitable precursors for this complex API.

Conclusion

The selection of a nitrobenzoic acid isomer in organic synthesis is a critical decision guided by the desired substitution pattern of the target molecule and the physicochemical properties of the isomer. While the ortho, meta, and para isomers are fundamental building blocks, more complex derivatives like this compound are indispensable for the synthesis of intricate molecules such as the anticancer drug Gefitinib. A thorough understanding of the synthesis, properties, and reactivity of these isomers allows researchers and drug development professionals to devise more efficient and effective synthetic strategies.

References

Efficacy comparison of different synthetic routes for 5-Hydroxy-4-methoxy-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the synthetic strategies for producing 5-Hydroxy-4-methoxy-2-nitrobenzoic acid, a crucial intermediate in the pharmaceutical industry, is presented below. This guide offers a comparative analysis of different synthetic routes, supported by experimental data, detailed protocols, and visual pathway diagrams to aid researchers, scientists, and professionals in drug development.

Efficacy Comparison of Synthetic Routes

The synthesis of this compound is primarily achieved through the selective demethylation of a dimethoxy precursor. The two main routes identified in the literature start from either the methyl ester or the free carboxylic acid form of 4,5-dimethoxy-2-nitrobenzoic acid.

Parameter Route 1: From Methyl 4,5-dimethoxy-2-nitrobenzoate Route 2: From 4,5-dimethoxy-2-nitrobenzoic acid
Starting Material Methyl 4,5-dimethoxy-2-nitrobenzoate4,5-dimethoxy-2-nitrobenzoic acid
Key Transformation Selective hydrolysis of the 5-methoxy groupSelective demethylation of the 5-methoxy group
Reagents Potassium Hydroxide, Acetic AcidPotassium Hydroxide, Hydrochloric Acid
Reported Yield 92%[1], 96% (isolation yield)[2]85%[2]
Reaction Time ~4 hours of reflux[1]Not explicitly stated
Purity 85% purity of starting material mentioned[1]Not explicitly stated

Experimental Protocols

Route 1: Synthesis from Methyl 4,5-dimethoxy-2-nitrobenzoate

This procedure involves the selective hydrolysis of the methoxy group at the 5-position of methyl 4,5-dimethoxy-2-nitrobenzoate.

Procedure:

  • A solution of potassium hydroxide pellets (770 g, 11.665 mol, 85% purity) in ice water (4000 mL) is prepared.[1]

  • To this solution, methyl 4,5-dimethoxy-2-nitrobenzoate (800 g, 3.317 mol) is added, forming a green suspension.[1]

  • The suspension is heated to reflux and stirred for approximately 4 hours, during which the color of the solution gradually changes to red. A mixture of methanol and water (850 mL) is collected via distillation.[1]

  • The reaction progress is monitored by HPLC.[1]

  • Upon completion, the solution is cooled to room temperature.[1]

  • The pH is adjusted to 9 with glacial acetic acid (337.6 g, 5.566 mol).[1]

  • The final product is isolated to yield a gray crystalline solid (558.5 g, 3.049 mol), achieving a 92% yield.[1]

A similar process described in a patent resulted in a 96% isolation yield after reaction with a base and subsequent acidification and extraction.[2]

Route 2: Synthesis from 4,5-dimethoxy-2-nitrobenzoic acid

This method involves the direct demethylation of 4,5-dimethoxy-2-nitrobenzoic acid.

Procedure:

  • 4,5-dimethoxy-2-nitrobenzoic acid is reacted in a 20% aqueous potassium hydroxide solution.[2]

  • The reaction mixture is then acidified with concentrated hydrochloric acid to obtain potassium 5-hydroxy-4-methoxy-2-nitrobenzoate.[2]

  • Further acidification with concentrated hydrochloric acid yields this compound with a reported yield of 85%.[2]

Synthetic Pathway Visualizations

The following diagrams illustrate the chemical transformations for the described synthetic routes.

G cluster_0 Route 1: From Methyl 4,5-dimethoxy-2-nitrobenzoate start1 Methyl 4,5-dimethoxy-2-nitrobenzoate product1 This compound start1->product1 1. KOH, H₂O, Reflux 2. Acetic Acid

Caption: Synthetic pathway from methyl 4,5-dimethoxy-2-nitrobenzoate.

G cluster_1 Route 2: From 4,5-dimethoxy-2-nitrobenzoic acid start2 4,5-dimethoxy-2-nitrobenzoic acid intermediate Potassium 5-hydroxy-4-methoxy-2-nitrobenzoate start2->intermediate 20% aq. KOH product2 This compound intermediate->product2 Conc. HCl

Caption: Synthetic pathway from 4,5-dimethoxy-2-nitrobenzoic acid.

Alternative Indirect Route

An alternative, though less direct, synthesis starts from veratraldehyde. This multi-step process involves nitration to 4,5-dimethoxy-2-nitrobenzaldehyde, followed by selective hydrolysis of the 5-methoxy group to yield 5-hydroxy-4-methoxy-2-nitrobenzaldehyde (65.0% yield).[3] This intermediate would then require a subsequent oxidation step to form the desired carboxylic acid. Due to the additional step and lower initial yield, this route may be less efficient for large-scale production compared to the more direct methods.

References

A Comparative Analysis of the Biological Activities of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid and Structurally Similar Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid and other structurally related phenolic compounds. Due to the limited availability of direct experimental data for this compound, this comparison largely draws upon the known biological activities of similar phenols to infer its potential therapeutic properties. All quantitative data from cited studies are summarized in structured tables, and detailed experimental methodologies for key assays are provided.

Introduction to this compound

This compound is a phenolic compound with a chemical structure suggesting potential for a range of biological effects. Phenolic acids are a significant class of secondary metabolites in plants, known for their antioxidant, anti-inflammatory, antimicrobial, and cytotoxic activities. The presence of hydroxyl (-OH), methoxy (-OCH3), and nitro (-NO2) functional groups on the benzoic acid scaffold of this compound indicates its potential to participate in various biochemical reactions, including the scavenging of free radicals and modulation of inflammatory pathways.

Comparative Biological Activity

This section compares the known biological activities of phenols structurally similar to this compound, such as vanillic acid, isovanillic acid, and derivatives of 4-hydroxybenzoic acid.

Antioxidant Activity

Phenolic compounds are well-documented antioxidants. Their ability to scavenge free radicals is a key mechanism in combating oxidative stress, which is implicated in numerous chronic diseases. The antioxidant capacity is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging.

Table 1: Comparative Antioxidant Activity of Phenolic Compounds

CompoundAssayIC50 ValueReference
Vanillic AcidDPPH Radical Scavenging> 100 µg/mL[1]
Vanillic AcidABTS Radical Scavenging> 100 µg/mL[1]
Isovanillic AcidDPPH Radical Scavenging> 100 µg/mL[2]
Isovanillic AcidABTS Radical Scavenging> 100 µg/mL[2]
IsovanillinDPPH Radical Scavenging30.29 ± 1.86 µg/ml[3]
3,5-dihydroxybenzoic acidDPPH Radical ScavengingLower IC50 (Strong Activity)[4]
4-hydroxybenzoic acidDPPH Radical ScavengingHigher IC50 (Poor Activity)[4]

Note: A lower IC50 value indicates greater antioxidant activity.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of many diseases. Phenolic compounds can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating inflammatory signaling pathways. Common in vitro assays for anti-inflammatory activity include the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages and the inhibition of protein denaturation.

Table 2: Comparative Anti-inflammatory Activity of Phenolic Compounds

CompoundAssayInhibitionReference
Vanillic AcidInhibition of TNF-α and IL-6 secretion in LPS-stimulated mouse peritoneal macrophagesUp to 30-63% at 100 μM[5]
o-Vanillic AcidInhibition of NO production in LPS-activated J774A.1 cellsConcentration-dependent decrease[6]
o-Vanillic AcidReduction of TNF-α and IL-1β gene expression in LPS-activated J774A.1 cellsSignificant reduction[6]
IsovanillinCarrageenan-induced paw edema in ratsSignificant inhibition up to 6 hours[3]
IsovanillinXylene-induced ear edema in ratsComparable to dexamethasone[3]
Antimicrobial Activity

The increasing prevalence of antibiotic-resistant pathogens has spurred the search for new antimicrobial agents. Phenolic acids have demonstrated varying degrees of inhibitory activity against a range of bacteria and fungi. The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC).

Table 3: Comparative Antimicrobial Activity of Phenolic Compounds

CompoundMicroorganismMIC (µg/mL)Reference
Isovanillic AcidStaphylococcus aureus-[2]
Isovanillic AcidEnterobacter cloacae600[2]
4-hydroxybenzoic acidGram-positive and some Gram-negative bacteria160[7]
trans 4-hydroxycinnamic acidGram-positive and some Gram-negative bacteria100-170[7]
4-hydroxybenzoic acid derivativesEscherichia coliZone of inhibition: 10-18 mm[8]
4-hydroxybenzoic acid derivativesStaphylococcus aureusZone of inhibition: 10-12 mm[8]

Signaling Pathways

Phenolic compounds exert their biological effects by modulating various intracellular signaling pathways. Understanding these interactions is crucial for drug development. Phenols have been shown to influence key pathways involved in inflammation and oxidative stress response, such as the NF-κB and MAPK signaling cascades.[9][10]

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Stimuli->TLR4 activates Phenolic_Compounds Phenolic Compounds (e.g., this compound) IKK IKK Phenolic_Compounds->IKK inhibits MAPK MAPK (p38, ERK, JNK) Phenolic_Compounds->MAPK inhibits NFkB_active Active NF-κB Phenolic_Compounds->NFkB_active inhibits translocation TLR4->IKK activates TLR4->MAPK activates IkB IκB IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50->NFkB_active translocates to AP1 AP-1 MAPK->AP1 activates Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_active->Gene_Expression induces AP1->Gene_Expression induces

Caption: General signaling pathways modulated by phenolic compounds.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the design and execution of further research.

Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a fresh solution of DPPH (e.g., 0.1 mM) in the same solvent.

  • In a 96-well plate, add various concentrations of the test compound to the wells.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

  • The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Protocol:

  • Prepare the ABTS•+ stock solution by reacting ABTS solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add various concentrations of the test compound to the wells of a 96-well plate.

  • Add the diluted ABTS•+ solution to each well.

  • Incubate at room temperature for a specified time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • The percentage of inhibition is calculated similarly to the DPPH assay.

Experimental_Workflow_Antioxidant Start Start: Prepare Test Compound and Radical Solutions Mix Mix Compound and Radical Solution Start->Mix Incubate Incubate in Dark at Room Temperature Mix->Incubate Measure Measure Absorbance (Spectrophotometer) Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate End End: Determine Antioxidant Capacity Calculate->End

Caption: General workflow for in vitro antioxidant assays.

Anti-inflammatory Activity Assay

Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit heat-induced protein (e.g., egg albumin) denaturation.

Protocol:

  • Prepare a reaction mixture consisting of the test extract at various concentrations, egg albumin (from a fresh hen's egg), and phosphate-buffered saline (pH 6.4).

  • Incubate the mixture at 37°C for 20 minutes.

  • Induce denaturation by heating at 70°C for 5 minutes.

  • After cooling, measure the absorbance of the solutions at 660 nm.

  • The percentage of inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

Antimicrobial Activity Assay

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid growth medium.

Protocol:

  • Prepare a stock solution of the test compound.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Prepare a standardized inoculum of the test microorganism (adjusted to 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension.

  • Include a positive control (a known antibiotic), a negative control (broth only), and a growth control (broth with inoculum).

  • Incubate the plate at the appropriate temperature and duration for the specific microorganism.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Cytotoxicity Assay

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.

Protocol:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

Conclusion

While direct experimental evidence for the biological activities of this compound is currently limited, its structural similarity to other bioactive phenolic compounds suggests a strong potential for antioxidant, anti-inflammatory, and antimicrobial properties. The data and protocols presented in this guide offer a framework for researchers to further investigate this compound and its analogues for potential therapeutic applications. Further experimental validation is necessary to quantitatively assess its efficacy and elucidate its mechanisms of action.

References

A Comparative Guide to the Synthetic Utility of 5-Hydroxy-4-methoxy-2-nitrobenzoic Acid and its Alternatives in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of the synthetic utility of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid, a key building block in the synthesis of various pharmaceutical compounds. Its performance is objectively compared with alternative starting materials, supported by experimental data and detailed methodologies. This document aims to assist researchers in making informed decisions for the efficient synthesis of target molecules.

Introduction: The Versatility of Substituted Benzoic Acids

This compound is a valuable synthetic intermediate, particularly in the preparation of kinase inhibitors and other therapeutic agents.[1] Its trifunctional nature, possessing a carboxylic acid, a nitro group, and a phenol, allows for a variety of chemical transformations, making it a versatile scaffold in medicinal chemistry. This guide will focus on its application in the synthesis of Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, and as a precursor for phosphodiesterase 10A (PDE10A) inhibitors. The guide will also explore alternative synthetic routes to these targets, providing a comparative analysis of their efficiency and practicality.

Comparative Analysis of Starting Materials for Gefitinib Synthesis

Gefitinib is a crucial drug for the treatment of non-small cell lung cancer. The synthesis of its quinazoline core can be achieved through various pathways starting from different precursors. Here, we compare the synthetic route originating from this compound with other prominent methods.

Table 1: Comparison of Synthetic Routes to Gefitinib

Starting MaterialKey IntermediatesNumber of Steps (to core)Overall Yield (approx.)Key AdvantagesKey Disadvantages
This compound 4-alkoxy-5-methoxy-2-nitrobenzonitrile~7Not explicitly reported, but involves multiple stepsConvergent synthesis possibleLonger synthetic route, potential for lower overall yield
6,7-dimethoxy-quinazolin-4-one4-chloro-6,7-dimethoxyquinazoline2~33%[2]Commercially available starting material, shorter routeUse of hazardous reagents like POCl3
2,4-dichloro-6,7-dimethoxyquinazoline4-amino-2-chloro-6,7-dimethoxyquinazoline1High for the first step (~98%)[3]Direct and high-yielding first stepStarting material can be expensive
Methyl 3-hydroxy-4-methoxybenzoateMethyl 5-alkoxy-4-methoxy-2-nitrobenzoate~7~37.4%[4][5]Avoids harsh demethylation stepsMulti-step synthesis with potential for yield loss

Experimental Protocols for Key Synthetic Transformations

Synthesis of the Quinazoline Core from 6,7-dimethoxy-quinazolin-4-one

This protocol outlines the conversion of commercially available 6,7-dimethoxy-quinazolin-4-one to the key intermediate, 4-chloro-6,7-dimethoxyquinazoline.

Procedure:

  • A mixture of 6,7-dimethoxyquinazolin-4(3H)-one (0.31 mol) and L-methionine (0.34 mol) is dissolved in methanesulfonic acid (425 mL) and heated to reflux for 12 hours.[2]

  • The reaction is monitored by HPLC until the starting material is consumed.[2]

  • The mixture is cooled, and crushed ice/water is added.[2]

  • The pH is adjusted to ~7 with a 40% aqueous NaOH solution, leading to the precipitation of 6-hydroxy-7-methoxyquinazolin-4(3H)-one.[2]

  • The intermediate is then acetylated to protect the hydroxyl group.

  • The acetylated intermediate is treated with phosphoryl chloride (POCl3) in the presence of N,N-diethylaniline to yield 4-chloro-6,7-dimethoxyquinazoline.[2]

Synthesis of the Quinazoline Core from 2,4-dichloro-6,7-dimethoxyquinazoline

This protocol describes the selective amination of 2,4-dichloro-6,7-dimethoxyquinazoline.

Procedure:

  • A mixture of 2,4-dichloro-6,7-dimethoxyquinazoline (5 mmol) and the appropriate substituted aniline (6 mmol) in isopropanol (40 mL) is stirred at reflux for 5 hours.[6]

  • The reaction mixture is concentrated under reduced pressure.[6]

  • The solid residue is purified by column chromatography on silica gel to furnish the target 4-anilino-2-chloro-6,7-dimethoxyquinazoline derivative.[6]

Synthesis of the Quinazoline Core from Methyl 3-hydroxy-4-methoxybenzoate

This multi-step synthesis avoids harsh demethylation conditions.

Procedure:

  • Alkylation: A mixture of methyl 3-hydroxy-4-methoxybenzoate (0.47 mol), 1-bromo-3-chloropropane (0.65 mol), and potassium carbonate (1.0 mol) in DMF (500 mL) is heated at 70°C for 4 hours. The product, methyl 3-(3-chloropropoxy)-4-methoxybenzoate, is isolated by precipitation in ice-water.[4]

  • Nitration: The alkylated product is nitrated using nitric acid in acetic acid to yield methyl 3-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate.[4]

  • Reduction: The nitro group is reduced to an amine using powdered iron in acetic acid.[4]

  • Cyclization: The resulting aniline is cyclized with formamidine acetate to form the quinazolinone ring.[4]

  • Chlorination: The quinazolinone is chlorinated with thionyl chloride to give the 4-chloroquinazoline intermediate.[4]

  • Amination: The 4-chloroquinazoline is then reacted with the appropriate aniline and subsequently with morpholine to yield Gefitinib.[4]

Visualizing Synthetic Pathways and Biological Mechanisms

Synthetic Routes to Gefitinib

The following diagrams illustrate the different synthetic strategies for preparing the core structure of Gefitinib.

G cluster_0 Route from this compound cluster_1 Route from 6,7-dimethoxy-quinazolin-4-one cluster_2 Route from 2,4-dichloro-6,7-dimethoxyquinazoline cluster_3 Route from Methyl 3-hydroxy-4-methoxybenzoate A 5-Hydroxy-4-methoxy- 2-nitrobenzoic acid B Alkylation & Nitrile Formation A->B C Reduction & Cyclization B->C D Gefitinib Core C->D E 6,7-dimethoxy- quinazolin-4-one F Demethylation & Protection E->F G Chlorination F->G H Gefitinib Core G->H I 2,4-dichloro-6,7- dimethoxyquinazoline J Selective Amination I->J K Gefitinib Core J->K L Methyl 3-hydroxy- 4-methoxybenzoate M Alkylation & Nitration L->M N Reduction & Cyclization M->N O Gefitinib Core N->O

Caption: Alternative synthetic pathways to the core structure of Gefitinib.

Signaling Pathway of PDE10A Inhibitors

This compound serves as a precursor for the synthesis of PDE10A inhibitors. These inhibitors modulate cyclic nucleotide signaling in the brain, which is crucial for neuronal function.

PDE10A PDE10A cAMP cAMP PDE10A->cAMP degrades cGMP cGMP PDE10A->cGMP degrades Inhibitor PDE10A Inhibitor Inhibitor->PDE10A inhibits PKA PKA cAMP->PKA activates PKG PKG cGMP->PKG activates DARPP32 DARPP-32 PKA->DARPP32 phosphorylates PKG->DARPP32 phosphorylates Downstream Downstream Effects (Neuronal Excitability, Gene Expression) DARPP32->Downstream

Caption: Simplified signaling pathway of PDE10A inhibitors.

Conclusion

This compound is a highly functionalized and useful building block for the synthesis of complex pharmaceutical targets. However, for specific applications such as the synthesis of Gefitinib, alternative starting materials and synthetic routes may offer advantages in terms of step economy and overall yield. The choice of the optimal synthetic strategy will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the tolerance for hazardous reagents. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to navigate these choices and design efficient and effective synthetic plans.

References

Cross-Validation of Analytical Methods for 5-Hydroxy-4-methoxy-2-nitrobenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous and accurate quantification of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid is critical for ensuring product quality, stability, and safety. This guide presents an objective comparison of principal analytical methods for this compound, supported by representative experimental data and detailed protocols. The focus is on the cross-validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry to ensure the consistency and reliability of analytical results across different platforms.

Comparative Performance of Analytical Methods

The selection of an analytical method is often a balance between sensitivity, specificity, cost, and the nature of the sample matrix. The following table summarizes the typical performance characteristics for the quantification of aromatic nitro compounds, providing a baseline for what can be expected for this compound.

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Linearity (R²) >0.999>0.998>0.995
Limit of Detection (LOD) 1 - 5 µg/mL<1 µg/mL1 - 10 µg/mL
Limit of Quantitation (LOQ) 4 - 15 µg/mL1 - 5 µg/mL5 - 25 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (%RSD) < 2%< 5%< 3%
Specificity High (Separation-based)Very High (Separation & Mass-based)Low (Prone to interference)
Throughput MediumMedium-LowHigh

Experimental Protocols

Detailed and reproducible methodologies are fundamental for the validation and transfer of analytical methods.[1] Below are representative protocols for each of the discussed techniques.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds.[2] It is highly suitable for the routine quality control and quantification of this compound in various sample matrices.

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: C18 bonded silica gel column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 0.05 M phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. A series of calibration standards can be prepared by serial dilution of the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Quantification: A calibration curve is constructed by plotting the peak area against the concentration of the standards. The concentration of unknown samples is then determined by interpolation from this curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional specificity and sensitivity, making it an excellent confirmatory technique, particularly for impurity profiling and identification.[2] As this compound is not sufficiently volatile, derivatization is required prior to analysis.

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Derivatization: The carboxyl and hydroxyl groups of the analyte are derivatized using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility.

  • Quantification: An internal standard is used, and a calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, cost-effective, and high-throughput method suitable for the quantification of this compound in simple, interference-free solutions.[3]

  • Instrumentation: A double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.

  • Solvent: A suitable buffer or solvent in which the analyte is stable and soluble (e.g., methanol or phosphate buffer).

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the analyte from 200 to 400 nm.

  • Sample Preparation: A stock solution of known concentration is prepared, and a series of standard solutions are made by dilution.

  • Quantification: A calibration curve is constructed by plotting absorbance versus the concentration of the standards. The concentration of the unknown sample is determined using the linear regression equation from the curve.

Method Cross-Validation Workflow

Cross-validation is the process of demonstrating that two different analytical methods provide equivalent and comparable results.[2] This is crucial when transferring methods between laboratories or when correlating data from different analytical techniques.

A Define Acceptance Criteria (e.g., Accuracy, Precision) B Select Representative Samples A->B C Analyze Samples by Primary Method (e.g., HPLC) B->C D Analyze Same Samples by Secondary Method (e.g., GC-MS) B->D E Compare Results Statistically (e.g., t-test, F-test) C->E D->E F Do Results Meet Acceptance Criteria? E->F G Methods are Cross-Validated F->G Yes H Investigate Discrepancies & Re-evaluate F->H No

Caption: Workflow for the cross-validation of two analytical methods.

Signaling Pathway of Analytical Method Selection

The choice of an analytical method is guided by several factors related to the analyte and the objective of the analysis.

Analyte Analyte Properties (Volatility, Polarity, Chromophore) HPLC HPLC-UV Analyte->HPLC Non-volatile, Polar GCMS GC-MS Analyte->GCMS Volatilizable (with derivatization) UVVIS UV-Vis Analyte->UVVIS Has Chromophore Objective Analytical Objective (Quantification, Identification, Impurity Profiling) Objective->HPLC Routine QC Objective->GCMS Confirmatory, Impurity ID Objective->UVVIS High-throughput screening Matrix Sample Matrix (Complexity, Interferences) Matrix->HPLC Complex matrices Matrix->GCMS Complex matrices Matrix->UVVIS Simple, clean matrices

Caption: Decision pathway for selecting an appropriate analytical method.

Conclusion

The cross-validation of analytical methods is a cornerstone of robust drug development and manufacturing. For the quantification of this compound, HPLC-UV emerges as a well-balanced primary method for routine quality control due to its high specificity, precision, and accuracy. GC-MS serves as an invaluable confirmatory tool, especially for the identification of impurities, owing to its superior specificity. While limited in its specificity, UV-Vis spectrophotometry can be effectively employed for rapid screening in simple matrices. The implementation of a thorough cross-validation plan ensures data integrity and consistency across different analytical platforms.

References

A Researcher's Guide to the Purity of Commercial 5-Hydroxy-4-methoxy-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Critical Applications in Pharmaceutical Research and Development

For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. 5-Hydroxy-4-methoxy-2-nitrobenzoic acid is a vital building block in the synthesis of several key pharmaceutical compounds, including the targeted cancer therapies Gefitinib and AZD3759[1]. Consequently, the presence of impurities can have significant downstream effects on the efficacy, safety, and overall quality of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive benchmark for the purity of commercially available this compound. We present a comparative analysis based on common analytical techniques, detailed experimental protocols for in-house verification, and a discussion of potential impurities.

Comparative Purity Analysis

The purity of this compound from various commercial suppliers can exhibit notable variation. While many suppliers provide a certificate of analysis, the stated purity levels can differ, and in some cases, a purity guarantee is not provided at all. For instance, some vendors may offer grades with purities of 95% or 97%, while others may not specify or perform detailed analytical testing[2][3][4]. This underscores the importance of independent purity verification for critical research applications.

Below is a summary of hypothetical purity data for this compound from three representative commercial suppliers, as determined by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Supplier Stated Purity (%) HPLC Purity (%) qNMR Purity (%) Major Impurity Identified
Supplier A≥ 98.098.598.24,5-Dimethoxy-2-nitrobenzoic acid
Supplier B≥ 95.096.295.8Isomeric Impurity
Supplier CNot Specified97.897.5Residual Solvent
The Importance of Purity in Drug Synthesis

This compound is a key intermediate in the synthesis of Gefitinib and AZD3759, both of which are inhibitors of the Epidermal Growth Factor Receptor (EGFR)[1]. EGFR is a crucial signaling protein that, when mutated or overexpressed, can drive the growth of various cancers[5][6]. The inhibition of the EGFR signaling pathway is a clinically validated strategy in oncology[5][7][8]. The presence of impurities in the starting material can lead to the formation of undesired side products during synthesis, potentially impacting the final drug's safety and efficacy.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates JAK JAK EGFR->JAK Activates EGF EGF/TGF-α EGF->EGFR Gefitinib Gefitinib / AZD3759 (Inhibitor) Gefitinib->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT STAT JAK->STAT STAT->Proliferation

EGFR Signaling Pathway and Inhibition

Experimental Protocols for Purity Verification

To ensure the quality of this compound, a robust analytical workflow is essential. The following protocols are based on established methods for the analysis of aromatic nitro compounds.

Purity_Analysis_Workflow Sample Commercial 5-Hydroxy-4-methoxy- 2-nitrobenzoic acid Sample Prep Sample Preparation (Dissolution in Mobile Phase) Sample->Prep HPLC HPLC Analysis Prep->HPLC qNMR qNMR Analysis (with Internal Standard) Prep->qNMR Data_HPLC Chromatographic Data (Peak Area, Retention Time) HPLC->Data_HPLC Data_qNMR Spectroscopic Data (Integral Comparison) qNMR->Data_qNMR Purity_Calc Purity Calculation & Impurity Identification Data_HPLC->Purity_Calc Data_qNMR->Purity_Calc Report Final Purity Report Purity_Calc->Report

References

Comparative study of the reactivity of hydroxyl and carboxylic acid groups in 5-Hydroxy-4-methoxy-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of the phenolic hydroxyl (-OH) and carboxylic acid (-COOH) groups within the 5-Hydroxy-4-methoxy-2-nitrobenzoic acid molecule. The differential reactivity of these groups is fundamental for the strategic chemical modification of this compound, which serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, including targeted cancer drug intermediates.[1] This analysis is supported by established chemical principles and outlines experimental protocols for selective functional group transformations.

Theoretical Framework: Acidity and Electronic Influences

The reactivity of the hydroxyl and carboxylic acid groups in this compound is primarily dictated by their intrinsic acidity and the electronic effects exerted by the other substituents on the benzene ring.

Inherent Acidity: Carboxylic acids are fundamentally stronger acids than phenols.[2] This is because the negative charge on the conjugate base of a carboxylic acid (the carboxylate ion) is delocalized over two highly electronegative oxygen atoms, leading to significant resonance stabilization. In contrast, the negative charge on the phenoxide ion (the conjugate base of a phenol) is delocalized over one oxygen atom and the less electronegative carbon atoms of the aromatic ring, resulting in less effective stabilization.[2]

Substituent Effects: The electron-donating and electron-withdrawing groups attached to the benzene ring further modulate the acidity and nucleophilicity of the functional groups.

  • Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group decreases the electron density of the aromatic ring through both inductive and resonance effects.[3][4][5][6] Positioned ortho to the carboxylic acid, it significantly increases its acidity by stabilizing the resulting carboxylate anion.

  • Methoxy Group (-OCH₃): The methoxy group is an activating, electron-donating group due to its resonance effect, which increases the electron density on the ring.[3][4] This effect enhances the nucleophilicity of the phenoxide ion once the hydroxyl group is deprotonated.

  • Hydroxyl Group (-OH): The hydroxyl group itself is an electron-donating group by resonance, which activates the ring for electrophilic substitution.[5]

The interplay of these electronic factors leads to a significant difference in the pKa values of the two acidic protons, making the carboxylic acid proton far more acidic than the phenolic hydroxyl proton.

Comparative Reactivity and Selective Transformations

The pronounced difference in acidity between the carboxylic acid and the hydroxyl group is the key to achieving selective chemical modifications.

  • Reactivity of the Carboxylic Acid Group: Due to its higher acidity, the -COOH group is readily deprotonated by weak bases. The carbonyl carbon is also an electrophilic center, making it susceptible to nucleophilic attack. This allows for selective reactions such as esterification and amide formation under conditions that leave the less acidic hydroxyl group intact.

  • Reactivity of the Hydroxyl Group: The phenolic -OH group is a weaker acid and therefore a weaker nucleophile than its corresponding phenoxide. To make it reactive, particularly for etherification (e.g., Williamson ether synthesis), a strong base is required to generate the more nucleophilic phenoxide ion. This can be challenging as a strong base will preferentially deprotonate the more acidic carboxylic acid.

The logical flow for predicting reactivity is based on the relative acidity of the functional groups.

G cluster_0 Reactivity Determinants cluster_1 Functional Group Reactivity Acidity Acidity of Functional Groups COOH Carboxylic Acid (-COOH) - More Acidic - Electrophilic Carbonyl Acidity->COOH Significantly higher OH Hydroxyl (-OH) - Less Acidic - Nucleophilic (as Phenoxide) Acidity->OH Lower Electronic Electronic Effects (-NO2, -OCH3) Electronic->COOH -NO2 enhances acidity Electronic->OH -OCH3 enhances phenoxide nucleophilicity COOH->OH Dominates in acidic/basic reactions

Caption: Logical diagram of factors influencing functional group reactivity.

Quantitative Data Summary

The following table summarizes the predicted reactivity and typical reaction conditions for the selective modification of each functional group.

FeatureCarboxylic Acid Group (-COOH)Phenolic Hydroxyl Group (-OH)
Relative Acidity High (pKa significantly lower)Low (pKa higher)
Primary Reactivity Acidity, Electrophilicity of Carbonyl CNucleophilicity (upon deprotonation)
Selective Reaction Esterification, Amide FormationEtherification
Typical Reagents Alcohol + Acid Catalyst (H₂SO₄)Alkyl Halide + Strong Base (e.g., NaH)
Reaction Conditions Moderate to high temperatureOften requires protection of -COOH group
Ease of Selection HighLow (risk of side reactions)

Experimental Protocols

Protocol 1: Selective Esterification of the Carboxylic Acid Group

This protocol is based on the Fischer-Speier esterification method, which is highly selective for the more acidic carboxylic acid group.[7]

Objective: To synthesize the methyl ester of this compound.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in an excess of anhydrous methanol (10-20 equivalents).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the product by recrystallization or column chromatography if necessary.

G start Start: 5-Hydroxy-4-methoxy- 2-nitrobenzoic acid step1 Dissolve in excess anhydrous Methanol start->step1 step2 Add catalytic H2SO4 step1->step2 step3 Reflux for 4-6 hours (Monitor by TLC) step2->step3 step4 Cool to Room Temp. & Evaporate Methanol step3->step4 step5 Dissolve in Ethyl Acetate & Wash (H2O, NaHCO3, Brine) step4->step5 step6 Dry organic layer (MgSO4) & Concentrate step5->step6 end Product: Methyl 5-hydroxy-4-methoxy- 2-nitrobenzoate step6->end

Caption: Workflow for selective esterification of the carboxylic acid group.

Protocol 2: Selective Etherification of the Hydroxyl Group (via Protection)

Direct selective etherification is challenging. A more reliable method involves protecting the highly reactive carboxylic acid group first, performing the etherification, and then deprotecting the carboxylic acid.

Objective: To synthesize 5-Alkoxy-4-methoxy-2-nitrobenzoic acid.

Part A: Protection of the Carboxylic Acid

  • Follow Protocol 1 to convert the carboxylic acid into its methyl ester. This protected compound is now the starting material for etherification.

Part B: Etherification of the Phenolic Hydroxyl Group

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen), dissolve the methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (1 equivalent) in a dry aprotic solvent like DMF or THF.

  • Deprotonation: Cool the solution in an ice bath and add a strong base such as sodium hydride (NaH, 1.1 equivalents) portion-wise. Allow the mixture to stir for 30 minutes.

  • Alkylation: Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide; 1.2 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.

Part C: Deprotection of the Carboxylic Acid (Ester Hydrolysis)

  • Hydrolysis: Dissolve the crude product from Part B in a mixture of THF and water. Add an excess of a base like lithium hydroxide (LiOH) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).

  • Acidification: Acidify the reaction mixture to a pH of ~2 using dilute HCl.

  • Extraction: Extract the final product with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield the desired O-alkylated benzoic acid.

G start Start: Protected Ester from Protocol 1 step1 Dissolve in dry THF/DMF (Inert Atmosphere) start->step1 step2 Add Strong Base (e.g., NaH) to form Phenoxide step1->step2 step3 Add Alkyl Halide (R-X) step2->step3 step4 Stir 12-24h, then Quench & Extract Intermediate step3->step4 step5 Hydrolyze Ester (LiOH) to reform Carboxylic Acid step4->step5 step6 Acidify with HCl & Extract Final Product step5->step6 end Product: 5-Alkoxy-4-methoxy- 2-nitrobenzoic acid step6->end

Caption: Workflow for etherification via a protection-deprotection strategy.

Conclusion

The carboxylic acid group in this compound is demonstrably more reactive than the phenolic hydroxyl group, primarily due to its greater acidity, which is further amplified by the ortho-nitro substituent. This differential reactivity allows for highly selective transformations, such as esterification and amide formation, to be carried out on the carboxylic acid group without affecting the hydroxyl group. Conversely, reactions targeting the hydroxyl group, like etherification, necessitate stronger basic conditions and typically require a protection-deprotection strategy for the carboxylic acid to achieve high yields and avoid unwanted side reactions. A thorough understanding of these reactivity principles is essential for the efficient and strategic synthesis of complex derivatives from this versatile chemical intermediate.

References

Safety Operating Guide

Proper Disposal of 5-Hydroxy-4-methoxy-2-nitrobenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents such as 5-Hydroxy-4-methoxy-2-nitrobenzoic acid is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks and ensure regulatory compliance. This guide provides immediate, essential safety and logistical information for the proper disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. Based on available safety data, this compound requires careful handling to avoid potential health effects.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles or glasses.

  • Hand Protection: Wear surgical or chemical-resistant gloves.

  • Respiratory Protection: In case of dust formation, a self-contained breathing apparatus is recommended.

  • Protective Clothing: A lab coat or full-sleeves apron should be worn.

In the event of exposure, follow these first-aid measures:

  • Eyes: Wash with plenty of water.

  • Skin: Wash with plenty of water.

  • Inhalation: Remove to fresh air. If necessary, provide artificial respiration or oxygen.

  • Ingestion: Seek medical assistance for gastric lavage.

Quantitative Data Summary

PropertyValue
CAS Number 31839-20-0[1]
Molecular Formula C8H7NO6[1]
Molecular Weight 213.1 g/mol [1]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to treat it as hazardous chemical waste. It should be collected for disposal by a licensed environmental services company. Do not empty into drains or release into the environment. [2][3]

1. Waste Identification and Segregation:

  • Clearly label the waste as "this compound."

  • Segregate it from other chemical waste streams to avoid incompatible mixtures.

2. Containerization:

  • Use a suitable, dedicated, and properly sealed container for the waste. The original container is often a good choice if it is in good condition.

  • The container must be compatible with the chemical and free from leaks or damage.

3. Storage of Waste:

  • Store the sealed waste container in a designated, well-ventilated, and cool area.

  • The storage area should be secure to prevent unauthorized access.

  • Ensure the waste is stored away from incompatible materials, such as strong oxidizing agents.

4. Spills and Leaks:

  • For small spills, wear appropriate PPE, avoid dust formation, and wash the area with plenty of water.[1]

  • Collect the spilled material and any contaminated cleaning materials in a sealed container for disposal as hazardous waste.

  • Ensure adequate ventilation during cleanup.[1]

5. Final Disposal:

  • Arrange for the collection of the hazardous waste container by a licensed and approved waste disposal company.

  • Follow all local, regional, and national regulations for hazardous waste disposal.

Experimental Protocols

Detailed experimental protocols for the neutralization or degradation of this compound for disposal are not widely published. The standard and recommended procedure is to manage it as hazardous waste through a professional service.

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

A Waste Generation (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B G Spill Occurs A->G C Segregate Waste (Avoid mixing with other chemicals) B->C H Clean Spill with Water (for small spills) Collect residue for disposal B->H D Containerize Waste (Use a labeled, sealed, compatible container) C->D E Store Waste Securely (Cool, well-ventilated area) D->E F Arrange for Professional Disposal (Contact licensed waste disposal service) E->F I Final Compliant Disposal F->I G->B H->D

References

Comprehensive Safety and Handling Guide for 5-Hydroxy-4-methoxy-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical information for handling 5-Hydroxy-4-methoxy-2-nitrobenzoic acid. It is intended for use by trained professionals in a laboratory setting. Always consult the specific Safety Data Sheet (SDS) for any chemical before use and adhere to all institutional and regulatory safety protocols. The following guidance is synthesized from safety data for structurally similar compounds and general laboratory best practices.

Immediate Safety and Hazard Information

Primary Hazards Include:

  • Skin Irritation: May cause skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: Can cause serious eye irritation or damage.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[1][2][3]

  • Harmful if Swallowed: Oral toxicity is a potential hazard.[1][3]

It is crucial to handle this compound with appropriate engineering controls and personal protective equipment to minimize exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for the safe handling of this compound. The following table summarizes the recommended PPE.

Body Part Recommended PPE Rationale
Eyes/Face Chemical safety goggles and a face shield.Protects against splashes, dust, and vapors that can cause serious eye irritation.[1][2][4][5][6]
Skin Chemical-resistant gloves (Nitrile or Neoprene preferred), a lab coat or disposable gown, and closed-toe shoes.Prevents skin contact which may cause irritation.[1][2][4][5] Full body protection is crucial in case of spills.
Respiratory Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or for large quantities, a NIOSH-approved respirator with an appropriate cartridge is recommended.Minimizes inhalation of dust or vapors, which can cause respiratory tract irritation.[1][2][4][5]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is critical for the safe handling of this chemical.

1. Preparation:

  • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[4]

  • Verify that the chemical fume hood is functioning correctly.[4]

  • Locate the nearest eyewash station and safety shower and confirm their accessibility.[2][4][5][6]

  • Assemble all necessary equipment and reagents before handling the compound.[4]

2. Handling:

  • Don all required PPE as outlined in the table above.[1][2][4]

  • Handle the compound exclusively within a chemical fume hood to control exposure.[4]

  • Avoid creating dust. Use techniques such as gentle scooping or weighing on wax paper to minimize airborne particles.[1][4][5]

  • If making a solution, add the solid to the solvent slowly to prevent splashing.

  • Keep containers tightly closed when not in use.[1][2][5][6][7]

3. Post-Handling:

  • Thoroughly clean the work area with an appropriate solvent and decontaminating solution.

  • Properly remove and dispose of contaminated PPE.

  • Wash hands and any exposed skin thoroughly with soap and water.[1][2][5][6]

Disposal Plan

Proper disposal of chemical waste is imperative to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), in a designated, clearly labeled, and sealed hazardous waste container.[1][8]

  • Waste Segregation: Do not mix this waste with other incompatible waste streams. Aromatic carboxylic acids should be segregated from strong bases and oxidizing agents.[2][4][6]

  • Disposal Route: Dispose of the chemical waste through an approved waste disposal plant.[1][2][5][6][8] Do not dispose of it down the drain or into the environment.[8]

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the safe handling of this compound from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling & Disposal prep_area Clean & Prepare Fume Hood verify_safety Verify Safety Equipment (Eyewash, Shower) prep_area->verify_safety gather_materials Assemble Materials & Reagents verify_safety->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weigh Compound Carefully (Avoid Dust) don_ppe->weigh prepare_solution Prepare Solution (Slow Addition) weigh->prepare_solution reaction Perform Experiment prepare_solution->reaction close_container Keep Container Closed reaction->close_container collect_waste Collect & Segregate Waste reaction->collect_waste decontaminate Clean Work Area close_container->decontaminate dispose_ppe Dispose of Contaminated PPE decontaminate->dispose_ppe wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands final_disposal Dispose via Approved Facility collect_waste->final_disposal

Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.